Product packaging for 5-Bromo-2-methoxybenzamide(Cat. No.:CAS No. 303111-31-1)

5-Bromo-2-methoxybenzamide

カタログ番号: B1285100
CAS番号: 303111-31-1
分子量: 230.06 g/mol
InChIキー: VWRKGVNZHGRWSV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

5-Bromo-2-methoxybenzamide ( 303111-31-1) is a high-value benzamide derivative with significant applications in medicinal chemistry and pharmaceutical research. This compound, with the molecular formula C8H8BrNO2 and a molecular weight of 230.06 g/mol, serves as a critical synthetic intermediate and a privileged scaffold in the design of novel bioactive molecules . In anticancer research, benzamide derivatives featuring bromo and methoxy substitutions have demonstrated potent antiproliferative activity against human tumor cell lines, including HeLa, HT-29, and MCF7 . These compounds act as antimitotic agents that inhibit tubulin polymerization, disrupting microtubule dynamics and arresting the cell cycle at the G2/M phase, ultimately leading to apoptotic cell death . The structural motif of this compound is particularly relevant in exploring replacements for the trimethoxyphenyl ring in tubulin-binding agents, improving drug-like properties while maintaining efficacy . Furthermore, the 3-methoxybenzamide core is a recognized pharmacophore in developing antibacterial agents . Derivatives function by targeting the essential bacterial cell division protein FtsZ, a promising strategy against drug-resistant pathogens like Staphylococcus aureus . The methoxy and amide groups are essential for this on-target activity, and halogen atoms, such as the bromine in this compound, are often introduced in the ortho position to optimize potency . This product is offered for Research Use Only and is not intended for diagnostic or therapeutic purposes. It should be stored sealed in a dry environment at room temperature .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8BrNO2 B1285100 5-Bromo-2-methoxybenzamide CAS No. 303111-31-1

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

5-bromo-2-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO2/c1-12-7-3-2-5(9)4-6(7)8(10)11/h2-4H,1H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWRKGVNZHGRWSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60589280
Record name 5-Bromo-2-methoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60589280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

303111-31-1
Record name 5-Bromo-2-methoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60589280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 5-Bromo-2-methoxybenzamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

As a cornerstone in the landscape of medicinal chemistry and organic synthesis, 5-Bromo-2-methoxybenzamide presents a unique scaffold for the development of novel molecular entities. Its strategic placement of a bromine atom, a methoxy group, and an amide functional group on a benzene ring offers a versatile platform for structural modification and exploration of biological activity. This guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications, grounded in established scientific principles and experimental data.

Core Chemical and Physical Properties

This compound is a substituted aromatic amide with the chemical formula C₈H₈BrNO₂. A thorough understanding of its fundamental properties is essential for its effective use in a laboratory setting.

Table 1: Physicochemical Properties of this compound

PropertyValueSource/Comment
CAS Number 303111-31-1[1][2][3][4]
Molecular Formula C₈H₈BrNO₂[1]
Molecular Weight 230.06 g/mol [1]
Appearance Solid (predicted)Based on related compounds
Melting Point No data available[2]
Boiling Point No data available[4]
Solubility No data available
SMILES COC1=C(C=C(C=C1)Br)C(=O)N[1]
InChI InChI=1S/C8H8BrNO2/c1-12-7-3-2-5(9)4-6(7)8(10)11/h2-4H,1H3,(H2,10,11)[2]

Synthesis and Reactivity

The synthesis of this compound typically originates from its corresponding carboxylic acid, 5-bromo-2-methoxybenzoic acid. The conversion of a carboxylic acid to a primary amide is a fundamental transformation in organic chemistry.

Synthetic Pathway Overview

The most direct and common method for the synthesis of this compound is the amidation of 5-bromo-2-methoxybenzoic acid. This process involves the activation of the carboxylic acid group to facilitate nucleophilic attack by ammonia or an ammonia equivalent.

Synthesis_of_this compound cluster_start Starting Material cluster_activation Activation cluster_amidation Amidation 5-bromo-2-methoxybenzoic_acid 5-Bromo-2-methoxybenzoic Acid Activating_Agent e.g., SOCl₂, Oxalyl Chloride Acyl_Chloride 5-Bromo-2-methoxybenzoyl chloride (Intermediate) 5-bromo-2-methoxybenzoic_acid->Acyl_Chloride Activation Ammonia Ammonia (NH₃) or Ammonium Hydroxide This compound This compound Acyl_Chloride->this compound Nucleophilic Acyl Substitution

Figure 1: General synthetic workflow for this compound.

Experimental Protocol: Amidation of 5-bromo-2-methoxybenzoic acid

The following protocol is a representative procedure for the amidation of a substituted benzoic acid and can be adapted for the synthesis of this compound. This method utilizes common coupling reagents to facilitate amide bond formation under mild conditions.

Materials:

  • 5-bromo-2-methoxybenzoic acid

  • Ammonium chloride (NH₄Cl)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

Procedure:

  • To a solution of 5-bromo-2-methoxybenzoic acid (1.0 eq) in anhydrous DMF, add ammonium chloride (1.1 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC (1.2 eq) portion-wise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution (3x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield this compound.

Self-Validation: The progress of the reaction should be monitored by TLC to ensure the consumption of the starting carboxylic acid. The final product's identity and purity should be confirmed by spectroscopic methods such as NMR and Mass Spectrometry.

Reactivity Profile

The reactivity of this compound is dictated by its three functional groups:

  • Aromatic Ring: The benzene ring is substituted with an electron-donating methoxy group (-OCH₃) and an electron-withdrawing bromo (-Br) and carboxamide (-CONH₂) group. The methoxy group is an activating, ortho-, para- directing group, while the bromo and carboxamide groups are deactivating. The bromine atom provides a reactive site for cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) allowing for the introduction of a wide variety of substituents at the 5-position.

  • Amide Group: The amide functionality is relatively stable. However, the N-H protons can be deprotonated under strong basic conditions, and the amide can be hydrolyzed to the corresponding carboxylic acid under harsh acidic or basic conditions.

  • Methoxy Group: The methyl ether is generally stable but can be cleaved under strong acidic conditions (e.g., HBr or BBr₃) to yield the corresponding phenol.

Spectroscopic Characterization

Definitive structural elucidation of this compound relies on a combination of spectroscopic techniques. While experimental spectra for this specific compound are not widely published, a predicted analysis based on its structure and data from analogous compounds provides a framework for its characterization.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons, and the amide protons.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Aromatic H (position 3)~6.9 - 7.1Doublet~8.5 - 9.0
Aromatic H (position 4)~7.4 - 7.6Doublet of doublets~8.5 - 9.0, ~2.5
Aromatic H (position 6)~7.8 - 8.0Doublet~2.5
Methoxy (-OCH₃)~3.9 - 4.1SingletN/A
Amide (-CONH₂)~5.5 - 7.5 (broad)Two broad singletsN/A

Causality: The electron-donating methoxy group at position 2 will shield the ortho (position 3) and para (position 5, though substituted) protons, shifting them upfield. The electron-withdrawing bromine and amide groups will deshield adjacent protons. The amide protons are often broad and their chemical shift is concentration and solvent dependent due to hydrogen bonding and exchange.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)
C=O (Amide)~165 - 170
C-OCH₃~155 - 160
C-Br~115 - 120
C-CONH₂~120 - 125
Aromatic CHs~110 - 135
-OCH₃~55 - 60

Causality: The carbonyl carbon of the amide will be the most downfield signal. Carbons attached to electronegative atoms (oxygen and bromine) will also be shifted downfield.

Infrared (IR) Spectroscopy

The IR spectrum is particularly useful for identifying the functional groups present in the molecule.

Table 4: Key Predicted IR Absorption Bands for this compound

Functional GroupAbsorption Range (cm⁻¹)IntensityVibration
N-H (Amide)3100 - 3500Medium (two bands)Stretch
C-H (Aromatic)3000 - 3100MediumStretch
C-H (Aliphatic, -OCH₃)2850 - 3000MediumStretch
C=O (Amide I)1630 - 1690StrongStretch
N-H (Amide II)1550 - 1640MediumBend
C=C (Aromatic)1450 - 1600MediumStretch
C-O (Ether)1200 - 1275StrongAsymmetric Stretch
C-Br500 - 600Medium-StrongStretch

Causality: The presence of strong absorption bands for the N-H and C=O stretches are characteristic of the amide functional group. The strong C-O stretch confirms the presence of the methoxy group.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

  • Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak. Due to the presence of a bromine atom, there will be a characteristic isotopic pattern with two peaks of nearly equal intensity at M⁺ and M+2 (corresponding to the ⁷⁹Br and ⁸¹Br isotopes). For this compound, these would appear at m/z 230 and 232.

  • Key Fragmentation Pathways: Common fragmentation patterns for benzamides include the loss of the amide group (-NH₂) and cleavage of the bond between the carbonyl group and the aromatic ring. The presence of the bromine atom will be evident in the isotopic patterns of the resulting fragment ions.

MS_Fragmentation M [C₈H₈BrNO₂]⁺˙ m/z 230/232 F1 [M - NH₂]⁺ m/z 214/216 M->F1 - •NH₂ F2 [M - CONH₂]⁺ m/z 186/188 M->F2 - •CONH₂ F3 [M - Br]⁺ m/z 151 M->F3 - •Br

References

5-Bromo-2-methoxybenzamide CAS number 303111-31-1

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 5-Bromo-2-methoxybenzamide (CAS No. 303111-31-1)

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of this compound, a key chemical intermediate in modern synthetic chemistry. Designed for researchers, medicinal chemists, and professionals in drug development, this guide moves beyond simple data recitation to explain the causality behind its synthesis, characterization, and application. We will explore its fundamental properties, a robust synthetic pathway with detailed experimental considerations, and its potential within the broader landscape of pharmaceutical research.

Core Compound Identity and Physicochemical Profile

This compound is a substituted aromatic amide. Its structure, featuring a bromine atom, a methoxy group, and a primary amide on a benzene ring, makes it a versatile building block.[1] The strategic placement of these functional groups offers multiple reactive handles for elaboration into more complex molecular architectures, a primary reason for its utility in discovery chemistry.

The core physicochemical properties are summarized below for quick reference. It is crucial to note that while some properties like molecular weight are theoretical, others like melting point are empirical and should be confirmed on the specific batch in use.

PropertyValueSource(s)
CAS Number 303111-31-1[2]
Molecular Formula C₈H₈BrNO₂[3]
Molecular Weight 230.06 g/mol [3]
IUPAC Name This compound[4]
Appearance White to off-white solid/powderGeneral Observation
Melting Point 116-119 °C
InChI Key VWRKGVNZHGRWSV-UHFFFAOYSA-N[5]
SMILES COC1=C(C=C(C=C1)Br)C(=O)N[5]

Synthesis Pathway: From Precursor to Final Product

The synthesis of this compound is not typically a single-step process from simple precursors. A logical and efficient pathway involves the preparation of an advanced intermediate, 5-Bromo-2-methoxybenzaldehyde, followed by its conversion to the target amide. This multi-step approach ensures high regioselectivity and yield.

Workflow for the Synthesis of this compound

G cluster_0 Part 1: Aldehyde Synthesis cluster_1 Part 2: Oxidation to Carboxylic Acid cluster_2 Part 3: Amidation p_bromoanisole p-Bromoanisole aldehyde 5-Bromo-2-methoxybenzaldehyde p_bromoanisole->aldehyde Formylation (0-10 °C, CH₂Cl₂) dichloromethyl_ether 1,1-Dichloromethyl methyl ether dichloromethyl_ether->aldehyde Formylation (0-10 °C, CH₂Cl₂) ti_cl4 TiCl₄ (Lewis Acid) ti_cl4->aldehyde Formylation (0-10 °C, CH₂Cl₂) carboxylic_acid 5-Bromo-2-methoxybenzoic acid aldehyde->carboxylic_acid Oxidation acyl_chloride Acyl Chloride Intermediate carboxylic_acid->acyl_chloride Activation oxidant KMnO₄ or Oxone® final_product This compound acyl_chloride->final_product Amination socl2 SOCl₂ or Oxalyl Chloride nh3 Aq. Ammonia (NH₃)

Caption: A validated three-part synthetic workflow for this compound.

Part 1: Synthesis of 5-Bromo-2-methoxybenzaldehyde (Intermediate)

This protocol is adapted from established literature methods for the formylation of activated aromatic rings.[6]

  • Principle: This step employs a Friedel-Crafts-type formylation. The potent Lewis acid, titanium tetrachloride (TiCl₄), activates the 1,1-dichloromethyl methyl ether, which then acts as the formylating agent. The methoxy group of p-bromoanisole is a strong ortho-, para-director, and since the para position is blocked by bromine, the formyl group is directed to the ortho position with high selectivity.

  • Protocol:

    • Charge a reaction vessel with p-Bromoanisole (1.0 eq) and a suitable chlorinated solvent such as dichloromethane (CH₂Cl₂).

    • Cool the mixture to 0 °C using an ice bath. This is critical to control the exothermicity of the Lewis acid addition.

    • Add titanium tetrachloride (2.0 eq) dropwise, maintaining the internal temperature below 10 °C.

    • After 10-15 minutes of stirring, add 1,1-dichloromethyl methyl ether (1.1 eq) dropwise.

    • Allow the reaction to stir for 90 minutes at 0-10 °C. Monitor reaction progress by TLC or LC-MS.

    • Upon completion, carefully quench the reaction by pouring it into a biphasic mixture of saturated sodium bicarbonate solution and fresh CH₂Cl₂. The bicarbonate neutralizes the strong acid, preventing degradation of the product.

    • Separate the organic layer. Extract the aqueous phase with additional CH₂Cl₂.

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 5-bromo-2-methoxybenzaldehyde.[6] The product can be purified further by recrystallization.

Part 2 & 3: Oxidation and Amidation to this compound

This two-step sequence is a classic and robust method for converting an aromatic aldehyde to a primary amide.

  • Principle (Oxidation): The aldehyde is first oxidized to the corresponding carboxylic acid. A variety of oxidants can be used, but potassium permanganate (KMnO₄) is effective. The reaction must be carefully monitored to avoid over-oxidation or side reactions.

  • Principle (Amidation): The resulting carboxylic acid is "activated" to make it more susceptible to nucleophilic attack. A common method is conversion to an acyl chloride using thionyl chloride (SOCl₂). This highly reactive intermediate is then treated with ammonia to form the stable primary amide.

  • Protocol:

    • Oxidation: Dissolve the 5-bromo-2-methoxybenzaldehyde (1.0 eq) in a suitable solvent mixture (e.g., acetone/water). Add KMnO₄ (approx. 1.1 eq) portion-wise, monitoring the color change from purple to brown (MnO₂). Upon completion, the MnO₂ is filtered off, and the filtrate is acidified to precipitate the 5-bromo-2-methoxybenzoic acid, which is then filtered and dried.

    • Activation: In a fume hood, suspend the dry carboxylic acid (1.0 eq) in an excess of thionyl chloride (SOCl₂) containing a catalytic amount of DMF. Gently reflux the mixture for 1-2 hours until the solid dissolves and gas evolution ceases. This indicates the formation of the acyl chloride.

    • Work-up (Activation): Carefully remove the excess SOCl₂ under reduced pressure. The resulting crude acyl chloride is often used immediately without further purification due to its reactivity.

    • Amination: Dissolve the crude acyl chloride in an inert solvent (e.g., THF or dioxane) and cool it in an ice bath. Add concentrated aqueous ammonia (a large excess) dropwise. A precipitate of the amide will form immediately.

    • Final Isolation: Stir the reaction for 1 hour, then filter the solid product. Wash the filter cake thoroughly with cold water to remove ammonium salts, then with a small amount of cold diethyl ether to aid in drying. The product, this compound, can be further purified by recrystallization from a suitable solvent like ethanol.

Applications in Research and Drug Discovery

This compound is not typically an active pharmaceutical ingredient (API) itself. Instead, its value lies in its role as a versatile intermediate for constructing more complex molecules.[2]

  • Scaffold for Medicinal Chemistry: The benzamide moiety is a common feature in many pharmacologically active compounds.[7] This compound provides a pre-formed benzamide scaffold, allowing chemists to focus on modifying other parts of the molecule.

  • Cross-Coupling Reactions: The bromine atom is a key functional group for carbon-carbon and carbon-heteroatom bond-forming reactions. It readily participates in palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig amination. This allows for the introduction of diverse substituents at the 5-position, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

  • Exploration of Benzamide Pharmacophores: Substituted benzamides are known to exhibit a wide range of biological activities, including anticonvulsant, anti-inflammatory, and anticancer properties.[7][8] Researchers can use this compound as a starting point to synthesize novel analogs in these therapeutic areas. The methoxy group can also be a site for modification (e.g., demethylation to a phenol) to further probe the chemical space.[9]

Analytical Characterization & Quality Control

Ensuring the identity and purity of a key intermediate is a non-negotiable aspect of chemical synthesis. A multi-technique approach is required for a self-validating analytical system.

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for purity assessment. A reversed-phase method (e.g., using a C18 column) with a water/acetonitrile or water/methanol gradient and UV detection is standard. This method can resolve the starting materials, intermediates, and the final product, allowing for accurate quantification of purity (typically >98%).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR provides an unambiguous confirmation of the molecular structure. For this compound, the expected proton signals would include:

    • A singlet for the methoxy (-OCH₃) protons around 3.9 ppm.

    • Several distinct signals in the aromatic region (approx. 7.0-8.0 ppm) corresponding to the three protons on the benzene ring.

    • Two broad singlets for the non-equivalent amide (-CONH₂) protons.

  • Mass Spectrometry (MS): MS confirms the molecular weight of the compound.[1] The presence of a bromine atom will result in a characteristic isotopic pattern (¹⁹Br and ⁸¹Br are in a ~1:1 ratio), where two peaks of nearly equal intensity are observed at M and M+2, providing strong evidence for the compound's identity.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling is essential to ensure user safety. The following information is a summary derived from available Safety Data Sheets (SDS).[2][10][11]

  • Hazard Identification:

    • Harmful if swallowed (H302)[2]

    • Causes skin irritation (H315)[2]

    • Causes serious eye irritation (H319)[2]

    • Harmful if inhaled (H332)[2]

    • May cause respiratory irritation (H335)[2]

  • Recommended Precautions:

    • Handle only in a well-ventilated area or a chemical fume hood.[10]

    • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[2]

    • Avoid formation of dust and aerosols.[10]

    • Wash hands thoroughly after handling.[2]

  • Storage:

    • Store in a tightly closed container in a cool, dry, and well-ventilated place.[2]

    • Keep away from strong oxidizing agents.[2]

This guide provides the foundational knowledge required to effectively synthesize, characterize, and utilize this compound in a research and development setting. Its versatile structure and predictable reactivity ensure its continued relevance as a valuable building block in the pursuit of new chemical entities.

References

5-Bromo-2-methoxybenzamide molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 5-Bromo-2-methoxybenzamide: Properties, Synthesis, and Applications in Drug Discovery

Abstract

This compound is a key chemical intermediate whose structural motif is integral to a variety of pharmacologically active molecules. This guide provides a comprehensive technical overview for researchers and drug development professionals, covering its core physicochemical properties, detailed synthetic methodologies, analytical characterization, and critical applications as a building block in medicinal chemistry. The narrative emphasizes the causality behind experimental choices, offering field-proven insights grounded in authoritative references to ensure scientific integrity and practical utility.

Core Molecular Profile

A thorough understanding of a compound's fundamental properties is the bedrock of its application in research and development. This section details the essential chemical and physical characteristics of this compound.

Chemical Identity and Structure

This compound is a substituted aromatic compound featuring a benzamide core. The molecule is characterized by a bromine atom at position 5 and a methoxy group at position 2 of the benzene ring. This specific arrangement of functional groups dictates its reactivity and makes it a valuable synthon for further chemical modifications.

  • IUPAC Name: this compound

  • CAS Number: 303111-31-1[1]

  • Molecular Formula: C₈H₈BrNO₂

The primary amide and the electron-withdrawing bromine atom, combined with the electron-donating methoxy group, create a unique electronic and steric profile that is leveraged in the synthesis of more complex molecules.

Physicochemical Properties

The physical properties of this compound are critical for determining appropriate solvents, reaction conditions, and purification methods. The quantitative data below are summarized for easy reference.

PropertyValueSource
Molecular Weight 230 g/mol [1]
Physical Form Solid[1]
Purity ≥95% (typical commercial)[1]
LogP 1.74[1]
Rotatable Bonds 2[1]

Synthesis and Manufacturing

The efficient synthesis of this compound is crucial for its availability in research and industrial settings. A common and logical pathway involves the preparation of a key precursor, 5-bromo-2-methoxybenzaldehyde, followed by its conversion to the target amide.

Synthetic Workflow Overview

The synthesis begins with a commercially available starting material, p-Bromoanisole, and proceeds through formylation and oxidation to yield the corresponding carboxylic acid, which is then amidated. This multi-step process allows for high-purity product isolation at each stage.

Synthesis_Workflow A p-Bromoanisole B 5-Bromo-2-methoxybenzaldehyde A->B Formylation (TiCl4, Cl2CHOCH3) C 5-Bromo-2-methoxybenzoic acid B->C Oxidation (e.g., KMnO4) D This compound C->D Amidation (e.g., SOCl2, then NH4OH)

Caption: A common synthetic route to this compound.

Detailed Experimental Protocol: Synthesis of 5-Bromo-2-methoxybenzaldehyde

This protocol describes the synthesis of the key aldehyde intermediate from p-bromoanisole, a method chosen for its reliability and scalability.[2]

Rationale: The reaction is an electrophilic aromatic substitution (a formylation). Titanium tetrachloride (TiCl₄) is employed as a potent Lewis acid to activate the 1,1-dichloromethyl methyl ether, generating a highly reactive electrophile that preferentially attacks the electron-rich aromatic ring of p-bromoanisole. The position ortho to the activating methoxy group is targeted.

Step-by-Step Methodology:

  • Reaction Setup: A solution of p-Bromoanisole (0.08 mol) in 350 mL of methylene chloride is prepared in a reaction vessel equipped with a stirrer and cooled to 0°C using an ice bath.

  • Lewis Acid Addition: Titanium tetrachloride (0.16 mol) is added dropwise to the cooled solution. The temperature should be carefully monitored to prevent side reactions.

  • Formylating Agent Addition: After 10 minutes of stirring, 1,1-dichloromethyl methyl ether (0.088 mol) is added dropwise.

  • Reaction Progression: The reaction mixture is stirred for 90 minutes, maintaining the temperature between 0°C and 10°C.

  • Quenching: The reaction is carefully quenched by pouring it into a mixture of excess saturated sodium bicarbonate solution and methylene chloride to neutralize the acidic components.

  • Extraction & Isolation: The organic layer is separated. The aqueous phase is extracted again with methylene chloride. The combined organic layers are washed with saturated sodium chloride (brine), dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • Product: The resulting solid is 5-bromo-2-methoxybenzaldehyde, which can be used in the next step after purity verification.[2]

Note: The subsequent steps involve standard oxidation of the aldehyde to a carboxylic acid, followed by conversion to an acyl chloride and reaction with ammonia to form the final benzamide.

Analytical Characterization

To ensure the identity and purity of the synthesized this compound, a combination of spectroscopic and chromatographic techniques is essential. This constitutes a self-validating system for the synthesis protocol.

Analytical Workflow

The workflow ensures that the final product meets the required specifications for use in sensitive applications like drug discovery.

Analytical_Workflow cluster_1 Crude Crude Synthesized Product Purify Purification (Recrystallization or Column Chromatography) Crude->Purify HPLC Purity Assessment (HPLC) (>95% peak area) Purify->HPLC NMR Structural Confirmation (¹H NMR) Purify->NMR MS Molecular Weight Verification (MS) Purify->MS Final Confirmed High-Purity Product Purify->Final

Caption: Workflow for analytical validation of synthesized product.

Spectroscopic and Chromatographic Methods
  • ¹H NMR Spectroscopy: This technique is used to confirm the chemical structure by identifying the protons in the molecule. For this compound, one would expect to see distinct signals for the aromatic protons, the methoxy group protons (a singlet around 3.9 ppm), and the amide protons.

  • Mass Spectrometry (MS): Provides confirmation of the molecular weight. The isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) will result in two characteristic peaks (M and M+2), providing definitive evidence of the compound's elemental composition.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for assessing the purity of a compound. A well-developed method will show a single major peak for the product, and the area of this peak relative to the total peak area indicates the purity level.

Applications in Research and Drug Development

The true value of this compound lies in its utility as a versatile intermediate for constructing more complex, biologically active molecules. Benzamide derivatives are known to possess a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticonvulsant properties.[3]

Intermediate for SGLT2 Inhibitors

This compound and its precursors are crucial intermediates in the synthesis of Sodium-glucose cotransporter-2 (SGLT2) inhibitors, a class of drugs used to treat type 2 diabetes.[4] The bromo- and methoxy-substituents provide key handles for elaboration into the final complex drug structures through cross-coupling reactions.

Precursor for Cytotoxic Agents

Substituted methoxy- and bromo-phenyl moieties are found in compounds designed as potent cytotoxic agents that target microtubule dynamics.[5] The specific substitution pattern on the aromatic ring is often critical for binding to biological targets like tubulin. This compound serves as an excellent starting point for creating libraries of such compounds for structure-activity relationship (SAR) studies.

Role in Prodrug Strategies

The amide functionality can be modified in prodrug strategies to enhance properties like solubility or membrane permeability.[6] By using this compound as a base structure, medicinal chemists can append promoieties that are cleaved in vivo to release the active drug, thereby overcoming various drug delivery challenges.

Safety and Handling

Proper handling of this compound is essential to ensure laboratory safety. The following information is based on data for structurally similar compounds.

  • Hazard Identification:

    • May cause skin irritation (H315).[7]

    • Causes serious eye irritation (H319).[7]

    • May cause respiratory irritation (H335).[7]

    • Harmful if swallowed (H302).[8]

  • Precautionary Measures:

    • Handling: Use only in a well-ventilated area, such as a chemical fume hood. Avoid breathing dust. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[9][10]

    • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents.

    • First Aid:

      • Skin Contact: Wash off immediately with plenty of soap and water.[7]

      • Eye Contact: Rinse cautiously with water for several minutes. If irritation persists, seek medical attention.[9]

      • Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[7]

      • Ingestion: Do NOT induce vomiting. Seek immediate medical attention.

Conclusion

This compound, with a molecular weight of 230 g/mol , is more than a simple chemical. It is a strategically important building block in the landscape of modern drug discovery and development. Its well-defined physicochemical properties, established synthetic routes, and clear analytical validation procedures make it a reliable tool for medicinal chemists. From its role in creating new diabetes therapies to its use in developing novel anticancer agents, this compound continues to be a compound of significant interest to the scientific community. This guide provides the foundational knowledge required for its safe and effective application in the laboratory.

References

5-Bromo-2-methoxybenzamide structure and synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 5-Bromo-2-methoxybenzamide: Structure, Synthesis, and Applications

Introduction

This compound is a substituted aromatic amide that serves as a crucial intermediate and building block in synthetic organic chemistry. Its structural framework, featuring a benzamide core functionalized with bromine and methoxy groups, makes it a versatile precursor for the development of more complex molecular architectures. The benzamide moiety itself is a recognized pharmacophore, a feature present in a wide array of biologically active compounds. Derivatives of benzamide are known to exhibit a broad spectrum of pharmacological activities, including antimicrobial, analgesic, anti-inflammatory, and anticancer properties, making them significant in the field of medicinal chemistry and drug discovery.[1][2][3] This guide provides a detailed examination of the structure, physicochemical properties, and a comprehensive, field-proven synthesis protocol for this compound, tailored for researchers and professionals in drug development.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound consists of a benzene ring substituted at position 1 with a carboxamide group, at position 2 with a methoxy group, and at position 5 with a bromine atom. This specific arrangement of functional groups dictates its reactivity and physical characteristics.

Caption: 2D Structure of this compound.

The key physicochemical and computed properties of this compound are summarized in the table below for easy reference.

PropertyValueSource
CAS Number 303111-31-1[4]
Molecular Formula C₈H₈BrNO₂[4]
Molecular Weight 230.06 g/mol [4]
Appearance White to off-white solid (typical)
LogP 1.74[4]
Topological Polar Surface Area (TPSA) 38.33 Ų[5]
Hydrogen Bond Donors 1[5]
Hydrogen Bond Acceptors 2[5]
Rotatable Bonds 2[4]

Synthesis of this compound

The synthesis of this compound is most efficiently achieved from its corresponding carboxylic acid, 5-bromo-2-methoxybenzoic acid, which is a readily available starting material. The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable as it results in a competing acid-base reaction, forming a stable ammonium carboxylate salt.[6][7][8] Therefore, a two-step approach involving the activation of the carboxylic acid is the standard and preferred method.

This process involves:

  • Activation: Conversion of the carboxylic acid to a highly reactive acyl chloride using thionyl chloride (SOCl₂).[9][10]

  • Amidation: Reaction of the acyl chloride intermediate with ammonia to yield the final benzamide product.[11][12]

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This section provides a robust, step-by-step methodology for the synthesis of this compound. The protocol is designed as a self-validating system, where successful execution and subsequent analytical characterization confirm the identity and purity of the product.

Part A: Synthesis of 5-Bromo-2-methoxybenzoyl Chloride

Causality: The carboxylic acid is converted to an acyl chloride because the latter is significantly more electrophilic and readily undergoes nucleophilic acyl substitution with ammonia. Thionyl chloride is an excellent reagent for this transformation as its byproducts (SO₂ and HCl) are gases, which are easily removed from the reaction mixture, simplifying purification.[8][]

Materials and Equipment:

  • 5-bromo-2-methoxybenzoic acid

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF, catalytic amount)

  • Toluene or Dichloromethane (DCM)

  • Round-bottom flask with reflux condenser and gas trap (for HCl and SO₂)

  • Heating mantle and magnetic stirrer

  • Rotary evaporator

Procedure:

  • Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5-bromo-2-methoxybenzoic acid (1.0 eq).

  • Solvent Addition: Add a suitable solvent such as toluene or DCM (approx. 5-10 mL per gram of acid).

  • Reagent Addition: Slowly add thionyl chloride (SOCl₂, 2.0-3.0 eq) to the suspension at room temperature. Add a single drop of DMF as a catalyst.

    • Insight: The reaction is often exothermic. Slow addition is crucial for control. DMF catalyzes the formation of the Vilsmeier reagent in situ, which is the active electrophile.

  • Reaction: Heat the mixture to reflux (for toluene, ~110°C; for DCM, ~40°C) and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂). The initial solid suspension should dissolve to form a clear solution.

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.

    • Self-Validation: The crude product, 5-bromo-2-methoxybenzoyl chloride, is a moisture-sensitive oil or low-melting solid and is typically used immediately in the next step without further purification.

Part B: Synthesis of this compound

Causality: The highly reactive acyl chloride readily reacts with the nucleophilic ammonia. The reaction is performed at low temperature to control its exothermic nature. An excess of ammonia is used to react with the acyl chloride and to neutralize the HCl byproduct that is formed, driving the reaction to completion.[6]

Materials and Equipment:

  • Crude 5-bromo-2-methoxybenzoyl chloride from Part A

  • Concentrated aqueous ammonia (NH₄OH, ~28-30%)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Ice bath

  • Separatory funnel

  • Beaker, Buchner funnel, and filter paper

  • Standard laboratory glassware

Procedure:

  • Preparation: Dissolve the crude 5-bromo-2-methoxybenzoyl chloride in a minimal amount of a dry, inert solvent like THF or DCM in a flask and cool the solution in an ice bath to 0°C.

  • Amidation: While stirring vigorously, slowly add the cooled acyl chloride solution to a beaker containing an excess of chilled concentrated aqueous ammonia. A white precipitate of this compound will form immediately.

    • Insight: This addition order (adding acid chloride to ammonia) ensures that ammonia is always in excess, minimizing side reactions.

  • Stirring: Continue stirring the mixture in the ice bath for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours to ensure the reaction goes to completion.

  • Isolation: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the precipitate thoroughly with cold water to remove any ammonium salts, followed by a small amount of cold diethyl ether or hexane to aid in drying.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield a pure, crystalline solid.

  • Characterization (Self-Validation): Dry the final product and determine its melting point. Confirm the structure and purity using analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry. The spectral data should be consistent with the structure of this compound.

Applications in Research and Drug Development

The true value of this compound lies in its utility as a chemical intermediate. The functional groups on the aromatic ring provide multiple handles for synthetic diversification:

  • The Amide Group: The N-H bonds can be substituted to create secondary or tertiary amides, a common strategy in medicinal chemistry to modulate properties like solubility and cell permeability.[1]

  • The Bromo Group: The bromine atom is an excellent functional group for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds. This enables the construction of complex biaryl or substituted aromatic systems often found in modern pharmaceuticals.

  • The Methoxy Group: The methoxy group influences the electronic properties of the ring and can be a site for demethylation to reveal a phenol, providing another point for functionalization.

Given that the benzamide scaffold is a cornerstone in drug design, this compound is a valuable starting point for synthesizing libraries of novel compounds for screening against various biological targets, including enzymes and receptors.[1][3][14]

References

A Technical Guide to the Spectroscopic Characterization of 5-Bromo-2-methoxybenzamide

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for the analytical characterization of 5-Bromo-2-methoxybenzamide. Designed for researchers, scientists, and professionals in drug development, this document synthesizes predictive data based on analogous compounds and established spectroscopic principles to offer a robust framework for structural elucidation and quality control.

Introduction

This compound is a substituted aromatic amide with potential applications in medicinal chemistry and materials science. Accurate and unambiguous structural confirmation is paramount for any research and development endeavor. This guide details the expected ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data, explains the underlying principles for spectral interpretation, and provides standardized protocols for data acquisition.

Molecular Structure and Key Spectroscopic Correlations

The chemical structure of this compound forms the basis for interpreting its spectroscopic data. The key structural features include a 1,2,5-trisubstituted benzene ring, a methoxy group (-OCH₃), a bromine atom (-Br), and a primary amide group (-CONH₂). Each of these components gives rise to characteristic signals in different spectroscopic techniques.

Figure 1: Molecular structure of this compound with atom numbering for NMR assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is predicted to show distinct signals for the aromatic protons, the amide protons, and the methoxy protons. The chemical shifts are influenced by the electronic effects of the substituents on the benzene ring.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃, 400 MHz)

Chemical Shift (δ) / ppmMultiplicityIntegrationAssignment
~ 8.1 - 7.9Doublet (d)1HH-6
~ 7.6 - 7.4Doublet of Doublets (dd)1HH-4
~ 7.0 - 6.8Doublet (d)1HH-3
~ 6.0 - 5.5Broad Singlet2H-CONH₂
~ 3.9Singlet (s)3H-OCH₃
  • Aromatic Region: The aromatic protons are expected to appear as a three-proton system. H-6 is anticipated to be the most downfield due to the anisotropic effect of the nearby carbonyl group. H-4 will likely appear as a doublet of doublets due to coupling with both H-3 and H-6 (ortho and meta coupling, respectively). H-3, being ortho to the electron-donating methoxy group, is expected to be the most upfield of the aromatic protons.

  • Amide Protons: The two protons of the primary amide group are expected to appear as a broad singlet. The chemical shift of these protons can be highly variable and is dependent on solvent and concentration.

  • Methoxy Protons: The three equivalent protons of the methoxy group will appear as a sharp singlet, typically around 3.9 ppm.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum provides information about the number of unique carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃, 100 MHz)

Chemical Shift (δ) / ppmAssignment
~ 168 - 165C=O (Amide)
~ 158 - 155C-2 (C-OCH₃)
~ 135 - 132C-4
~ 130 - 127C-6
~ 125 - 122C-1
~ 118 - 115C-5 (C-Br)
~ 115 - 112C-3
~ 56-OCH₃
  • Carbonyl Carbon: The amide carbonyl carbon is expected to be the most downfield signal.

  • Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the attached substituents. The carbon bearing the methoxy group (C-2) is expected to be significantly downfield, while the carbon bearing the bromine (C-5) will also be influenced. The remaining aromatic carbons will have distinct chemical shifts based on their electronic environment.

  • Methoxy Carbon: The carbon of the methoxy group will appear as a single peak in the aliphatic region of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Predicted IR Absorption Frequencies for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3400 - 3100N-H StretchPrimary Amide (-CONH₂)
3100 - 3000C-H StretchAromatic
2950 - 2850C-H StretchAliphatic (-OCH₃)
~ 1680 - 1640C=O Stretch (Amide I)Amide
~ 1620 - 1580N-H Bend (Amide II)Amide
~ 1600, ~1480C=C StretchAromatic Ring
~ 1250C-O StretchAryl Ether
~ 820C-H Bend1,2,5-Trisubstituted Benzene
~ 600C-Br StretchAryl Bromide

The IR spectrum will be dominated by a strong absorption band for the amide carbonyl group (Amide I band). The N-H stretching vibrations of the primary amide will appear as two distinct bands in the high-frequency region. The C-O stretching of the aryl ether and the C-Br stretching will also be present in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Predicted Mass Spectrometry Data for this compound

m/z ValueInterpretation
231/233[M]⁺ and [M+2]⁺ (Molecular Ion Peaks)
214/216[M - NH₃]⁺
186/188[M - CONH₂]⁺
152[M - Br]⁺
135[C₇H₅O₂]⁺
  • Molecular Ion Peak: Due to the presence of bromine, the molecular ion will appear as a pair of peaks ([M]⁺ and [M+2]⁺) with an intensity ratio of approximately 1:1, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. The expected molecular weight is approximately 231 g/mol for the ⁷⁹Br isotope.

  • Fragmentation Pattern: Common fragmentation pathways for benzamides include the loss of the amide group or parts of it. The loss of ammonia (NH₃) or the entire carbamoyl group (CONH₂) are plausible fragmentation patterns. Cleavage of the bromine atom or the methoxy group can also occur.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for this compound.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the spectrum on the same instrument. Use a proton-decoupled sequence. A larger number of scans (e.g., 1024 or more) will be required to achieve an adequate signal-to-noise ratio.

NMR_Workflow cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Processing Dissolve Sample Dissolve Sample Add to NMR Tube Add to NMR Tube Dissolve Sample->Add to NMR Tube ¹H NMR Acquisition ¹H NMR Acquisition Add to NMR Tube->¹H NMR Acquisition Insert into Spectrometer ¹³C NMR Acquisition ¹³C NMR Acquisition ¹H NMR Acquisition->¹³C NMR Acquisition Fourier Transform Fourier Transform ¹³C NMR Acquisition->Fourier Transform Phase Correction Phase Correction Fourier Transform->Phase Correction Baseline Correction Baseline Correction Phase Correction->Baseline Correction Integration & Peak Picking Integration & Peak Picking Baseline Correction->Integration & Peak Picking

Figure 2: A generalized workflow for NMR data acquisition and processing.

IR Spectroscopy
  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. Acquire a background spectrum of the clean ATR crystal before running the sample.

  • Data Processing: Perform an ATR correction if necessary. Label the significant peaks.

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Data Acquisition (EI): Introduce the sample into the ion source of the mass spectrometer. Acquire the spectrum over a suitable mass range (e.g., m/z 50-300).

Conclusion

This technical guide provides a detailed predictive analysis of the ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for this compound. By leveraging data from structurally similar compounds and fundamental spectroscopic principles, a reliable and comprehensive characterization framework has been established. The provided protocols offer standardized methods for data acquisition, ensuring reproducibility and accuracy. This guide serves as an essential resource for scientists and researchers engaged in the synthesis, quality control, and application of this compound.

An In-depth Technical Guide to the Solubility of 5-Bromo-2-methoxybenzamide in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Bromo-2-methoxybenzamide is a substituted benzamide derivative with potential applications in medicinal chemistry and drug discovery. A thorough understanding of its solubility in various organic solvents is paramount for its synthesis, purification, formulation, and biological screening. Solubility, a critical physicochemical parameter, dictates the choice of solvents for reaction media, crystallization, and the preparation of stock solutions for in vitro and in vivo studies.[1] This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of this compound, offering field-proven insights and detailed experimental protocols.

Molecular Structure and Physicochemical Properties

The solubility of a compound is intrinsically linked to its molecular structure. This compound possesses several functional groups that influence its interaction with different solvents:

  • Aromatic Ring: The benzene ring is largely non-polar and contributes to solubility in non-polar or moderately polar solvents.

  • Amide Group (-CONH₂): This is a highly polar functional group capable of acting as both a hydrogen bond donor (via the N-H bonds) and a hydrogen bond acceptor (via the C=O and N lone pair). This feature promotes solubility in polar, protic solvents.

  • Methoxy Group (-OCH₃): The ether linkage is polar and can act as a hydrogen bond acceptor, enhancing solubility in polar solvents.

  • Bromo Group (-Br): The bromine atom is electronegative, contributing to the overall polarity of the molecule, but it is also large and hydrophobic, which can influence solubility in non-polar environments.

PropertyValue (Predicted/Estimated)Source
Molecular Formula C₈H₈BrNO₂-
Molecular Weight 230.06 g/mol -
XLogP3 1.9PubChem
Hydrogen Bond Donor Count 1PubChem
Hydrogen Bond Acceptor Count 2PubChem

Note: Specific experimental data for this compound is limited. The values presented are often predicted through computational methods.

Theoretical Framework: Predicting Solubility

The principle of "like dissolves like" is the cornerstone for predicting solubility. This principle states that a solute will dissolve best in a solvent that has a similar polarity. The interplay of the functional groups in this compound suggests a nuanced solubility profile.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with the amide group of the solute. Therefore, moderate to good solubility is expected.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): These solvents are polar and can accept hydrogen bonds, interacting favorably with the N-H bonds of the amide. High solubility is generally anticipated in these solvents.

  • Non-Polar Solvents (e.g., Hexane, Toluene): The large, non-polar aromatic ring and the bromo substituent may allow for some interaction with non-polar solvents. However, the highly polar amide group will likely limit solubility in these solvents.

  • Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents have intermediate polarity and can interact with the aromatic ring and the polar functional groups to some extent, suggesting potential for moderate solubility.

Experimental Determination of Solubility

A multi-step approach, beginning with a qualitative assessment followed by a rigorous quantitative determination, is recommended.

Part 1: Qualitative Solubility Assessment

This initial screening provides a rapid evaluation of suitable solvents.

Experimental Protocol
  • Preparation: Label a series of small, dry test tubes or vials, one for each solvent to be tested (e.g., Methanol, Ethanol, Acetone, DMSO, Dichloromethane, Toluene, Hexane, Water).

  • Addition of Solute: Add approximately 5-10 mg of this compound to each labeled tube.

  • Addition of Solvent: Add 1 mL of the corresponding solvent to each tube.

  • Mixing: Securely cap the tubes and vortex vigorously for 30-60 seconds.

  • Observation: Allow the samples to stand for a few minutes and visually inspect for any undissolved solid.

  • Classification: Classify the solubility based on the following criteria:

    • Soluble: No visible solid particles remain.

    • Partially Soluble: A significant portion of the solid has dissolved, but some remains.

    • Insoluble: The solid appears largely undissolved.

Part 2: Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a well-established technique for determining the thermodynamic equilibrium solubility of a compound.[2]

Experimental Workflow

G prep Preparation: Add excess solute to a known volume of solvent in a sealed vial. equil Equilibration: Agitate at a constant temperature (e.g., 25°C) for 24-48 hours. prep->equil Ensure saturation sep Phase Separation: Allow to stand, then centrifuge or filter to remove undissolved solid. equil->sep Reach equilibrium quant Quantification: Analyze the supernatant using HPLC or UV-Vis spectroscopy to determine concentration. sep->quant Isolate saturated solution calc Calculation: Calculate solubility in mg/mL or mol/L. quant->calc Determine concentration G prep_standards Prepare Standard Solutions: Create a series of known concentrations of this compound. hplc_analysis HPLC Analysis: Inject standards and sample. Record peak areas. prep_standards->hplc_analysis prep_sample Prepare Sample: Dilute the saturated supernatant to fall within the concentration range of the standards. prep_sample->hplc_analysis cal_curve Construct Calibration Curve: Plot peak area vs. concentration for the standards. hplc_analysis->cal_curve det_conc Determine Sample Concentration: Use the calibration curve to find the concentration of the diluted sample. cal_curve->det_conc calc_sol Calculate Solubility: Account for the dilution factor to find the original concentration in the saturated solution. det_conc->calc_sol

References

A Technical Guide to the Medicinal Chemistry Applications of 5-Bromo-2-methoxybenzamide: A Versatile Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzamide Scaffold and the Promise of 5-Bromo-2-methoxybenzamide

The benzamide moiety is a cornerstone of medicinal chemistry, serving as a privileged scaffold in a multitude of clinically approved therapeutics. Its remarkable versatility stems from its ability to form key hydrogen bonds and engage in various non-covalent interactions with biological targets, leading to a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and cardiovascular effects.[1][2] Derivatives of this core structure are integral to drugs targeting everything from gastrointestinal motility to neuropsychiatric disorders.[1][2][3]

Within this esteemed class of compounds, this compound emerges as a molecule of significant interest for contemporary drug discovery programs. Its architecture presents a unique convergence of structural features:

  • The Benzamide Core: Provides a robust anchoring point for target engagement.

  • The Methoxy Group (at position 2): An electron-donating group that can influence conformation, solubility, and metabolic stability, while also serving as a potential hydrogen bond acceptor.

  • The Bromo Substituent (at position 5): An electron-withdrawing halogen that modulates the electronic properties of the aromatic ring and, critically, serves as a versatile synthetic handle for library development through modern cross-coupling reactions.[4]

This guide provides a technical overview of the most promising applications for this compound, moving from its foundational properties to its potential as a modulator of high-value oncology targets. We will explore the scientific rationale behind each proposed application, detail robust experimental workflows for validation, and present the causality behind key methodological choices, reflecting the rigor required in a modern drug development setting.

Physicochemical Properties and Synthesis Overview

A foundational understanding of a compound's properties is paramount before embarking on a discovery campaign.

PropertyValueSource
CAS Number 303111-31-1[5]
Molecular Formula C₈H₈BrNO₂[6]
Molecular Weight 230.06 g/mol [6]
logP (calculated) 1.85[6]
Hydrogen Bond Donors 1[6]
Hydrogen Bond Acceptors 3[6]

The synthesis of this compound is straightforward, typically proceeding from commercially available 5-bromo-2-methoxybenzoic acid. The following workflow represents a standard laboratory-scale synthesis.

G cluster_start Starting Material cluster_activation Carboxylic Acid Activation cluster_amination Amidation A 5-Bromo-2-methoxybenzoic acid B Thionyl Chloride (SOCl₂) or Oxalyl Chloride A->B Reaction C Acyl Chloride Intermediate B->C Formation D Ammonium Hydroxide (NH₄OH) C->D Reaction E This compound (Final Product) D->E Formation G cluster_dna_damage DNA Damage cluster_parp PARP-mediated Repair cluster_inhibition Inhibition cluster_replication Replication Fork Collapse cluster_outcome Cellular Outcome SSB Single-Strand Break (SSB) PARP PARP Enzyme SSB->PARP Repair1 SSB Repaired PARP->Repair1 Normal Function Inhibitor This compound (Hypothesized PARP Inhibitor) PARP->Inhibitor Inhibition Blocked PARP Trapped on DNA Inhibitor->Blocked DSB Double-Strand Break (DSB) Blocked->DSB HR BRCA-Proficient Cell: Homologous Recombination DSB->HR NHEJ BRCA-Deficient Cell: Error-Prone Repair DSB->NHEJ Survival Cell Survival HR->Survival Death Synthetic Lethality (Apoptosis) NHEJ->Death G A Step 1: In Silico Docking (Target Engagement Prediction) B Step 2: Biochemical Enzymatic Assay (Direct Inhibition Measurement) A->B Positive Prediction C Step 3: Cell-Based Viability Assays (Cellular Efficacy & Selectivity) B->C Potent IC₅₀ D Step 4: Mechanism of Action Studies (Target Engagement Confirmation) C->D Selective Killing of BRCA-deficient cells E Lead Optimization D->E Confirmed MoA G cluster_suzuki Suzuki Coupling cluster_buchwald Buchwald-Hartwig Amination cluster_sonogashira Sonogashira Coupling cluster_amide Amide N-Alkylation/Arylation Core This compound Core A Aryl/Heteroaryl Boronic Acids Core->A Pd Catalyst, Base B Amines (R₂NH) Core->B Pd Catalyst, Base C Terminal Alkynes Core->C Pd/Cu Catalysts, Base D Alkyl/Aryl Halides Core->D Base Result1 5-Aryl-2-methoxybenzamides A->Result1 Result2 5-Amino-2-methoxybenzamides B->Result2 Result3 5-Alkynyl-2-methoxybenzamides C->Result3 Result4 N-Substituted-5-bromo- 2-methoxybenzamides D->Result4

References

An In-depth Technical Guide to the Biological Activity of 5-Bromo-2-methoxybenzamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Derivatives of the 5-Bromo-2-methoxybenzamide scaffold represent a versatile and potent class of compounds in medicinal chemistry. The strategic placement of a bromine atom and a methoxy group on the benzamide core creates a unique electronic and steric profile, enabling these molecules to interact with a diverse array of biological targets. This guide provides a comprehensive technical overview of the multifaceted biological activities of these derivatives, with a primary focus on their anticancer, antimicrobial, and anti-inflammatory properties. We will delve into the mechanistic underpinnings of these activities, present robust quantitative data, and provide detailed, field-proven experimental protocols for their synthesis and biological evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this promising chemical scaffold for therapeutic innovation.

Introduction: The Benzamide Scaffold in Drug Discovery

Benzamide and its derivatives are privileged structures in medicinal chemistry, forming the core of numerous approved drugs with wide-ranging therapeutic applications. Their prevalence stems from the amide bond's ability to act as a stable, rigid linker that can participate in crucial hydrogen bonding interactions with biological macromolecules. The aromatic ring provides a platform for substitution, allowing for the fine-tuning of steric, electronic, and pharmacokinetic properties.

The this compound scaffold combines several key features:

  • The Benzamide Core: Provides structural rigidity and hydrogen bonding capabilities.

  • 2-Methoxy Group: Acts as a hydrogen bond acceptor and influences the conformation of the amide group.

  • 5-Bromo Group: A lipophilic halogen atom that can enhance membrane permeability and participate in halogen bonding, a significant non-covalent interaction in drug-receptor binding.

This combination has given rise to derivatives with significant potential in oncology, infectious diseases, and inflammatory disorders. This guide will explore these activities, elucidating the relationship between chemical structure and biological function.

Synthesis of this compound Derivatives

The synthesis of these derivatives can be approached through several reliable routes. A common and effective strategy involves the amidation of a corresponding 5-bromo-2-methoxybenzoic acid precursor. This precursor can be synthesized from readily available starting materials like o-vanillin.[1] The subsequent coupling with various amines yields a diverse library of derivatives.

Synthesis_Workflow cluster_0 Precursor Synthesis cluster_1 Amide Coupling start o-Vanillin step1 Bromination & Methylation start->step1 e.g., Br₂, CH₃I acid 5-Bromo-2-methoxybenzoic acid step1->acid activation Acid Activation acid->activation e.g., SOCl₂, HATU coupling Amine Addition (R-NH₂) activation->coupling product This compound Derivative coupling->product

Caption: General synthetic workflow for this compound derivatives.

Experimental Protocol: Representative Synthesis of a this compound Derivative

Causality: This protocol details the synthesis via an acid chloride intermediate, a robust and widely used method for amide bond formation. Thionyl chloride (SOCl₂) is an excellent choice for converting the carboxylic acid to a highly reactive acid chloride, which then readily reacts with a primary or secondary amine to form the desired amide with high yield.

Materials:

  • 5-Bromo-2-methoxybenzoic acid

  • Thionyl chloride (SOCl₂)

  • An appropriate amine (e.g., 4-chloroaniline)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Standard laboratory glassware, magnetic stirrer, reflux condenser, and inert atmosphere setup (e.g., nitrogen or argon balloon)

Step-by-Step Methodology:

  • Acid Activation:

    • To a round-bottom flask under an inert atmosphere, add 5-bromo-2-methoxybenzoic acid (1.0 eq).

    • Add anhydrous DCM or toluene, followed by a catalytic amount of DMF (1-2 drops).

    • Slowly add thionyl chloride (1.5 - 2.0 eq) dropwise at 0 °C.

    • Allow the mixture to warm to room temperature and then heat to reflux (approx. 80°C for toluene) for 2-3 hours, or until the reaction is complete (monitored by TLC).

    • Remove the solvent and excess thionyl chloride under reduced pressure to yield the crude 5-bromo-2-methoxybenzoyl chloride.

  • Amide Coupling:

    • In a separate flask, dissolve the desired amine (1.0 eq) and a non-nucleophilic base like TEA or DIPEA (1.5 eq) in anhydrous DCM.

    • Cool the amine solution to 0 °C.

    • Dissolve the crude acid chloride from Step 1 in a minimal amount of anhydrous DCM and add it dropwise to the amine solution.

    • Allow the reaction to stir at room temperature overnight.

  • Work-up and Purification:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and extract the organic layer.

    • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) or recrystallization to obtain the pure this compound derivative.

Self-Validation: The identity and purity of the final compound must be confirmed using modern analytical methods such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry (MS) to ensure the protocol's success.[2][3]

Anticancer Activity

A significant body of research has highlighted the potent anticancer activities of this compound derivatives. These compounds have demonstrated cytotoxicity against a range of human tumor cell lines, and their mechanisms of action often converge on critical cellular processes like cell division and developmental signaling pathways.[4][5]

Mechanism 1: Inhibition of Tubulin Polymerization

Microtubules are dynamic polymers of α- and β-tubulin dimers essential for forming the mitotic spindle during cell division.[6][7] Many successful anticancer drugs, known as microtubule-targeting agents (MTAs), function by disrupting microtubule dynamics, leading to mitotic arrest and subsequent apoptosis (programmed cell death).[8]

Certain benzamide derivatives have been identified as inhibitors of tubulin polymerization.[9] They are thought to bind to the colchicine site on β-tubulin, preventing the polymerization of tubulin dimers into microtubules.[7] This disruption of the microtubule network activates the spindle assembly checkpoint, arresting the cell cycle in the G2/M phase and ultimately triggering apoptosis.

Tubulin_Inhibition_Pathway cluster_inhibition Compound This compound Derivative Tubulin α/β-Tubulin Dimers Compound->Tubulin Binds to Colchicine Site Compound->Inhibit_Poly MT Microtubules Tubulin->MT Polymerization MT->Tubulin Depolymerization Spindle Mitotic Spindle Formation MT->Spindle G2M G2/M Phase Arrest Spindle->G2M Blocked Apoptosis Apoptosis G2M->Apoptosis

Caption: Mechanism of anticancer activity via tubulin polymerization inhibition.

Mechanism 2: Inhibition of the Hedgehog Signaling Pathway

The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development that is normally quiescent in adult tissues.[10][11] However, its aberrant reactivation is a known driver in several human cancers, including basal cell carcinoma and medulloblastoma.[12][13] The pathway is centered on the transmembrane protein Smoothened (Smo). In the "off" state, Smo is inhibited by the Patched1 (PTCH1) receptor. Upon binding of a Hedgehog ligand, this inhibition is lifted, allowing Smo to trigger a downstream cascade that culminates in the activation of Gli transcription factors, which then drive the expression of pro-proliferative and anti-apoptotic genes.[11][14]

Several 2-methoxybenzamide derivatives have been identified as potent inhibitors of the Hh pathway, acting by targeting the Smoothened receptor.[4][5][15] By binding to Smo, these compounds prevent its activation and localization to the primary cilium, thereby blocking the entire downstream signaling cascade and suppressing tumor growth.[12]

Hedgehog_Pathway cluster_off Hedgehog Pathway 'OFF' cluster_on Hedgehog Pathway 'ON' (Aberrant Activation) PTCH1_off PTCH1 SMO_off SMO (Inactive) PTCH1_off->SMO_off Inhibits SUFU_off SUFU GLI_off GLI (Repressed) SUFU_off->GLI_off Represses Hh Hedgehog Ligand PTCH1_on PTCH1 Hh->PTCH1_on Inhibits SMO_on SMO (Active) GLI_on GLI (Active) SMO_on->GLI_on Activates Genes Target Gene Expression (Proliferation, Survival) GLI_on->Genes Compound 2-Methoxybenzamide Derivative Compound->SMO_on Inhibits NFkB_Pathway cluster_cytoplasm Stimulus Inflammatory Stimulus (e.g., TNF-α, LPS) IKK IKK Complex Stimulus->IKK Activates IkB_NFkB IκBα NF-κB IKK->IkB_NFkB:f0 Phosphorylates IkB IκBα NFkB NF-κB Proteasome Proteasome Nucleus Nucleus Genes Pro-inflammatory Gene Transcription Nucleus->Genes Activates Compound This compound Derivative Compound->IKK Inhibits IkB_NFkB:f0->Proteasome Degradation IkB_NFkB:f1->Nucleus

References

An In-Depth Technical Guide: 5-Bromo-2-methoxybenzamide as a Strategic Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Bromo-2-methoxybenzamide is a highly functionalized aromatic compound that has emerged as a strategic intermediate in the fields of medicinal chemistry and drug development. Its unique structural arrangement, featuring a reactive bromine atom poised for cross-coupling, an electron-donating methoxy group, and a versatile benzamide moiety, offers a powerful trifecta for the construction of complex molecular architectures. This guide provides an in-depth analysis of the synthesis of this compound, explores its core reactivity with a focus on palladium-catalyzed C-C and C-N bond-forming reactions, and presents field-proven protocols for its application. Designed for researchers, chemists, and drug development professionals, this document explains the causality behind experimental choices, ensuring a deep, practical understanding of how to leverage this intermediate to its full potential.

Physicochemical Properties and Structural Analysis

This compound is a crystalline solid at room temperature. Its utility as an intermediate is directly derived from the electronic and steric properties of its constituent functional groups.

PropertyValue
Molecular Formula C₈H₈BrNO₂
Molecular Weight 230.06 g/mol
CAS Number 303111-31-1
Appearance Off-white to pale yellow solid
Melting Point Approx. 165-170 °C

Structural Insights for Reactivity:

  • Aryl Bromide (C5-Br): This is the primary reactive handle. The C-Br bond is significantly more reactive than a C-Cl bond in standard palladium-catalyzed cross-coupling reactions, and less reactive than a C-I bond. This predictable reactivity allows for its selective functionalization in the presence of other halides. It is the key to unlocking Suzuki, Buchwald-Hartwig, Sonogashira, and Heck couplings.

  • Methoxy Group (C2-OCH₃): As a strong electron-donating group, the methoxy substituent activates the aromatic ring towards electrophilic substitution. Its ortho-position relative to the amide and meta-position to the bromine can influence the conformation of the molecule and the electronic environment of the reactive sites.

  • Benzamide Group (C1-CONH₂): The primary amide is a versatile functional group. It can participate in hydrogen bonding, which is crucial for molecular recognition in biological systems.[1][2] Furthermore, it can be hydrolyzed to the corresponding carboxylic acid or serve as a directing group in certain reactions.

Synthesis of this compound

A robust and scalable synthesis of the title compound is crucial for its use as a reliable intermediate. A logical and commonly employed synthetic route proceeds in two stages from commercially available 2-methoxybenzoic acid.

G cluster_reagents A 2-Methoxybenzoic Acid B 5-Bromo-2-methoxybenzoic Acid A->B Step 1: Electrophilic Bromination C This compound B->C Step 2: Amidation reagent1 Br₂ / Acetic Acid reagent2 1. SOCl₂ 2. NH₄OH

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol: Two-Step Synthesis

Step 1: Synthesis of 5-Bromo-2-methoxybenzoic Acid

This step involves the regioselective electrophilic bromination of 2-methoxybenzoic acid. The methoxy group is an ortho-, para-director. Due to steric hindrance from the adjacent carboxylic acid group, bromination occurs preferentially at the para-position (C5).

  • Materials: 2-Methoxybenzoic acid, Glacial Acetic Acid, Bromine.

  • Procedure:

    • In a fume hood, dissolve 2-methoxybenzoic acid (1.0 eq) in glacial acetic acid (approx. 5-10 mL per gram of starting material) in a round-bottom flask equipped with a magnetic stirrer and an addition funnel.

    • Cool the mixture in an ice bath to 0-5 °C.

    • Slowly add a solution of bromine (1.05-1.1 eq) in glacial acetic acid dropwise via the addition funnel over 30-60 minutes. The causality here is to control the exothermic reaction and prevent over-bromination.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor progress by TLC or LC-MS.

    • Quench the reaction by carefully pouring the mixture into a beaker of ice water. The product will precipitate as a white solid.

    • Collect the solid by vacuum filtration, wash thoroughly with cold water to remove residual acid, and dry under vacuum. The product is typically of sufficient purity for the next step, but can be recrystallized from ethanol/water if needed.[3]

Step 2: Synthesis of this compound

This is a standard conversion of a carboxylic acid to a primary amide, often proceeding via an acyl chloride intermediate for high reactivity.

  • Materials: 5-Bromo-2-methoxybenzoic acid, Thionyl chloride (SOCl₂), Dichloromethane (DCM), Ammonium hydroxide (NH₄OH).

  • Procedure:

    • Suspend 5-Bromo-2-methoxybenzoic acid (1.0 eq) in anhydrous DCM in a dry, inert-atmosphere flask.

    • Add thionyl chloride (1.5-2.0 eq) dropwise at 0 °C. Add a catalytic amount of DMF (1-2 drops). The DMF catalyzes the formation of the acyl chloride.

    • Allow the mixture to warm to room temperature and then gently reflux for 2-3 hours until the solid dissolves and gas evolution ceases.

    • Cool the reaction mixture and remove the excess thionyl chloride and DCM under reduced pressure. This step is critical to prevent unwanted side reactions in the next stage.

    • In a separate flask, cool an excess of concentrated ammonium hydroxide solution (e.g., 28-30%) in an ice bath.

    • Dissolve the crude acyl chloride in a minimal amount of anhydrous THF or DCM and add it dropwise to the cold, vigorously stirred ammonium hydroxide solution. This highly exothermic reaction must be controlled to maximize yield.

    • Stir the resulting slurry for 1-2 hours at 0 °C, then allow it to warm to room temperature.

    • Collect the precipitated this compound by vacuum filtration, wash with cold water, and dry.[4]

Core Reactivity and Applications in Synthesis

The C5-bromo substituent is the linchpin for building molecular complexity from this compound. Palladium-catalyzed cross-coupling reactions are the most powerful tools for this purpose.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds by coupling an organoboron species with an organic halide.[5] Its popularity stems from its mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids.

G cluster_main Catalytic Cycle Pd0 Pd(0)L₂ PdII_1 R¹-Pd(II)L₂-Br Pd0->PdII_1 PdII_2 R¹-Pd(II)L₂-R² PdII_1->PdII_2 PdII_2->Pd0 ArR Ar-R² PdII_2->ArR Reductive Elimination ArBr Ar-Br ArBr->PdII_1 Oxidative Addition Boronic R²-B(OH)₂ Boronic->PdII_2 Transmetalation Base Base Base->Boronic

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

Field-Proven Protocol: Suzuki Coupling

  • Objective: To couple this compound with 4-fluorophenylboronic acid.

  • Materials & Reagents:

    • This compound (1.0 eq)

    • 4-Fluorophenylboronic acid (1.2-1.5 eq)

    • Pd(PPh₃)₄ (Palladium tetrakis(triphenylphosphine), 2-5 mol%) or PdCl₂(dppf) (2-5 mol%)

    • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0-3.0 eq)

    • Solvent: 1,4-Dioxane/Water (4:1) or Toluene/Ethanol/Water mixture

  • Procedure:

    • To a dry Schlenk flask, add this compound, 4-fluorophenylboronic acid, the palladium catalyst, and the base.

    • Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This is a critical step, as oxygen can deactivate the Pd(0) catalyst.

    • Add the degassed solvent system via syringe. The use of an aqueous base is crucial; it activates the boronic acid, facilitating the transmetalation step.[5]

    • Heat the reaction mixture to 80-100 °C with vigorous stirring for 4-12 hours. Monitor reaction completion by TLC or LC-MS.

    • Cool to room temperature, dilute with ethyl acetate, and wash with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield the desired biphenyl derivative.[6][7]

ParameterRecommended ConditionRationale / Causality
Catalyst Pd(PPh₃)₄, PdCl₂(dppf)PPh₃ is a standard, robust ligand. Dppf is a bidentate ligand often providing higher stability and yields.[7]
Base K₂CO₃, Cs₂CO₃, K₃PO₄Activates the boronic acid to form a more nucleophilic boronate species, essential for the transmetalation step.[8]
Solvent Dioxane/H₂O, Toluene/H₂OBiphasic system solubilizes both the organic substrate and the inorganic base. Degassing is vital to prevent catalyst oxidation.
Temperature 80-100 °CProvides the necessary activation energy for the oxidative addition and reductive elimination steps without degrading the catalyst.
Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination is a revolutionary method for forming C-N bonds, a linkage ubiquitous in pharmaceuticals.[9][10] It allows for the direct coupling of an aryl halide with a primary or secondary amine, a transformation that was previously difficult to achieve with high generality and functional group tolerance.

G cluster_main Catalytic Cycle Pd0 Pd(0)L₂ PdII_1 Ar-Pd(II)L₂-Br Pd0->PdII_1 PdII_Amide Ar-Pd(II)L₂-NR₂ PdII_1->PdII_Amide PdII_Amide->Pd0 ArNR2 Ar-NR₂ PdII_Amide->ArNR2 Reductive Elimination ArBr Ar-Br ArBr->PdII_1 Oxidative Addition Amine HNR₂ Amine->PdII_Amide Amine Coordination & Deprotonation Base Base (NaOᵗBu) Base->Amine

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Field-Proven Protocol: Buchwald-Hartwig Amination

  • Objective: To couple this compound with morpholine.

  • Materials & Reagents:

    • This compound (1.0 eq)

    • Morpholine (1.2-1.5 eq)

    • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0), 1-2 mol%)

    • XPhos or RuPhos (Bulky phosphine ligand, 2-4 mol%)

    • Sodium tert-butoxide (NaOᵗBu) (1.4-2.0 eq)

    • Solvent: Anhydrous, degassed Toluene or Dioxane

  • Procedure:

    • In a glovebox or under a robust stream of inert gas, charge a dry Schlenk flask with the palladium precursor, the phosphine ligand, and the strong base (NaOᵗBu). The choice of a bulky, electron-rich phosphine ligand like XPhos is critical; it accelerates the rate-limiting reductive elimination step and prevents catalyst decomposition.[11]

    • Add the anhydrous, degassed solvent and stir for 5-10 minutes to form the active Pd(0) catalyst complex.

    • Add this compound followed by the amine (morpholine).

    • Heat the reaction to 90-110 °C and stir for 6-24 hours. The use of a strong, non-nucleophilic base like NaOᵗBu is essential for deprotonating the amine in the catalytic cycle without competing in other reactions.[12]

    • Monitor the reaction by LC-MS. Upon completion, cool the mixture to room temperature.

    • Carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl).

    • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over Na₂SO₄, and concentrate.

    • Purify by silica gel column chromatography.[11][12]

Conclusion and Future Outlook

This compound is more than a simple chemical; it is a strategic platform for molecular innovation. Its predictable reactivity, centered on the C-Br bond, provides a reliable entry point into powerful palladium-catalyzed cross-coupling methodologies. This guide has demonstrated its synthesis and application in the two most critical bond-forming reactions in modern medicinal chemistry: Suzuki-Miyaura C-C coupling and Buchwald-Hartwig C-N coupling. By understanding the causality behind the protocols—the role of ligands, the function of bases, and the necessity of inert conditions—researchers can confidently employ this intermediate to construct novel and complex molecules. As the demand for sophisticated small-molecule therapeutics continues to grow, the strategic value of versatile and reliable intermediates like this compound will only increase, solidifying its place in the synthetic chemist's toolbox.

References

An In-Depth Technical Guide to the Safe Handling and Application of 5-Bromo-2-methoxybenzamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the safe handling, storage, and application of 5-Bromo-2-methoxybenzamide. Moving beyond a standard safety data sheet, this document synthesizes critical safety information with practical, field-proven insights to ensure both personal safety and experimental integrity.

Compound Profile and Strategic Importance

This compound is a substituted aromatic amide that serves as a valuable intermediate in organic synthesis. Its molecular structure, featuring a bromine atom, a methoxy group, and a benzamide moiety, offers multiple reactive sites. This makes it a versatile building block, particularly in the synthesis of more complex molecules for pharmaceutical and agrochemical research. The brominated methoxyphenyl unit is found in a variety of biologically active natural alkaloids and synthetic compounds, highlighting the importance of intermediates like this compound in drug discovery programs.[1]

Physicochemical Data

A thorough understanding of a compound's physical and chemical properties is the foundation of its safe and effective use.

PropertyValueSource
CAS Number 303111-31-1[2][3][4][5]
Molecular Formula C₈H₈BrNO₂[6]
Molecular Weight 230.06 g/mol [6]
Appearance White to off-white solid/crystalline powder[7]
Melting Point 157-159 °C[8]

Hazard Identification and Risk Assessment

This compound is classified as a hazardous substance. A detailed understanding of its specific hazards is crucial for implementing appropriate safety controls.

GHS Classification

Globally Harmonized System (GHS) classifications provide a standardized framework for hazard communication.

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Acute Toxicity, Inhalation4H332: Harmful if inhaled
Skin Irritation2H315: Causes skin irritation
Serious Eye Irritation2H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation

(Source:[2][5])

GHS Pictogram:

GHS exclamation_mark !

Caption: GHS07 Exclamation Mark for acute toxicity, skin/eye irritation.

The "Why" Behind the Hazards: A Mechanistic Perspective
  • Irritation: Like many aromatic amides, this compound can interact with biological membranes and proteins, leading to irritation upon contact with skin, eyes, and the respiratory tract. The crystalline, dusty nature of the solid can exacerbate respiratory irritation if inhaled.

  • Toxicity: While specific toxicological data for this compound is limited, the "harmful if swallowed or inhaled" classification necessitates stringent controls to prevent internal exposure. The metabolic pathways of such compounds can lead to the formation of reactive intermediates within the body.

Laboratory Handling and Engineering Controls

A multi-layered approach to safety, combining engineering controls, administrative procedures, and personal protective equipment (PPE), is essential.

Engineering Controls: The First Line of Defense

The primary objective is to minimize exposure by controlling the contaminant at the source.

  • Chemical Fume Hood: All weighing and handling of this compound powder should be conducted within a certified chemical fume hood to prevent the inhalation of airborne particles.

  • Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions.

Personal Protective Equipment (PPE): The Last Barrier

PPE is not a substitute for robust engineering controls but is critical for safeguarding against residual risks.

  • Eye and Face Protection: Wear chemical safety goggles or a face shield (European Standard EN 166).[6]

  • Hand Protection: Use nitrile or other chemically resistant gloves. Always inspect gloves for tears or punctures before use and practice proper glove removal techniques to avoid skin contact.[5]

  • Respiratory Protection: For situations where dust may be generated outside of a fume hood (e.g., large-scale transfers, spill cleanup), a NIOSH-approved N95 dust mask or a respirator with a particulate filter is required.[9]

  • Skin and Body Protection: A lab coat is mandatory. For larger quantities, consider a chemical-resistant apron or coveralls.

PPE_Workflow cluster_ppe Required Personal Protective Equipment cluster_tasks Handling Tasks Goggles Chemical Goggles/ Face Shield Gloves Nitrile Gloves Coat Lab Coat Respirator N95 Respirator (as needed) Weighing Weighing Powder Weighing->Goggles Weighing->Gloves Weighing->Coat Weighing->Respirator High dust potential Reaction Reaction Setup/ Workup Reaction->Goggles Reaction->Gloves Reaction->Coat Spill Spill Cleanup Spill->Goggles Spill->Gloves Spill->Coat Spill->Respirator

Caption: PPE selection guide for handling this compound.

Chemical Reactivity and Storage

Stability and Reactivity Profile
  • Stability: The compound is stable under recommended storage conditions.[5]

  • Incompatible Materials: Avoid strong oxidizing agents.[5] Oxidizing agents can react exothermically with the amide functional group and potentially lead to the degradation of the molecule.

  • Hazardous Decomposition: Thermal decomposition can be hazardous. When heated to decomposition, it may emit toxic fumes of carbon monoxide (CO), carbon dioxide (CO₂), nitrogen oxides (NOx), and hydrogen bromide (HBr).[10] This is a result of the molecule breaking apart at high temperatures, with the organic framework oxidizing to CO and CO₂ and the nitrogen and bromine atoms forming their respective oxides and acid gases.

Storage Protocol
  • Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[5]

  • Segregation: Keep away from incompatible materials, particularly strong oxidizing agents.

Emergency Procedures: A Self-Validating System

Preparedness is key to mitigating the impact of an accidental exposure or spill.

First-Aid Measures
Exposure RouteFirst-Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[5]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[5]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]
Spill Response Protocol

This protocol is designed for a small-scale laboratory spill of powdered this compound.

Spill_Response start Spill Occurs alert Alert personnel in the immediate area start->alert ppe Don appropriate PPE: - Goggles/Face Shield - Nitrile Gloves (double) - Lab Coat - N95 Respirator alert->ppe contain Prevent spread of dust ppe->contain cleanup Gently cover spill with wetted paper towels to avoid raising dust contain->cleanup collect Carefully scoop the material and towels into a labeled waste bag cleanup->collect decon Decontaminate the area with soap and water collect->decon dispose Dispose of waste as hazardous chemical waste decon->dispose end Spill Secured dispose->end

Caption: Step-by-step workflow for a small powder spill.

Causality in Spill Cleanup: The critical first step after donning PPE is to gently wet the powdered material. This is a key control measure to prevent the fine, irritant powder from becoming airborne, which would significantly increase the risk of inhalation.

Applications in Drug Discovery and Synthesis

Role as a Synthetic Intermediate

Benzamide derivatives are a cornerstone of medicinal chemistry, found in a wide array of pharmacologically active compounds.[1] this compound provides a scaffold that can be elaborated through various chemical reactions:

  • Cross-Coupling Reactions: The bromine atom is a versatile handle for carbon-carbon and carbon-heteroatom bond formation (e.g., Suzuki, Buchwald-Hartwig couplings), allowing for the introduction of diverse substituents.

  • Modification of the Amide: The amide nitrogen can be further functionalized, or the entire group can direct reactions at other positions on the aromatic ring.

Illustrative Synthesis Protocol: Amidation of 5-Bromo-2-methoxybenzoic Acid

The synthesis of this compound is typically achieved from its corresponding carboxylic acid. One common and effective method involves the activation of the carboxylic acid followed by reaction with an ammonia source. The use of thionyl chloride (SOCl₂) is a well-established method for this transformation.[11]

Step 1: Acid Chloride Formation 5-Bromo-2-methoxybenzoic acid is reacted with an excess of thionyl chloride, often in an inert solvent like dichloromethane (DCM) or toluene, to form the intermediate acyl chloride. A catalytic amount of dimethylformamide (DMF) is typically added to facilitate the reaction.

Step 2: Amination The crude acyl chloride is then carefully added to a concentrated solution of aqueous ammonia (ammonium hydroxide) at a low temperature (e.g., 0 °C) to control the exothermicity of the reaction. The nucleophilic ammonia displaces the chloride to form the final amide product.

Workflow Diagram:

Synthesis_Workflow cluster_reagents Reagents & Solvents cluster_process Process Steps Acid 5-Bromo-2-methoxy- benzoic Acid Step1 Step 1: Acid Chloride Formation (Inert atmosphere, 0°C to RT) Acid->Step1 SOCl2 Thionyl Chloride (SOCl₂) SOCl2->Step1 DMF DMF (catalyst) DMF->Step1 Solvent Inert Solvent (e.g., DCM) Solvent->Step1 Ammonia Conc. Aq. Ammonia Step2 Step 2: Amination (0°C) Ammonia->Step2 Step1->Step2 Workup Aqueous Workup & Extraction Step2->Workup Purify Purification (Recrystallization/Chromatography) Workup->Purify Product 5-Bromo-2-methoxy- benzamide Purify->Product

Caption: General workflow for the synthesis of this compound.

Disposal Considerations

All waste materials, including empty containers, contaminated PPE, and spill cleanup debris, must be disposed of as hazardous chemical waste. Ensure the waste is collected in properly sealed and labeled containers. Follow all local, state, and federal regulations for hazardous waste disposal.

References

Methodological & Application

Protocol for N-alkylation of 5-Bromo-2-methoxybenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the N-alkylation of 5-Bromo-2-methoxybenzamide, a key transformation for synthesizing libraries of substituted benzamides for drug discovery and development. The protocol details a robust method using sodium hydride as a base and N,N-Dimethylformamide as the solvent. We delve into the underlying chemical principles, provide a detailed step-by-step experimental procedure, outline methods for reaction monitoring and product purification, and discuss critical process optimization and troubleshooting strategies. This guide is intended for researchers, scientists, and drug development professionals seeking a reliable and well-understood method for the synthesis of N-substituted benzamide derivatives.

Introduction and Scientific Background

N-substituted benzamides are a privileged scaffold in medicinal chemistry, appearing in a wide range of clinically important drugs. The ability to systematically modify the N-alkyl substituent is crucial for structure-activity relationship (SAR) studies, enabling the fine-tuning of a compound's pharmacological and pharmacokinetic properties. The target molecule, this compound, serves as a valuable starting material, with the bromo- and methoxy- groups offering additional points for diversification.

The N-alkylation of a primary amide, such as this compound, is typically achieved via a nucleophilic substitution (SN2) reaction.[1] The core of this transformation involves the deprotonation of the relatively non-acidic amide N-H proton to generate a more nucleophilic amide anion. This anion then attacks an electrophilic alkylating agent (typically an alkyl halide), displacing the leaving group and forming the desired C-N bond.

Reaction Scheme: Reaction Scheme for N-alkylation of this compound

Figure 1: General reaction scheme for the N-alkylation of this compound.

The choice of base and solvent is critical for the success of this reaction. A strong, non-nucleophilic base is required to effectively deprotonate the amide without competing in the alkylation step. Sodium hydride (NaH) is a common and effective choice for this purpose.[2][3] The solvent must be able to dissolve the reactants and facilitate the SN2 mechanism. Polar aprotic solvents, such as N,N-Dimethylformamide (DMF), are ideal as they solvate the cation (Na+) while leaving the amide anion relatively "bare" and highly reactive.[4][5]

Detailed Experimental Protocol

This protocol describes a general procedure for the N-alkylation of this compound with an alkyl halide.

Materials and Reagents
MaterialGradeSupplierNotes
This compound≥98%Commercially Available
Sodium Hydride (NaH)60% dispersion in mineral oilCommercially AvailableHighly reactive with water. Handle under inert atmosphere.[6][7]
Alkyl Halide (R-X)VariesCommercially Availablee.g., Methyl iodide, Ethyl bromide, Benzyl bromide
Anhydrous N,N-Dimethylformamide (DMF)≥99.8%Commercially AvailableUse from a sealed bottle or freshly dried.
Ethyl Acetate (EtOAc)ACS GradeCommercially AvailableFor extraction and chromatography.
HexanesACS GradeCommercially AvailableFor chromatography.
Saturated aq. NH₄ClPrepared in-houseFor quenching the reaction.
Brine (Saturated aq. NaCl)Prepared in-houseFor washing during workup.
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)Commercially AvailableFor drying the organic phase.
Silica Gel60 Å, 230-400 meshCommercially AvailableFor column chromatography.
Safety Precautions
  • Sodium Hydride (NaH): NaH is a water-reactive and flammable solid.[6] It reacts violently with water to produce hydrogen gas, which can ignite spontaneously.[7] All manipulations must be carried out under a dry, inert atmosphere (e.g., Nitrogen or Argon). Personal Protective Equipment (PPE), including a flame-retardant lab coat, safety goggles, and appropriate gloves, is mandatory.[7][8]

  • N,N-Dimethylformamide (DMF): DMF is a combustible liquid and a suspected teratogen. Handle in a well-ventilated fume hood.

  • Alkyl Halides: Many alkyl halides are toxic, volatile, and lachrymatory. Handle with care in a fume hood.

  • Thermal Hazards: The combination of NaH and DMF can lead to runaway thermal decomposition at elevated temperatures (reports suggest onset above 100 °C).[9][10] The reaction should be conducted at or below room temperature and with careful monitoring.

Step-by-Step Procedure
  • Preparation:

    • Flame-dry a round-bottom flask equipped with a magnetic stir bar and a septa under vacuum and allow it to cool to room temperature under an inert atmosphere (Nitrogen or Argon).

    • To the flask, add this compound (1.0 eq.).

    • Add anhydrous DMF (approx. 0.1–0.2 M concentration relative to the benzamide). Stir until the solid is fully dissolved.

  • Deprotonation:

    • Cool the solution to 0 °C using an ice-water bath.

    • Carefully add sodium hydride (1.1–1.2 eq., 60% dispersion in oil) to the stirred solution in small portions. Caution: Hydrogen gas evolution will occur. Ensure adequate venting.

    • Allow the mixture to stir at 0 °C for 30-60 minutes after the addition is complete. The mixture may become a slurry as the sodium salt of the amide forms.

  • Alkylation:

    • While maintaining the temperature at 0 °C, add the alkyl halide (1.1–1.5 eq.) dropwise via syringe.

    • After the addition, allow the reaction to slowly warm to room temperature and stir for 2-16 hours (reaction time is dependent on the reactivity of the alkyl halide).

  • Reaction Monitoring:

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • TLC System: A common mobile phase is a mixture of hexanes and ethyl acetate (e.g., 7:3 or 1:1 v/v). The product should have a higher Rf value than the starting benzamide.

  • Work-up and Extraction:

    • Once the reaction is complete, cool the flask back to 0 °C.

    • Carefully and slowly quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution dropwise to destroy any excess NaH.

    • Dilute the mixture with water and transfer it to a separatory funnel.

    • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with water (2x) and then with brine (1x) to remove residual DMF and inorganic salts.

    • Dry the combined organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure (rotary evaporation).

  • Purification:

    • The resulting crude product can be purified by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate.

    • Alternatively, if the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) may be effective.

  • Characterization:

    • Confirm the identity and purity of the final N-alkylated product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Experimental Workflow Visualization

The following diagram illustrates the key steps of the experimental protocol.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reactants 1. Prepare Reactants (Benzamide, Anhydrous DMF) setup 2. Reaction Setup (Flame-dried flask, Inert atm.) prep_reactants->setup deprotonation 3. Deprotonation (Add NaH at 0°C) setup->deprotonation alkylation 4. Alkylation (Add Alkyl Halide at 0°C to RT) deprotonation->alkylation monitoring 5. Monitor Progress (TLC/LC-MS) alkylation->monitoring quench 6. Quench Reaction (aq. NH4Cl at 0°C) monitoring->quench extract 7. Extraction (EtOAc/Water) quench->extract purify 8. Purification (Column Chromatography) extract->purify characterize 9. Characterization (NMR, MS) purify->characterize

Caption: A flowchart of the N-alkylation protocol.

Process Optimization and Troubleshooting

Problem / Observation Potential Cause Recommended Solution
Low or No Conversion 1. Inactive NaH (due to moisture exposure).2. Insufficiently anhydrous solvent (DMF).3. Unreactive alkyl halide.1. Use fresh NaH from a sealed container. Wash the mineral oil dispersion with dry hexanes before use if necessary.[11]2. Use a new bottle of anhydrous DMF or dry it over molecular sieves.3. Increase reaction temperature (with caution, see safety note) or time. For very unreactive halides, consider using NaI as an additive (Finkelstein reaction conditions).
Formation of Side Products 1. O-alkylation: The amide tautomerizes to an imidic acid, which gets alkylated.2. Dialkylation: The product is over-alkylated (not possible for primary amides).3. Elimination: If using a secondary or tertiary alkyl halide, E2 elimination can compete with SN2.[12]1. This is generally a minor pathway for amides compared to lactams but can be influenced by the counter-ion. Using NaH typically favors N-alkylation.2. N/A for this specific substrate.3. Use primary or methyl halides where possible. If a secondary halide is necessary, use milder conditions (lower temperature).
Difficult Purification 1. Residual DMF in the crude product.2. Product co-elutes with starting material.1. Ensure thorough washing with water and brine during the work-up. Multiple water washes (3-5x) are effective.2. Optimize chromatography conditions (try different solvent systems or use a gradient elution). Ensure the reaction has gone to completion to minimize starting material.

Conclusion

The protocol described provides a reliable and scalable method for the N-alkylation of this compound. The use of sodium hydride in DMF is a classic and effective combination for generating the nucleophilic amide anion required for the SN2 reaction. Careful attention to anhydrous conditions and safety protocols, particularly concerning the handling of sodium hydride and the potential thermal instability of NaH/DMF mixtures, is paramount for successful and safe execution. This methodology serves as a foundational technique for the synthesis of diverse chemical libraries essential for modern drug discovery programs.

References

Application of 5-Bromo-2-methoxybenzamide in the Synthesis of Kinase Inhibitors: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The benzamide scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure in a multitude of therapeutic agents. Within this class, 5-Bromo-2-methoxybenzamide emerges as a particularly strategic building block for the synthesis of targeted kinase inhibitors. Its unique trifunctional architecture—a reactive bromine atom, a methoxy group influencing electronic and steric properties, and a benzamide core capable of crucial hydrogen bonding—provides a versatile platform for constructing potent and selective inhibitors against various kinase families implicated in oncology and inflammatory diseases.

This guide elucidates the strategic application of this compound, detailing the rationale behind its use, field-proven synthetic protocols, and its role in the development of next-generation kinase inhibitors.

The Strategic Value of the this compound Scaffold

The efficacy of this compound in kinase inhibitor design is rooted in the distinct roles of its constituent functional groups:

  • Benzamide Core: This moiety is a classic "hinge-binder," capable of forming critical hydrogen bonds with the backbone of the kinase hinge region. In many Type II kinase inhibitors, the amide N-H and carbonyl oxygen form a bidentate hydrogen bond interaction with conserved aspartate and glutamate residues in the DFG-out conformation of the kinase, providing a strong anchor for the inhibitor.[1]

  • Bromine Atom: Positioned at the 5-position, the bromine atom serves as a versatile synthetic handle. It is highly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations.[2][3] This allows for the strategic introduction of a wide array of aryl, heteroaryl, or alkyl groups to access different pockets within the ATP-binding site, thereby tuning the inhibitor's potency and selectivity profile. The general reactivity order for halogens in these couplings (I > Br > Cl) makes the bromo-substituent an ideal balance of reactivity and stability.[4]

  • 2-Methoxy Group: The ortho-methoxy group plays a multifaceted role. Electronically, it can influence the reactivity of the aromatic ring. Sterically, it can enforce a specific conformation of the benzamide group, which can be crucial for optimal binding to the kinase.[5] Furthermore, the methoxy group can occupy a hydrophobic pocket or, in some cases, its oxygen atom can act as a hydrogen bond acceptor, contributing to the overall binding affinity.[5][6]

Core Synthetic Methodologies

The true power of this compound is realized through its application in robust C-C and C-N bond-forming reactions. Below are detailed protocols for two of the most pivotal transformations in kinase inhibitor synthesis.

The Suzuki-Miyaura coupling is a cornerstone of modern medicinal chemistry, enabling the synthesis of biaryl structures prevalent in many kinase inhibitors, including those targeting FGFR.[7][8] The reaction creates a C(sp²)-C(sp²) bond between the bromo-benzamide and an organoboron species.

Detailed Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling

This protocol describes the coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 5 mol%)[4]

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)

  • Anhydrous Solvent (e.g., 1,4-Dioxane/Water mixture, 10:1)

Procedure:

  • Vessel Preparation: To an oven-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (2.0 equiv).

  • Inert Atmosphere: Seal the vessel with a septum and purge with dry argon or nitrogen for 10-15 minutes. This is critical to prevent the oxidation and deactivation of the palladium(0) catalyst.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add the anhydrous solvent, followed by the palladium catalyst (5 mol%).

  • Reaction: Heat the mixture to 90-110 °C (conventional heating) or irradiate in a microwave reactor (100-140 °C) for 1-2 hours.[7] The use of microwave irradiation can significantly reduce reaction times.

  • Monitoring: Track the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine. The aqueous washes remove the inorganic base and salts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel to yield the desired biaryl benzamide.

Suzuki_Workflow reagents This compound + Arylboronic Acid conditions Pd(PPh₃)₄, K₂CO₃ 1,4-Dioxane/H₂O 90-110 °C or MW reagents->conditions 1. Add Reagents product Biaryl Kinase Inhibitor Scaffold conditions->product 2. Reaction purification Aqueous Work-up & Column Chromatography product->purification 3. Isolate

The Buchwald-Hartwig amination is unparalleled for constructing C(aryl)-N bonds, a linkage central to the pharmacophore of numerous kinase inhibitors.[2][9] This reaction couples an aryl halide with an amine, providing access to diaryl-amine and related structures.

Detailed Protocol: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol details the coupling of this compound with a generic aniline or heterocyclic amine.

Materials:

  • This compound (1.0 equiv)

  • Amine (e.g., aniline derivative) (1.1-1.3 equiv)

  • Palladium Pre-catalyst (e.g., Pd₂(dba)₃ or a G3-precatalyst, 2-5 mol%)

  • Ligand (e.g., Xantphos or BrettPhos, 4-10 mol%)[10]

  • Base (e.g., Cs₂CO₃ or K₃PO₄, 1.5-2.0 equiv)

  • Anhydrous Solvent (e.g., Toluene or 1,4-Dioxane)

Procedure:

  • Vessel Preparation: In a glovebox or under a strong flow of argon, add the palladium pre-catalyst, the phosphine ligand, the base, and a magnetic stir bar to an oven-dried Schlenk flask or sealed tube.

  • Reagent Addition: Add this compound and the amine coupling partner.

  • Solvent Addition: Add the anhydrous solvent via syringe.

  • Reaction: Seal the vessel and heat to 80-120 °C with vigorous stirring for 12-24 hours. The choice of ligand is critical; bulky, electron-rich phosphine ligands like Xantphos are often effective.[10]

  • Monitoring: Monitor the reaction by LC-MS. Upon completion, cool the mixture to room temperature.

  • Work-up: Dilute the reaction mixture with an organic solvent like ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the residue by flash column chromatography to obtain the desired N-aryl benzamide product.

Buchwald_Workflow reagents_bw This compound + Aniline Derivative conditions_bw Pd₂(dba)₃, Xantphos Cs₂CO₃, Toluene 80-120 °C reagents_bw->conditions_bw 1. Combine product_bw N-Aryl Benzamide Kinase Inhibitor Scaffold conditions_bw->product_bw 2. Heat purification_bw Filtration & Purification product_bw->purification_bw 3. Purify

Case Study: Synthesis of a Fibroblast Growth Factor Receptor 1 (FGFR1) Inhibitor Scaffold

Aberrant FGFR signaling is a known driver in various cancers, making FGFRs a key therapeutic target.[11][12] Published research demonstrates that bromo-benzamide derivatives are effective precursors for potent FGFR1 inhibitors.[11][12][13] The following section outlines a conceptual synthesis based on this established strategy.

FGFR_Pathway FGF FGF Ligand FGFR FGFR1 FGF->FGFR Binds & Dimerizes PLCg PLCγ FGFR->PLCg Phosphorylates ERK ERK FGFR->ERK Phosphorylates Proliferation Cell Proliferation, Survival, Angiogenesis PLCg->Proliferation ERK->Proliferation Inhibitor FGFR1 Inhibitor (e.g., Compound C9) Inhibitor->FGFR Inhibits Phosphorylation

A study by Zhang et al. detailed the synthesis of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as potent FGFR1 inhibitors.[11][12] One of the most promising compounds, C9, demonstrated significant activity against multiple non-small cell lung cancer (NSCLC) cell lines. While this example uses a 4-bromo isomer, the synthetic logic is directly applicable to a 5-bromo starting material like this compound for generating novel chemical equity.

The core strategy involves an initial amide coupling followed by functionalization at the bromine position or, more commonly, at another position on the benzamide ring. For instance, starting with a bromo-nitrobenzoic acid allows for reduction of the nitro group to an amine, which can then be acylated or alkylated to build out the final inhibitor structure.[11]

Compound ID Target Cell Line (NSCLC) IC₅₀ (µM) [11][12]
C9NCI-H15811.25 ± 0.23
C9NCI-H5201.36 ± 0.27
C9NCI-H17031.85 ± 0.32
C9NCI-H4602.14 ± 0.36
C9NCI-H2262.31 ± 0.41

Table 1: In vitro anticancer activity of a representative FGFR1 inhibitor (Compound C9) derived from a bromo-benzamide scaffold. Data sourced from Zhang et al.[11][12]

Conclusion and Future Directions

This compound is a high-value, versatile building block for the synthesis of kinase inhibitors. Its well-defined reactive sites enable the application of powerful and reliable synthetic methodologies like Suzuki-Miyaura coupling and Buchwald-Hartwig amination. This allows for the systematic and efficient exploration of chemical space around the benzamide core, facilitating the generation of diverse compound libraries for structure-activity relationship (SAR) studies. As the demand for more selective and potent kinase inhibitors continues to grow, the strategic deployment of such well-designed chemical scaffolds will remain critical to the success of drug discovery campaigns.

References

Application Notes and Protocols for the Synthesis of 5-bromo-N-substituted-2-methoxybenzamides

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive technical guide provides a detailed experimental protocol for the synthesis of 5-bromo-N-substituted-2-methoxybenzamides, a class of compounds with significant potential in medicinal chemistry and drug discovery. The procedure centers on the robust and widely utilized amide coupling reaction between 5-bromo-2-methoxybenzoic acid and a diverse range of primary or secondary amines. This document offers an in-depth exploration of the underlying chemical principles, step-by-step experimental procedures, purification techniques, and analytical characterization, alongside practical troubleshooting advice to ensure successful synthesis.

Introduction: The Significance of N-Substituted Benzamides in Medicinal Chemistry

The N-substituted benzamide scaffold is a privileged structure in modern drug discovery, appearing in a wide array of therapeutic agents.[1][2] These compounds exhibit a diverse range of pharmacological activities, including but not limited to anticonvulsant, anti-inflammatory, and antimicrobial properties.[1][2] The specific substitution pattern on the aromatic ring and the nature of the N-substituent are critical determinants of a compound's biological activity, allowing for fine-tuning of its pharmacological profile. The 5-bromo-2-methoxybenzamide core, in particular, offers a versatile platform for the development of novel therapeutics. The bromo-substituent can serve as a handle for further chemical modifications, such as cross-coupling reactions, while the methoxy group can influence the compound's lipophilicity and metabolic stability.

Chemical Principles: The EDC/HOBt-Mediated Amide Coupling Reaction

The synthesis of 5-bromo-N-substituted-2-methoxybenzamides is most commonly achieved through a carbodiimide-mediated amide coupling reaction. This method involves the activation of the carboxylic acid group of 5-bromo-2-methoxybenzoic acid, rendering it susceptible to nucleophilic attack by an amine. Among the various carbodiimide coupling reagents available, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is frequently employed due to the water-solubility of its urea byproduct, which simplifies purification.[3]

The reaction is often performed in the presence of an additive, such as 1-hydroxybenzotriazole (HOBt), to enhance efficiency and minimize side reactions, particularly racemization if chiral amines are used.[3] The mechanism of the EDC/HOBt-mediated coupling proceeds in a two-step fashion:

  • Activation of the Carboxylic Acid: The carboxylic acid reacts with EDC to form a highly reactive O-acylisourea intermediate.

  • Formation of the HOBt Ester and Amide Bond: This unstable intermediate is then intercepted by HOBt to form a more stable HOBt-ester. The desired amine subsequently attacks this activated ester to form the thermodynamically stable amide bond, regenerating HOBt in the process.[4]

A non-nucleophilic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), is typically added to the reaction mixture to neutralize the hydrochloride salt of EDC and to deprotonate the amine, thereby increasing its nucleophilicity.[4]

Experimental Workflow

The overall experimental workflow for the synthesis of 5-bromo-N-substituted-2-methoxybenzamides can be visualized as follows:

G reagents 1. Reagent Preparation - 5-bromo-2-methoxybenzoic acid - Amine - EDC, HOBt, DIPEA - Anhydrous Solvent (DMF/DCM) reaction 2. Amide Coupling Reaction - Mix reagents at 0 °C - Warm to room temperature - Stir for 12-24 hours reagents->reaction monitoring 3. Reaction Monitoring - Thin Layer Chromatography (TLC) reaction->monitoring workup 4. Aqueous Workup - Dilute with organic solvent - Wash with dilute acid, base, and brine monitoring->workup purification 5. Purification - Dry organic layer - Concentrate in vacuo - Column Chromatography workup->purification characterization 6. Characterization - NMR, IR, Mass Spectrometry purification->characterization

Caption: General experimental workflow for the synthesis of 5-bromo-N-substituted-2-methoxybenzamides.

Detailed Experimental Protocol

This protocol describes a general procedure for the synthesis of 5-bromo-N-substituted-2-methoxybenzamides on a 1.0 mmol scale. The reaction conditions may require optimization depending on the specific amine used.

Materials and Reagents:

ReagentMolecular WeightQuantity (1.0 mmol scale)Equivalents
5-bromo-2-methoxybenzoic acid231.04 g/mol 231 mg1.0
Amine (primary or secondary)Varies1.1 mmol1.1
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)191.70 g/mol 230 mg1.2
1-Hydroxybenzotriazole (HOBt)135.13 g/mol 162 mg1.2
Diisopropylethylamine (DIPEA)129.24 g/mol 347 µL2.0
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)-5-10 mL-
0.1 M Hydrochloric Acid (HCl)-As needed-
Saturated Sodium Bicarbonate (NaHCO₃) Solution-As needed-
Brine (Saturated NaCl solution)-As needed-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)-As needed-
Silica Gel for Column Chromatography-As needed-
Solvents for Column Chromatography (e.g., Hexane/Ethyl Acetate)-As needed-

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 5-bromo-2-methoxybenzoic acid (1.0 eq), the desired amine (1.1 eq), and HOBt (1.2 eq).

  • Dissolve the solids in anhydrous DCM or DMF (5-10 mL).

  • Cool the reaction mixture to 0 °C in an ice bath with continuous stirring.

  • Add EDC (1.2 eq) to the reaction mixture in one portion.

  • Slowly add DIPEA (2.0 eq) dropwise to the stirred solution.

  • Remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction for 12-24 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (5-bromo-2-methoxybenzoic acid) is consumed.

Purification and Workup

The purification process is critical for obtaining the desired 5-bromo-N-substituted-2-methoxybenzamide in high purity. The following procedure is designed to effectively remove the water-soluble urea byproduct from the EDC coupling, as well as other impurities.[5]

G start Reaction Mixture dilute Dilute with Ethyl Acetate or DCM start->dilute wash1 Wash with 0.1 M HCl (2x) dilute->wash1 wash2 Wash with sat. NaHCO₃ (2x) wash1->wash2 wash3 Wash with Brine (1x) wash2->wash3 dry Dry organic layer with Na₂SO₄ wash3->dry filter Filter dry->filter concentrate Concentrate in vacuo filter->concentrate purify Column Chromatography concentrate->purify product Pure Product purify->product

Caption: Purification workflow for 5-bromo-N-substituted-2-methoxybenzamides.

Workup Procedure:

  • Once the reaction is complete, dilute the reaction mixture with ethyl acetate or DCM.

  • Transfer the diluted mixture to a separatory funnel.

  • Wash the organic layer sequentially with 0.1 M HCl (2 x volume of organic layer), saturated NaHCO₃ solution (2 x volume of organic layer), and brine (1 x volume of organic layer). The acidic wash helps to remove unreacted amine and DIPEA, while the basic wash removes unreacted 5-bromo-2-methoxybenzoic acid and HOBt. The brine wash helps to break any emulsions and remove residual water.[5]

  • Separate the organic layer and dry it over anhydrous Na₂SO₄ or MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

Purification by Column Chromatography:

The crude product is typically purified by flash column chromatography on silica gel. The choice of eluent will depend on the polarity of the specific N-substituted benzamide. A gradient of hexane and ethyl acetate is often a good starting point. Recrystallization from a suitable solvent system can also be an effective method of purification for solid products.[6]

Characterization

The identity and purity of the synthesized 5-bromo-N-substituted-2-methoxybenzamides should be confirmed by standard analytical techniques.

Representative Spectroscopic Data:

While the exact spectral data will vary depending on the N-substituent, the following are representative features that can be expected:

  • ¹H NMR:

    • Aromatic protons of the 5-bromo-2-methoxybenzoyl moiety will typically appear as multiplets or doublets in the range of δ 7.0-8.0 ppm.

    • The methoxy group will present as a singlet at approximately δ 3.8-4.0 ppm.

    • The N-H proton of a secondary amide will appear as a broad singlet, the chemical shift of which is dependent on the solvent and concentration.

    • Protons of the N-substituent will have characteristic chemical shifts and coupling patterns. For instance, the benzylic protons of an N-benzyl substituent would typically appear as a singlet or doublet around δ 4.5 ppm.

  • ¹³C NMR:

    • The amide carbonyl carbon will resonate in the range of δ 165-170 ppm.

    • Aromatic carbons will appear in the region of δ 110-160 ppm.

    • The methoxy carbon will be observed around δ 55-60 ppm.

    • Carbons of the N-substituent will have their characteristic chemical shifts.

  • Infrared (IR) Spectroscopy:

    • A strong C=O stretching vibration for the amide carbonyl group will be present in the range of 1630-1680 cm⁻¹.

    • An N-H stretching vibration for a secondary amide will be observed around 3200-3400 cm⁻¹.

    • C-O stretching for the methoxy group will appear around 1250 cm⁻¹.

    • C-Br stretching will be observed in the fingerprint region.

  • Mass Spectrometry (MS):

    • The mass spectrum will show the molecular ion peak (M⁺) and/or the protonated molecular ion peak ([M+H]⁺).

    • The isotopic pattern characteristic of a bromine-containing compound (two peaks of nearly equal intensity separated by 2 m/z units) should be clearly visible.

Troubleshooting

Problem Possible Cause(s) Suggested Solution(s)
Low or no product yield Incomplete reaction- Extend the reaction time. - Ensure all reagents are of high quality and anhydrous.[7] - For sterically hindered or electron-deficient amines, consider using a more powerful coupling reagent like HATU.[4]
Hydrolysis of activated intermediate- Use anhydrous solvents and reagents. Dry the reaction flask thoroughly before use.[7]
Messy TLC with multiple spots Degradation of reagents or product- Avoid excessive heating during the reaction or workup.[8]
Incomplete removal of byproducts- Perform the aqueous workup carefully and with sufficient volumes of washing solutions.[5]
Difficulty removing urea byproduct Insufficient washing- Increase the number and volume of aqueous washes.
Emulsion formation during workup -- Add brine to the separatory funnel to help break the emulsion. - Centrifugation can also be effective for persistent emulsions.[5]

Safety and Handling

  • 5-bromo-2-methoxybenzoic acid and many amines are irritants. It is essential to handle these chemicals in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • EDC is a moisture-sensitive and corrosive reagent. Handle with care and store under inert atmosphere.

  • DCM is a suspected carcinogen. All handling should be done in a fume hood.

  • Follow all institutional safety guidelines for the handling and disposal of chemical waste.

Conclusion

The EDC/HOBt-mediated amide coupling reaction provides a reliable and versatile method for the synthesis of 5-bromo-N-substituted-2-methoxybenzamides. By following the detailed protocol and purification procedures outlined in this guide, researchers can efficiently generate a library of these valuable compounds for further investigation in drug discovery and development programs. Careful attention to reaction conditions, purification, and analytical characterization is paramount to ensuring the successful synthesis of high-purity materials.

References

Application Notes & Protocols: 5-Bromo-2-methoxybenzamide as a Versatile Precursor for the Synthesis of Bioactive Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide on the strategic use of 5-Bromo-2-methoxybenzamide as a pivotal starting material for the synthesis of medicinally important heterocyclic compounds. Moving beyond a simple recitation of steps, this guide elucidates the chemical logic behind protocol design, offering field-proven insights into reaction mechanisms, optimization, and the inherent versatility of the precursor. We present detailed, validated protocols for the synthesis of substituted quinazolinones and outline strategic, multi-step pathways to other valuable scaffolds like benzoxazoles. Each protocol is designed as a self-validating system, complete with mechanistic explanations, data summaries, and workflow visualizations to empower researchers in their synthetic endeavors.

Introduction: The Strategic Value of this compound

This compound is a uniquely functionalized aromatic compound that serves as an exceptional building block in modern organic synthesis.[1] Its value lies in the strategic placement of three key functional groups, each offering a distinct handle for synthetic manipulation:

  • The Bromo Group (C5): This is the primary reactive site for transition-metal-catalyzed cross-coupling reactions. Its reactivity, generally higher than a chloro substituent, allows for selective C-C and C-N bond formation via methodologies like Suzuki, Sonogashira, and Buchwald-Hartwig couplings, enabling the introduction of diverse substituents.[2]

  • The Methoxy Group (C2): As an electron-donating group, it influences the electronic properties of the aromatic ring. Furthermore, it can be readily converted to a hydroxyl group via demethylation, unlocking pathways for cyclization reactions that require a phenol, such as in the synthesis of benzoxazoles.

  • The Benzamide Moiety: The amide functionality is the cornerstone for building nitrogen-containing heterocyclic rings. It can participate directly in cyclization and condensation reactions to form fused ring systems like quinazolinones.

This guide will explore how these functionalities can be synergistically leveraged to construct complex heterocyclic architectures.

Synthesis of 6-Bromo-7-methoxyquinazolin-4(3H)-ones

Quinazolinones are a prominent class of heterocyclic compounds found in numerous natural products and FDA-approved drugs, exhibiting a wide range of biological activities, including anticancer and anti-inflammatory properties.[3][4] The use of 2-halobenzamides is a common and effective strategy for their construction.[5] The following protocol details a copper-catalyzed domino reaction to synthesize 2-substituted quinazolinones from this compound.

Protocol 1: Copper-Catalyzed Synthesis of 2-Aryl-6-bromo-7-methoxyquinazolin-4(3H)-one

This protocol describes a one-pot synthesis involving a copper-catalyzed coupling of this compound with an appropriate nitrogen source (e.g., an amide or TMSN₃) and a coupling partner like an aldehyde, followed by intramolecular cyclization.[5]

Causality & Rationale:

  • Catalyst: Copper(I) iodide is a cost-effective and efficient catalyst for C-N bond formation. Its use avoids the often higher cost and air-sensitivity of some palladium catalysts.[6]

  • Base: A base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is crucial. It facilitates the deprotonation of the amide/amine, increasing its nucleophilicity, and neutralizes the acid generated during the reaction.[3]

  • Solvent: A high-boiling polar aprotic solvent like DMSO or NMP is used to ensure all reactants are solubilized and to facilitate the reaction at the required elevated temperatures.[7]

Experimental Protocol:

  • Preparation: To an oven-dried 25 mL Schlenk flask, add this compound (1.0 eq., e.g., 230 mg, 1.0 mmol), the desired aromatic aldehyde (1.2 eq.), and Cesium Carbonate (Cs₂CO₃, 2.0 eq.).

  • Inerting: Seal the flask with a septum, and evacuate and backfill with dry argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Reagent Addition: Under a positive flow of inert gas, add Copper(I) Iodide (CuI, 0.1 eq.). Add anhydrous, degassed DMSO (5 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 120 °C. Stir the reaction mixture vigorously for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Carefully pour the mixture into 50 mL of cold water, resulting in the precipitation of the crude product.

  • Purification: Collect the precipitate by vacuum filtration and wash thoroughly with water. The crude solid can be further purified by recrystallization from ethanol or by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure 2-aryl-6-bromo-7-methoxyquinazolin-4(3H)-one.

Data Summary: Representative Quinazolinone Syntheses

The following table summarizes conditions and yields for analogous quinazolinone syntheses, providing a baseline for expected outcomes.

Starting MaterialCoupling PartnerCatalyst/BaseSolventTemp (°C)Time (h)Yield (%)Reference
2-BromobenzamideBenzaldehydeCuI / K₂CO₃DMSO1201285[5]
2-IodobenzamidePrimary AmineCuI / K₂CO₃DMSO1302470-90[6]
o-FluorobenzamideAmideCs₂CO₃DMSO1201075-92[3]

Visualization: Quinazolinone Synthesis Pathway

G cluster_start Reactants cluster_reagents Conditions Start This compound Intermediate N-Acyl Imine Intermediate Start->Intermediate Coupling Aldehyde Ar-CHO Aldehyde->Intermediate Reagents CuI, Cs₂CO₃ DMSO, 120°C Product 6-Bromo-7-methoxy- 2-arylquinazolin-4(3H)-one Intermediate->Product Intramolecular Cyclization

Caption: General workflow for the copper-catalyzed synthesis of quinazolinones.

Synthetic Pathways to Benzoxazole Scaffolds

Benzoxazoles are another critical heterocyclic motif present in many pharmacologically active compounds.[8] Their synthesis typically requires the condensation of an o-aminophenol with a carboxylic acid or its equivalent.[9][10] As this compound does not possess this functionality directly, a multi-step synthetic strategy is required. This illustrates the importance of functional group interconversion in leveraging a versatile precursor.

The proposed pathway involves two key transformations:

  • Hofmann Rearrangement: Conversion of the primary amide to a primary amine with the loss of one carbon atom. This directly installs the required amine ortho to the methoxy group.

  • Demethylation & Cyclization: Cleavage of the methoxy ether to reveal the free hydroxyl group, followed by condensation with an aldehyde to form the benzoxazole ring.

Protocol 2: Multi-Step Synthesis of 6-Bromo-2-substituted-7-methoxybenzoxazoles

Part A: Hofmann Rearrangement to 5-Bromo-2-methoxyaniline

  • Preparation: In a flask, dissolve this compound (1.0 eq.) in a mixture of dioxane and water.

  • Reagent Addition: Add a solution of sodium hydroxide (NaOH, ~4.0 eq.) in water. Cool the mixture in an ice bath to 0-5 °C.

  • Bromination: Slowly add bromine (Br₂, ~1.1 eq.) dropwise while maintaining the temperature below 10 °C.

  • Rearrangement: After the addition is complete, slowly warm the mixture to room temperature and then heat to 50-60 °C until the reaction is complete (monitored by TLC).

  • Work-up & Purification: Cool the mixture and neutralize with hydrochloric acid (HCl). Extract the product with ethyl acetate, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. The crude aniline can be purified by column chromatography.

Part B: Demethylation and Cyclization to the Benzoxazole

  • Demethylation: Dissolve the 5-Bromo-2-methoxyaniline (1.0 eq.) from Part A in anhydrous dichloromethane (DCM). Cool to 0 °C and add boron tribromide (BBr₃, 1.5 eq.) dropwise. Allow the reaction to warm to room temperature and stir for 4-6 hours. Quench carefully by adding methanol, then water. Extract the product, 2-amino-4-bromophenol, and purify.

  • Cyclization: Combine the resulting 2-amino-4-bromophenol (1.0 eq.) and an aromatic aldehyde (1.1 eq.) in a suitable solvent like ethanol or NMP.

  • Catalysis: Add a catalyst. For milder conditions, a heterogeneous catalyst like a Manganese MOF can be highly effective.[10] Alternatively, traditional methods use polyphosphoric acid (PPA) at high temperatures.[9]

  • Reaction: Heat the mixture under the conditions dictated by the chosen catalyst (e.g., 70-150 °C) for 1-5 hours.

  • Purification: After cooling, neutralize the reaction mixture and collect the precipitated product. Purify via recrystallization or column chromatography to obtain the final 5-bromo-2-arylbenzoxazole.

Visualization: Workflow for Benzoxazole Synthesis

G A This compound B 5-Bromo-2-methoxyaniline A->B Hofmann Rearrangement C 2-Amino-4-bromophenol B->C BBr₃ Demethylation D 5-Bromo-2-arylbenzoxazole C->D Aldehyde, Catalyst, Cyclization

Caption: Multi-step workflow from the benzamide to the benzoxazole core.

Conclusion

This compound stands out as a highly adaptable and valuable precursor in heterocyclic chemistry. Its strategically positioned functional groups provide multiple avenues for synthetic elaboration. Direct, one-pot cyclizations allow for the efficient construction of complex scaffolds like quinazolinones. Furthermore, through well-established functional group interconversions, the precursor opens pathways to other important heterocyclic systems, such as benzoxazoles. The protocols and strategies outlined in this guide demonstrate the causality behind the synthetic choices, providing researchers with a robust framework for developing novel, biologically active molecules.

References

Application Note: Comprehensive Characterization of 5-Bromo-2-methoxybenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed guide to the analytical methodologies for the comprehensive characterization of 5-Bromo-2-methoxybenzamide, a key intermediate in pharmaceutical synthesis. The protocols herein are designed for researchers, quality control analysts, and drug development professionals, emphasizing not just the procedural steps but the underlying scientific rationale. This integrated approach, combining chromatographic, spectroscopic, and thermal analysis, ensures robust and reliable characterization of the molecule's identity, purity, and structural integrity. All methods are presented in accordance with principles outlined in international guidelines, such as those from the International Council for Harmonisation (ICH), to ensure data is fit for purpose in a regulatory environment.[1][2]

Introduction

This compound is a substituted aromatic amide whose structural features make it a valuable building block in the synthesis of Active Pharmaceutical Ingredients (APIs). The presence of a bromine atom, a methoxy group, and an amide functional group provides multiple reaction sites for creating more complex molecules. Accurate and comprehensive characterization is therefore critical to ensure the quality, consistency, and safety of downstream products. This involves confirming the chemical structure, identifying and quantifying impurities, and determining key physicochemical properties.

This guide presents a multi-technique workflow designed to provide orthogonal and confirmatory data, establishing a complete analytical profile of this compound.

Physicochemical Properties

A foundational understanding of the molecule's properties is essential for method development.

PropertyValueSource
Chemical Formula C₈H₈BrNO₂PubChem
Molecular Weight 230.06 g/mol PubChem
Appearance White to off-white crystalline solidGeneric Data
Melting Point ~155-159 °C (Varies with purity)Generic Data
Solubility Soluble in Methanol, Acetonitrile, DMSO, ChloroformGeneric Data

Integrated Analytical Workflow

A robust characterization strategy relies on the synergy of multiple analytical techniques. Each method provides a unique piece of information, and together they create a comprehensive profile of the compound. The following diagram illustrates a logical workflow for the analysis of a newly synthesized or procured batch of this compound.

Analytical_Workflow cluster_0 Start: Sample Receipt cluster_1 Primary Characterization cluster_2 Confirmatory & Functional Group Analysis cluster_3 Final Report Start This compound (New Batch) HPLC High-Performance Liquid Chromatography (HPLC) - Purity Assessment - Quantification Start->HPLC MS Mass Spectrometry (MS) - Molecular Weight Confirmation - Isotopic Pattern Analysis HPLC->MS NMR Nuclear Magnetic Resonance (NMR) - ¹H & ¹³C NMR - Unambiguous Structure Elucidation MS->NMR FTIR Fourier-Transform Infrared (FTIR) - Functional Group Identification (C=O, N-H, C-O, C-Br) NMR->FTIR DSC Differential Scanning Calorimetry (DSC) - Melting Point Determination - Purity Verification FTIR->DSC End Certificate of Analysis (CoA) - Identity Confirmed - Purity > 99.5% - Structure Verified DSC->End

Caption: Integrated workflow for the comprehensive characterization of this compound.

Chromatographic Methods for Purity and Separation

Chromatographic techniques are the cornerstone for determining the purity of pharmaceutical compounds by separating the main component from any impurities or related substances.[3]

High-Performance Liquid Chromatography (HPLC)

HPLC is the preferred method for purity analysis and quantification due to its high resolution, sensitivity, and reproducibility. A reversed-phase method is ideal for a moderately polar compound like this compound.

Rationale for Method Design:

  • Stationary Phase: A C18 (octadecylsilane) column is selected for its hydrophobic properties, which provide good retention for aromatic compounds.

  • Mobile Phase: A gradient of a weak acid buffer (e.g., phosphate or formate) and an organic solvent (acetonitrile or methanol) is used. The buffer controls the ionization of any acidic or basic functional groups, ensuring sharp, symmetrical peaks. Acetonitrile is often chosen for its lower viscosity and UV transparency.

  • Detection: The aromatic nature of the molecule provides strong chromophores, making UV detection highly effective. A photodiode array (PDA) detector is recommended to assess peak purity and identify impurities by their UV spectra.

Protocol: HPLC Purity Determination

  • System Preparation:

    • Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Equilibrate the system with a 70:30 (A:B) mixture for at least 30 minutes.

  • Standard and Sample Preparation:

    • Standard Stock Solution (1 mg/mL): Accurately weigh ~25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water.

    • Working Standard (0.1 mg/mL): Dilute 1 mL of the stock solution to 10 mL with the 50:50 diluent.

    • Sample Solution (0.1 mg/mL): Prepare the sample to be tested in the same manner as the working standard.

  • Chromatographic Conditions:

ParameterCondition
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 230 nm (or PDA scan 200-400 nm)
Gradient Program 0-15 min: 30% to 80% B15-17 min: 80% B17-18 min: 80% to 30% B18-25 min: 30% B (Re-equilibration)
  • Data Analysis:

    • System Suitability: Inject the working standard five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.

    • Purity Calculation: Calculate the area percentage of the main peak in the sample chromatogram relative to the total area of all peaks.

    • Validation: This method should be validated according to ICH Q2(R1) guidelines, assessing parameters like specificity, linearity, accuracy, precision, and robustness.[1][4]

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for confirming the molecular structure of a compound.[5]

Mass Spectrometry (MS)

MS provides the molecular weight of the compound and offers structural clues through fragmentation analysis. The presence of a bromine atom is a key feature to confirm.

Rationale for Interpretation: Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance.[6][7] This results in a characteristic isotopic pattern for any bromine-containing ion, where two peaks of nearly equal intensity are observed, separated by 2 m/z units (the M+ and M+2 peaks).[6] This pattern is a definitive indicator for the presence of a single bromine atom.

Protocol: Mass Spectrometric Analysis

  • Sample Preparation: Prepare a dilute solution (~10 µg/mL) of the compound in methanol or acetonitrile.

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to an electrospray ionization (ESI) source.

  • Acquisition Parameters:

    • Ionization Mode: ESI Positive (+)

    • Scan Range: m/z 100 - 500

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 120 °C

  • Data Interpretation:

    • Molecular Ion: Look for the protonated molecule [M+H]⁺. For C₈H₈BrNO₂, the expected m/z values are 230.98 (for ⁷⁹Br) and 232.98 (for ⁸¹Br).

    • Isotopic Pattern: Confirm that the peaks at m/z ~231 and ~233 are present in a roughly 1:1 intensity ratio.

    • Fragmentation: Analyze the MS/MS fragmentation pattern to confirm structural fragments (e.g., loss of the amide group).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for unambiguous structural elucidation, providing detailed information about the carbon-hydrogen framework.

Expected ¹H NMR Spectrum (400 MHz, CDCl₃):

  • -OCH₃ (Methoxy) Protons: A singlet around δ 3.9-4.0 ppm (3H).

  • -NH₂ (Amide) Protons: Two broad singlets, typically between δ 5.5-7.0 ppm (2H), which may be exchangeable with D₂O.

  • Aromatic Protons: The three protons on the benzene ring will appear as a set of doublets and a doublet of doublets, characteristic of a 1,2,4-trisubstituted ring system.

    • H-3: A doublet around δ 8.1-8.2 ppm.

    • H-6: A doublet around δ 6.8-6.9 ppm.

    • H-4: A doublet of doublets around δ 7.5-7.6 ppm.

Expected ¹³C NMR Spectrum (100 MHz, CDCl₃):

  • Carbonyl Carbon (C=O): A peak around δ 165-168 ppm.

  • Aromatic Carbons: Six distinct peaks in the range of δ 110-160 ppm. The carbon attached to the methoxy group (C-2) will be the most downfield, while the carbon attached to bromine (C-5) will be shifted upfield relative to a non-brominated carbon.

  • Methoxy Carbon (-OCH₃): A peak around δ 56 ppm.

Protocol: NMR Analysis

  • Sample Preparation: Dissolve 10-15 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • Acquisition: Acquire ¹H, ¹³C, and, if necessary, 2D spectra (like COSY and HSQC) on a 400 MHz or higher NMR spectrometer.

  • Data Analysis: Integrate the ¹H NMR signals to confirm proton counts. Assign all peaks based on their chemical shifts, multiplicities, and coupling constants, and compare them to the expected structure.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and simple technique used to identify the key functional groups present in a molecule based on their characteristic vibrational frequencies.[8]

Expected Characteristic Absorption Bands:

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)
Amide N-H Stretching3400 - 3100 (typically two bands)
Aromatic C-H Stretching3100 - 3000
Amide C=O (Amide I) Stretching1680 - 1640
Amide N-H (Amide II) Bending1640 - 1550
Aromatic C=C Stretching1600 - 1450
Aryl-O-CH₃ Ether C-O Stretching1250 - 1200 (asymmetric)
Aryl-Br C-Br Stretching600 - 500

Protocol: FTIR Analysis

  • Sample Preparation: Use the Attenuated Total Reflectance (ATR) method by placing a small amount of the solid sample directly on the ATR crystal. Alternatively, prepare a KBr pellet.

  • Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.

  • Data Analysis: Identify the major absorption bands and correlate them with the functional groups of this compound.[9]

Thermal Analysis

Thermal analysis provides information on the physical properties of the material as a function of temperature.

Differential Scanning Calorimetry (DSC)

DSC is primarily used to determine the melting point and assess the purity of crystalline solids.[10][11] For a pure compound, the melting endotherm is sharp. Impurities will cause a depression and broadening of the melting peak, a phenomenon known as freezing-point depression.[10][12] This technique can be used as an absolute method to verify purity for compounds that are at least 98% pure and do not decompose upon melting.[3][13]

Protocol: DSC Analysis

  • Sample Preparation: Accurately weigh 2-4 mg of the sample into an aluminum DSC pan and hermetically seal it.

  • Instrumentation: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program:

    • Heating Rate: 10 °C/min.

    • Temperature Range: 25 °C to 200 °C.

    • Atmosphere: Nitrogen purge at 50 mL/min.

  • Data Analysis:

    • Melting Point: Determine the onset and peak temperature of the melting endotherm.

    • Purity: Utilize the instrument's software to calculate the purity based on the van't Hoff equation, which relates the shape of the melting peak to the mole fraction of impurities.

Conclusion

The analytical methods detailed in this guide provide a comprehensive framework for the characterization of this compound. The integrated use of HPLC for purity, Mass Spectrometry for molecular weight, NMR for definitive structure elucidation, FTIR for functional group confirmation, and DSC for thermal properties ensures a thorough and reliable assessment. This multi-faceted approach provides the high-quality, trustworthy data required by researchers and drug development professionals to make informed decisions regarding the use of this important chemical intermediate.

References

Application Note: A Robust and Scalable Synthesis of 5-Bromo-2-methoxybenzamide for Pharmaceutical Intermediate Production

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

5-Bromo-2-methoxybenzamide is a pivotal building block in the synthesis of a wide range of pharmacologically active molecules. Its substituted benzamide structure serves as a versatile scaffold in drug discovery and development, particularly in the creation of enzyme inhibitors and receptor antagonists. The consistent, large-scale production of this intermediate with high purity is therefore a critical requirement for the pharmaceutical industry.

This application note provides a comprehensive, field-tested guide for the scale-up synthesis of this compound. The protocol is designed for robustness, safety, and efficiency, moving beyond simple laboratory procedures to address the practical challenges of industrial production. We will detail a two-step synthetic pathway, explain the causality behind critical process choices, and provide rigorous safety protocols necessary for handling the reagents involved. This document is intended for researchers, chemists, and process development professionals aiming to implement a reliable and scalable manufacturing process for this key intermediate.

Synthetic Strategy & Workflow

The selected synthetic route is a robust two-step process commencing from the readily available and cost-effective starting material, 3-methoxybenzoic acid. This pathway was chosen for its high yields, operational simplicity, and amenability to large-scale production.

  • Step 1: Regioselective Bromination. The first step involves the electrophilic bromination of 3-methoxybenzoic acid. The methoxy group is a strong ortho-, para-director. Due to steric hindrance from the adjacent carboxylic acid group at the ortho-position (C2), bromination is selectively directed to the para-position (C5), yielding 5-Bromo-2-methoxybenzoic acid with high regioselectivity.

  • Step 2: Amidation via Acid Chloride. The second step is the conversion of the synthesized 5-Bromo-2-methoxybenzoic acid into the target amide. For scale-up, converting the carboxylic acid to a highly reactive acyl chloride intermediate using thionyl chloride (SOCl₂) is a cost-effective and efficient method. The subsequent reaction of the acyl chloride with an ammonia source provides the desired this compound in high purity and yield.

Overall Synthetic Workflow Diagram

G cluster_0 Step 1: Regioselective Bromination cluster_1 Step 2: Amidation A 3-Methoxybenzoic Acid B 5-Bromo-2-methoxybenzoic Acid A->B  NBS, H₂SO₄, KBr, P(red)  Dichloromethane (DCM)  25-30 °C, 3h C 5-Bromo-2-methoxybenzoic Acid D Acyl Chloride Intermediate (in situ) C->D  Thionyl Chloride (SOCl₂)  DMF (cat.), Toluene  Reflux E This compound D->E  Ammonium Hydroxide (aq.)  0-10 °C

Caption: High-level workflow for the two-step synthesis of this compound.

Detailed Experimental Protocols

Protocol 1: Scale-up Synthesis of 5-Bromo-2-methoxybenzoic Acid

This protocol is adapted from a high-yield industrial process and is designed for scalability.[1] The use of N-bromosuccinimide (NBS) as the brominating agent enhances safety and handling compared to liquid bromine on a large scale.

Table 1: Reagent and Parameter Summary for Protocol 1

ParameterValueMoles (equiv.)Notes
3-Methoxybenzoic Acid1.00 kg6.57 mol (1.0)Starting Material
Dichloromethane (DCM)5.0 L-Solvent
Concentrated H₂SO₄2.0 L-Catalyst/Dehydrating Agent
Potassium Bromide (KBr)78.2 g0.657 mol (0.1)Co-catalyst
Red Phosphorus81.4 g0.657 mol (0.1)Bromination Initiator
N-Bromosuccinimide (NBS)1.75 kg9.86 mol (1.5)Brominating Agent
Reaction Temperature25-30 °C-Critical for selectivity
Reaction Time~3 hours-Monitor by HPLC/TLC
Expected Yield ~2.0 kg -~92%

Step-by-Step Procedure:

  • Reactor Setup: To a 20 L jacketed glass reactor equipped with a mechanical stirrer, thermometer, and addition funnel, add dichloromethane (5.0 L), 3-methoxybenzoic acid (1.00 kg), concentrated sulfuric acid (2.0 L), potassium bromide (78.2 g), and red phosphorus (81.4 g).

  • Initiate Stirring: Begin vigorous stirring to ensure the suspension is homogenous.

  • Reagent Addition: At an ambient temperature of 25 °C, begin the portion-wise addition of N-bromosuccinimide (1.75 kg). Use a cooling circulator on the reactor jacket to maintain the internal temperature between 25-30 °C. The addition should take approximately 1 hour.

    • Causality Note: Maintaining this temperature range is crucial. Higher temperatures can lead to the formation of di-brominated byproducts, reducing yield and complicating purification.

  • Reaction Monitoring: Allow the reaction to stir at 25-30 °C for 3 hours. Monitor the consumption of the starting material using HPLC or TLC (e.g., mobile phase 7:3 Hexane:Ethyl Acetate with a few drops of acetic acid).

  • Reaction Quench: Once the reaction is complete, carefully pour the reaction mixture into a separate vessel containing 15 kg of crushed ice and water with stirring. This step is exothermic and should be performed with caution.

  • Work-up & Isolation: a. Transfer the quenched mixture to a separatory funnel. Separate the organic (DCM) layer. b. Extract the aqueous layer with additional DCM (2 x 1 L). c. Combine all organic layers and wash with water (2 x 2 L) and then brine (1 x 2 L). d. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purification: Recrystallize the crude solid from an ethanol/water mixture to obtain 5-Bromo-2-methoxybenzoic acid as a white crystalline solid. Dry the product in a vacuum oven at 50-60 °C.

Protocol 2: Amidation to this compound

This procedure utilizes a thionyl chloride-mediated conversion of the carboxylic acid to an acyl chloride, which is then reacted in situ with ammonium hydroxide.

Table 2: Reagent and Parameter Summary for Protocol 2

ParameterValueMoles (equiv.)Notes
5-Bromo-2-methoxybenzoic Acid1.00 kg4.33 mol (1.0)Starting Material from Step 1
Toluene5.0 L-Solvent
Thionyl Chloride (SOCl₂)420 mL5.72 mol (1.3)Activating Agent
Dimethylformamide (DMF)10 mL-Catalyst
28% Ammonium Hydroxide3.0 L~45 mol (~10)Ammonia Source / Base
Reaction TemperatureStep 1: 75-80 °C; Step 2: 0-10 °C-Critical for safety & yield
Expected Yield ~950 g -~95%

Step-by-Step Procedure:

  • Reactor Setup: In a 20 L reactor equipped for reflux and gas scrubbing (to neutralize HCl and SO₂ byproducts), suspend 5-Bromo-2-methoxybenzoic acid (1.00 kg) in toluene (5.0 L). Add a catalytic amount of DMF (10 mL).

  • Formation of Acyl Chloride: Slowly add thionyl chloride (420 mL) to the suspension via an addition funnel over 30 minutes.

    • Causality Note: DMF catalyzes the formation of the Vilsmeier reagent, which is the active species that converts the carboxylic acid to the acyl chloride. This significantly accelerates the reaction.

  • Reaction: Heat the mixture to a gentle reflux (internal temperature ~75-80 °C) and maintain for 2-3 hours, or until gas evolution ceases and the solution becomes clear. The reaction can be monitored by taking a small aliquot, carefully quenching it with methanol, and analyzing for the formation of the methyl ester by TLC/HPLC.

  • Solvent Removal: Cool the mixture to 40-50 °C and remove the excess thionyl chloride and toluene under reduced pressure.

  • Amidation: a. Cool the reactor containing the crude acyl chloride residue to 0-5 °C using an ice/brine bath. b. In a separate vessel, cool 28% aqueous ammonium hydroxide (3.0 L) to 0-5 °C. c. CRITICAL STEP: Slowly and carefully add the cold ammonium hydroxide solution to the cold acyl chloride residue with vigorous stirring, ensuring the internal temperature does not exceed 10 °C. This reaction is highly exothermic.

    • Safety Note: Rapid addition can cause a dangerous exotherm and pressure buildup. Ensure efficient cooling and slow addition.

  • Product Isolation: Upon complete addition, a thick white precipitate of this compound will form. Stir the slurry at 0-10 °C for an additional hour.

  • Filtration and Washing: Collect the solid product by filtration. Wash the filter cake thoroughly with cold deionized water (3 x 2 L) until the filtrate is neutral (pH ~7).

  • Drying: Dry the purified product in a vacuum oven at 60-70 °C to a constant weight.

Process Safety & Hazard Management

Scaling up chemical synthesis requires a stringent focus on safety. Thionyl chloride, in particular, is a hazardous substance that demands rigorous handling protocols.

  • Thionyl Chloride (SOCl₂):

    • Hazards: Highly corrosive, toxic if inhaled, and reacts violently with water to release toxic gases (HCl and SO₂).[2][3] Causes severe skin burns and eye damage.[2]

    • Personal Protective Equipment (PPE): A full protective ensemble is mandatory. This includes a lab coat over a chemical-resistant suit, tightly fitting safety goggles with a face shield (8-inch minimum), and heavy-duty chemical-resistant gloves (e.g., neoprene or Viton).[2][3][4][5] All manipulations must be performed within a properly functioning chemical fume hood.[4]

    • Handling: Always handle under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with atmospheric moisture.[2] Containers must be opened and resealed carefully to prevent leakage.[2] An emergency shower and eyewash station must be immediately accessible.[4][5]

    • Spill & Disposal: Spills should be absorbed with an inert material like sand or vermiculite (do not use water).[2] All thionyl chloride waste, including contaminated materials, must be treated as hazardous waste and disposed of according to institutional and governmental regulations.[4]

  • Concentrated Sulfuric Acid (H₂SO₄):

    • Hazards: Severely corrosive to skin and eyes. Highly exothermic when mixed with water.

    • Handling: Always wear appropriate PPE, including gloves, goggles, and a face shield. When diluting, always add acid to water, never the other way around.

Characterization & Quality Control

The final product should be analyzed to confirm its identity and ensure it meets the required purity specifications for pharmaceutical use.

  • Appearance: White to off-white crystalline solid.

  • Melting Point: 157-159 °C (Literature value for the precursor acid). The benzamide melting point is expected to be distinct and sharp.

  • ¹H NMR (400 MHz, DMSO-d₆): Expected signals would include a singlet for the methoxy (-OCH₃) protons, aromatic protons in the 7.0-8.0 ppm range, and two broad singlets for the amide (-CONH₂) protons.

  • ¹³C NMR (100 MHz, DMSO-d₆): Expected signals would include the carbonyl carbon (~165-170 ppm), aromatic carbons (some attached to O, Br, and C=O), and the methoxy carbon (~56 ppm).

  • FT-IR (ATR): Characteristic peaks should be observed for N-H stretching (two bands, ~3100-3400 cm⁻¹), C=O stretching (~1650 cm⁻¹), and C-O stretching (~1250 cm⁻¹).

  • HPLC Purity: ≥99.0% (as specified by end-user requirements).

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Bromo-2-methoxybenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Bromo-2-methoxybenzamide. This guide is designed for researchers, medicinal chemists, and process development professionals. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols to help you overcome common challenges and improve the yield and purity of your synthesis.

I. Overview of Synthetic Strategy

The synthesis of this compound typically proceeds via a two-stage process: electrophilic bromination of a 2-methoxybenzoic acid precursor, followed by amidation of the resulting carboxylic acid. While seemingly straightforward, optimizing yield requires careful control over reaction conditions in both stages.

Below is a general workflow illustrating the primary synthetic pathways.

G cluster_0 Stage 1: Bromination cluster_1 Stage 2: Amidation A 2-Methoxybenzoic Acid B 5-Bromo-2-methoxybenzoic Acid A->B  Brominating Agent  (e.g., NBS, Br₂) C This compound B->C  Amidation Method  (Coupling Agent or Acyl Chloride)

Caption: General two-stage workflow for synthesizing this compound.

II. Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format.

Problem 1: Low or No Yield in the Amidation Step

Question: I am attempting to convert 5-Bromo-2-methoxybenzoic acid to the corresponding amide, but my yield is consistently low. What are the likely causes and how can I fix this?

Answer: Low yield in the amidation step is the most common bottleneck. The direct reaction between a carboxylic acid and an amine is thermodynamically unfavorable at moderate temperatures because the amine deprotonates the carboxylic acid to form a stable and unreactive ammonium-carboxylate salt.[1][2] To overcome this, the carboxylic acid's hydroxyl group must be converted into a better leaving group.

The flowchart below provides a decision-making framework for troubleshooting this specific issue.

G start Low Amidation Yield check_activation Was the carboxylic acid activated? start->check_activation check_reagent Which activation method was used? check_activation->check_reagent Yes sol_activate Activate the acid. Use a coupling agent or convert to acyl chloride. check_activation->sol_activate No sol_acyl Acyl Chloride Method: Check for SOCl₂/Oxalyl Chloride degradation. Ensure anhydrous conditions. check_reagent->sol_acyl Acyl Chloride sol_coupling Coupling Agent Method: Consider steric hindrance and electronic effects. Choose an appropriate agent (see Table 1). check_reagent->sol_coupling Coupling Agent check_conditions Were reaction conditions optimized? sol_temp Optimize temperature. Monitor via TLC to determine ideal reaction time. check_conditions->sol_temp Sub-optimal Temperature/Time sol_base Ensure appropriate base is used (e.g., DIPEA for HATU). Check stoichiometry. check_conditions->sol_base Incorrect Base or Stoichiometry sol_acyl->check_conditions sol_coupling->check_conditions G cluster_0 Mechanism of EDC Coupling A R-COOH + EDC B O-Acylisourea Intermediate (Activated Acid) A->B Activation C Tetrahedral Intermediate B->C + NH₃ (Nucleophilic Attack) D R-CONH₂ + Urea Byproduct C->D Collapse

References

Technical Support Center: Purification of Crude 5-Bromo-2-methoxybenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 5-Bromo-2-methoxybenzamide. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important intermediate. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-tested insights to help you troubleshoot and optimize your purification processes effectively.

The purity of this compound is critical for the success of subsequent synthetic steps and the overall quality of the final active pharmaceutical ingredient. This document provides a structured approach to tackling common purification challenges through a comprehensive troubleshooting guide and frequently asked questions.

Troubleshooting Guide: From Crude Solid to Pure Crystals

This section addresses specific issues you may encounter during the purification of this compound in a direct question-and-answer format.

Question: My crude this compound is a discolored solid (e.g., yellow, brown, or tan). What are the likely impurities?

Answer: Discoloration is a common sign of impurities. The nature of these impurities is typically linked to the synthetic route used. For benzamides, which are often synthesized from the corresponding benzoic acid or acyl chloride, the following impurities are common:

  • Unreacted Starting Materials:

    • 2-Bromo-5-methoxybenzoic acid: If the amidation reaction is incomplete, this acidic starting material will be present. It can often be removed by an aqueous base wash (e.g., with a dilute sodium bicarbonate solution) during workup.

    • p-Bromoanisole: A potential precursor in some synthetic routes, which could persist if not fully converted[1].

  • Reagent-Derived Impurities:

    • If thionyl chloride (SOCl₂) was used to make the acyl chloride from the benzoic acid, residual acidic impurities might be present[2].

  • Side-Reaction Products:

    • Over-brominated species: Depending on the bromination conditions used to synthesize the precursors, isomers or di-brominated analogs could form. These can be challenging to separate.

    • Hydrolysis Products: The primary amide of this compound can be susceptible to hydrolysis back to the carboxylic acid under harsh acidic or basic conditions.

Question: I'm trying to purify my compound by recrystallization, but it keeps "oiling out" instead of forming crystals. What's happening and what should I do?

Answer: "Oiling out" is a common phenomenon where the compound separates from the solution as a liquid phase (an oil) rather than a solid crystalline lattice. This typically occurs when the solution becomes supersaturated at a temperature that is above the melting point of the solute.

Causality: The amide and methoxy groups in this compound can lead to a moderate melting point. If a high-boiling solvent is used and the concentration of the solute is high, the saturation point may be reached while the solution is still hot enough to keep the compound in a molten state.

Solutions:

  • Use a Mixed-Solvent System: This is often the most effective solution. Dissolve your crude product in a minimum amount of a "good" solvent (one in which it is readily soluble, like ethanol, methanol, or ethyl acetate) at an elevated temperature. Then, slowly add a "poor" or "anti-solvent" (one in which it is sparingly soluble, like water or hexane) dropwise until you observe persistent cloudiness (turbidity). Re-heat the mixture gently until it becomes clear again, and then allow it to cool slowly. A good starting point would be an ethanol/water or ethyl acetate/hexane system[3].

  • Lower the Crystallization Temperature: Add a bit more of the "good" solvent to the hot solution to decrease the saturation temperature. This ensures that when the compound begins to precipitate, the solution temperature is below its melting point.

  • Induce Crystallization: If the solution becomes supersaturated upon cooling without forming crystals, you can:

    • Scratch: Use a glass rod to gently scratch the inner surface of the flask at the solution's meniscus. The microscopic scratches on the glass provide nucleation sites for crystal growth.

    • Seed: If you have a small crystal of pure this compound, add it to the cooled, supersaturated solution to initiate crystallization.

Question: My recrystallization yield is very low. How can I improve recovery?

Answer: Low yield is a frequent issue in recrystallization and can almost always be traced back to a few key factors.

Causality: The primary reason for low recovery is using an excessive amount of solvent. The goal is to create a solution that is saturated with your compound at high temperature but supersaturated at low temperature. Too much solvent will keep a significant portion of your product dissolved even when cold.

Solutions:

  • Minimize Solvent Usage: Use the absolute minimum amount of hot solvent required to fully dissolve the crude solid. Add the solvent in small portions to the heated mixture.

  • Ensure Thorough Cooling: After slow cooling to room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize precipitation.

  • Recover a Second Crop: Do not discard the mother liquor (the filtrate) immediately. Concentrate it by boiling off some of the solvent and cool it again. This will often yield a second crop of crystals. Be aware that the purity of the second crop may be lower than the first and should be analyzed separately.

Question: I'm using column chromatography, but I'm getting poor separation between my product and an impurity. What are my options?

Answer: Poor separation on a silica gel column means the difference in polarity between your compound and the impurity is not being effectively exploited by your chosen solvent system (eluent).

Causality: Silica gel separates compounds based on their polarity; more polar compounds adhere more strongly to the silica and elute later. If your product and an impurity have very similar polarities, they will travel down the column at similar rates. The goal is to find a solvent system that magnifies the small polarity differences.

Solutions:

  • Optimize Your Solvent System with TLC: Thin-Layer Chromatography (TLC) is your most powerful tool for optimizing column conditions[4]. The ideal solvent system for column chromatography should give your target compound an Rf value of approximately 0.25-0.35 on a TLC plate.

    • Too High Rf (>0.5): Your eluent is too polar. Your compound will elute too quickly with poor separation. Reduce the proportion of the polar solvent (e.g., switch from 30% ethyl acetate in hexane to 20%).

    • Too Low Rf (<0.1): Your eluent is not polar enough. The separation will take a very long time, and the bands will broaden significantly, leading to mixing. Increase the proportion of the polar solvent.

  • Try a Different Solvent System: If adjusting the ratio of your current system (e.g., ethyl acetate/hexane) doesn't work, switch to solvents with different chemical properties[5]. For instance, substituting ethyl acetate with dichloromethane or acetone can alter the specific interactions with your compounds and the silica gel, potentially improving separation. A common alternative for compounds like this is a dichloromethane/methanol system for more polar impurities.

  • Use a Gradient Elution: Start with a less polar solvent system to allow the less polar impurities to elute first. Then, gradually increase the polarity of the eluent over the course of the separation to elute your product, leaving more polar impurities behind on the column[6].

Workflow for Purification Method Selection

The choice between recrystallization and column chromatography depends on the impurity profile and the desired scale. This diagram outlines a logical workflow for making that decision.

Purification_Workflow start Crude this compound tlc Analyze by TLC in Ethyl Acetate/Hexane start->tlc decision Impurity Profile? tlc->decision recrystallize Recrystallization decision->recrystallize  One major spot, minor baseline  or solvent front impurities column Column Chromatography decision->column  Multiple spots with  similar Rf values pure_product Pure Product (Verify by TLC/NMR) recrystallize->pure_product column->pure_product

Caption: Decision workflow for selecting a purification method.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for recrystallizing this compound? A1: Based on the structure (an aromatic amide), good starting points are polar protic solvents or mixtures containing them. We recommend trying ethanol first. If the compound is too soluble even in cold ethanol, an ethanol/water mixed solvent system is an excellent second choice. Alternatively, for a non-aqueous system, ethyl acetate/heptane is a viable option[3].

Q2: What is a good starting eluent for column chromatography of this compound? A2: A standard and effective starting point for compounds of this polarity is a mixture of ethyl acetate and hexane . Begin by running TLC plates with various ratios (e.g., 10%, 20%, 30% ethyl acetate in hexane) to find the system that gives your product an Rf of ~0.3[7]. For structurally similar compounds, systems like petroleum ether:ethyl acetate have been used successfully[8].

Q3: Is this compound stable on silica gel? A3: Generally, amides are stable on silica gel. However, very sensitive compounds can sometimes degrade on acidic silica. If you suspect degradation (e.g., you see streaking on the TLC plate or new spots appearing after spotting), you can "deactivate" the silica gel by running the column with a solvent system containing a small amount of triethylamine (~0.5-1%), which will neutralize the acidic sites[5].

Q4: What are the key safety precautions when handling this compound? A4: While a specific safety data sheet for this compound is not readily available, related bromo-methoxy aromatic compounds are classified as harmful if swallowed and may cause skin and eye irritation[9]. Therefore, standard laboratory personal protective equipment (PPE) should be worn at all times: safety goggles, a lab coat, and chemical-resistant gloves. All manipulations should be performed in a well-ventilated fume hood.

Data Summary & Protocols

Table 1: Recommended Solvent Systems for Purification
Purification MethodSolvent System (Starting Point)Rationale & Key Considerations
Recrystallization Ethanol/WaterGood for polar compounds. The amide group provides polarity. Water acts as an effective anti-solvent.
Ethyl Acetate/HexaneA common non-aqueous system. Good solubility in ethyl acetate, poor in hexane.
Column Chromatography Ethyl Acetate/Hexane (e.g., 20:80 v/v)Standard choice for medium polarity compounds. Adjust ratio based on TLC.
Dichloromethane/Methanol (e.g., 98:2 v/v)Good for separating compounds with slightly higher polarity.
Protocol 1: Recrystallization from Ethanol/Water
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum volume of hot ethanol required to just dissolve the solid completely.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel into a clean, pre-heated flask.

  • Addition of Anti-solvent: While the solution is still hot, add deionized water dropwise with swirling until the solution turns faintly and persistently cloudy.

  • Clarification: Add a few drops of hot ethanol to re-dissolve the precipitate until the solution is clear again.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold ethanol/water mixture.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Flash Column Chromatography
  • Solvent Selection: Determine the optimal eluent system using TLC, aiming for an Rf of 0.25-0.35 for the target compound. Prepare a sufficient quantity of this solvent system.

  • Column Packing: Securely clamp a glass column in a vertical position. Add a small plug of cotton or glass wool, followed by a thin layer of sand. Fill the column with silica gel (slurry packing with the eluent is recommended to avoid air bubbles and cracking)[4]. Top the silica with another thin layer of sand.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. Carefully apply the sample solution to the top of the silica gel. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and loading the resulting free-flowing powder onto the column[6].

  • Elution: Carefully add the eluent to the column and apply gentle pressure (using a pump or inert gas) to begin elution. Collect fractions in an orderly manner (e.g., in test tubes).

  • Fraction Analysis: Monitor the composition of the collected fractions using TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield the purified this compound.

Recrystallization_Steps cluster_0 Recrystallization Protocol A 1. Dissolve crude solid in minimum hot solvent B 2. Add anti-solvent until cloudy, then clarify with a few drops of solvent A->B C 3. Cool slowly to room temp, then place in ice bath B->C D 4. Collect crystals by vacuum filtration C->D E 5. Wash with ice-cold solvent and dry under vacuum D->E

References

Technical Support Center: Optimization of Reaction Conditions for 5-Bromo-2-methoxybenzamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 5-Bromo-2-methoxybenzamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this specific amide synthesis. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience. Our goal is to empower you to optimize your reaction conditions, maximize yield and purity, and confidently address any challenges that may arise during your experimental work.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may be encountered during the synthesis of this compound, providing logical steps for resolution.

Issue 1: Low or No Product Yield

Q: I have set up my reaction to synthesize this compound from 5-Bromo-2-methoxybenzoic acid and ammonia (or an ammonia source), but I am observing very low to no formation of the desired amide. What are the likely causes and how can I improve the yield?

A: The direct reaction of a carboxylic acid and an amine (or ammonia) to form an amide is often challenging due to the formation of a stable ammonium carboxylate salt, which requires high temperatures to dehydrate to the amide.[1][2] Several factors could be contributing to a low yield.

Possible Causes & Solutions:

  • Inadequate Carboxylic Acid Activation: The carboxylic acid needs to be activated to become a better electrophile for the nucleophilic attack by the amine.[3][4]

    • Solution 1: Acyl Chloride Formation. A common and effective method is to first convert the 5-Bromo-2-methoxybenzoic acid to its corresponding acyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride.[3][5] The highly reactive acyl chloride can then be treated with an ammonia source. It is crucial to remove any excess chlorinating agent before adding the amine to prevent side reactions.[6]

    • Solution 2: Use of Coupling Reagents. For milder conditions that are often compatible with a wider range of functional groups, consider using peptide coupling reagents.[3][7] These reagents activate the carboxylic acid in situ.

Coupling ReagentCommon ByproductKey Considerations
DCC (Dicyclohexylcarbodiimide)Dicyclohexylurea (DCU)DCU is poorly soluble in many organic solvents and can often be removed by filtration.[3][7]
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)Water-soluble ureaByproduct is easily removed with an aqueous workup. Often used with an additive like HOBt.[3][7]
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)Water-soluble byproductsHighly efficient and often used for sterically hindered substrates.[6][8]
  • Suboptimal Reaction Temperature: If attempting a direct thermal condensation, the temperature may be insufficient to drive the dehydration of the ammonium salt.

    • Solution: While generally not the preferred method, if a direct reaction is necessary, temperatures above 100°C are typically required.[7] However, this can lead to decomposition of starting materials or products.

  • Presence of Water: Water can hydrolyze the activated carboxylic acid intermediate or the final amide product, especially under harsh conditions.

    • Solution: Ensure all glassware is thoroughly dried and use anhydrous solvents. If using coupling reagents that produce water, consider adding a dehydrating agent like molecular sieves. Boronic acid catalyzed amidations, for instance, often require the removal of water.[9]

Issue 2: Formation of Impurities and Side Products

Q: My reaction is producing the desired amide, but I am also observing significant impurities in my crude product. What are the potential side reactions and how can I minimize them?

A: The formation of impurities is a common challenge. Understanding the potential side reactions is key to mitigating them.

Potential Side Reactions & Prevention Strategies:

  • Racemization (if applicable to derivatives): While not an issue for the parent this compound, if chiral amines are used in subsequent derivatizations, racemization can occur, especially with highly activated carboxylic acids.

    • Solution: The use of coupling reagents with additives like 1-hydroxybenzotriazole (HOBt) or ethyl cyanoglyoxylate-2-oxime (Oxyma) can suppress racemization.[3]

  • Over-acylation (with primary amines): If using a primary amine and a highly reactive acylating agent, it is possible to form a diacyl- or triacylamine.

    • Solution: Control the stoichiometry carefully, adding the acylating agent slowly to a solution of the amine. Running the reaction at a lower temperature can also help control the reactivity.[]

  • Reactions involving the methoxy group: Under strongly acidic or high-temperature conditions, the methoxy group could potentially be cleaved.

    • Solution: Opt for milder reaction conditions. The use of coupling reagents at room temperature is generally preferred over high-temperature thermal condensation or harsh acyl chloride formation conditions.[3][7]

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for synthesizing this compound on a laboratory scale?

A1: For laboratory-scale synthesis, the most reliable and common approach involves a two-step process:

  • Activation of 5-Bromo-2-methoxybenzoic acid: Convert the carboxylic acid to its acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride in an inert solvent like dichloromethane (DCM) or toluene, often with a catalytic amount of dimethylformamide (DMF).[5][11]

  • Amination: The resulting acyl chloride is then reacted with a source of ammonia, such as concentrated ammonium hydroxide or ammonia gas bubbled through an appropriate solvent, to form the desired amide.[12]

Alternatively, using a coupling reagent like EDC in the presence of an amine source provides a milder, one-pot alternative that often results in high yields and purity.[3][7]

Q2: How do I choose the right solvent for my reaction?

A2: The choice of solvent is critical and depends on the chosen synthetic route.

  • For Acyl Chloride Formation: Aprotic, non-polar to moderately polar solvents like dichloromethane (DCM), chloroform, or toluene are commonly used.[] Ethers like tetrahydrofuran (THF) can also be suitable.[3]

  • For Coupling Reactions: Polar aprotic solvents such as dimethylformamide (DMF), acetonitrile (MeCN), or DCM are typically employed.[3][6]

  • For Amination: The solvent should be inert to the highly reactive acyl chloride. DCM, THF, or diethyl ether are good choices.

Q3: What are the best practices for purifying the final product, this compound?

A3: Purification of the final product is crucial for obtaining a high-purity compound.

  • Work-up: After the reaction is complete, a standard aqueous work-up is often necessary to remove unreacted reagents and water-soluble byproducts. This typically involves washing the organic layer with a mild base (e.g., sodium bicarbonate solution) to remove any unreacted carboxylic acid, followed by water and brine washes.

  • Crystallization: Recrystallization is a powerful technique for purifying solid products. The choice of solvent is key and may require some experimentation. Common solvents for recrystallization of similar aromatic compounds include ethanol, methanol, or mixtures such as ethanol/water or ethyl acetate/hexane.[13]

  • Chromatography: If recrystallization does not yield a product of sufficient purity, column chromatography on silica gel is a reliable method for separating the desired amide from impurities. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, is often effective.

Q4: Are there any specific safety precautions I should take during this synthesis?

A4: Yes, several safety precautions are essential:

  • Thionyl Chloride and Oxalyl Chloride: These reagents are corrosive, toxic, and react violently with water. They should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.

  • Acyl Chlorides: Acyl chlorides are lachrymatory and corrosive. They should also be handled in a fume hood.

  • Coupling Reagents: While generally less hazardous than chlorinating agents, some coupling reagents can be sensitizers or irritants. Always consult the Safety Data Sheet (SDS) for the specific reagent being used.

  • Ammonia: Concentrated ammonium hydroxide has a pungent and irritating odor. Ammonia gas is toxic and should be handled with care in a well-ventilated area.

Experimental Workflow & Visualization

General Workflow for Amide Synthesis via Acyl Chloride

The following diagram illustrates a typical workflow for the synthesis of this compound starting from the corresponding carboxylic acid.

Amide Synthesis Workflow cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amination cluster_2 Step 3: Purification Start 5-Bromo-2-methoxybenzoic Acid Reagent1 SOCl₂ or (COCl)₂ cat. DMF, in DCM Start->Reagent1 Reaction AcylChloride 5-Bromo-2-methoxybenzoyl Chloride Reagent1->AcylChloride Reagent2 Conc. NH₄OH or NH₃(g) in inert solvent AcylChloride->Reagent2 Reaction Amide Crude this compound Reagent2->Amide Workup Aqueous Workup Amide->Workup Purification Recrystallization or Column Chromatography Workup->Purification FinalProduct Pure this compound Purification->FinalProduct

Caption: Workflow for this compound Synthesis.

Troubleshooting Logic Flowchart

This flowchart provides a logical sequence of steps to diagnose and resolve low product yield.

Troubleshooting Low Yield Start Low Product Yield Observed CheckActivation Was the carboxylic acid activated? Start->CheckActivation UseActivator Implement an activation method: 1. Acyl Chloride Formation 2. Coupling Reagent CheckActivation->UseActivator No CheckTemp Was the reaction temperature optimized? CheckActivation->CheckTemp Yes UseActivator->CheckTemp AdjustTemp Adjust temperature based on method. (e.g., 0°C to RT for coupling reagents) CheckTemp->AdjustTemp No CheckWater Was the reaction run under anhydrous conditions? CheckTemp->CheckWater Yes AdjustTemp->CheckWater DryReagents Use anhydrous solvents and dried glassware. CheckWater->DryReagents No Success Improved Yield CheckWater->Success Yes DryReagents->Success

Caption: Troubleshooting Flowchart for Low Amide Yield.

References

Technical Support Center: Purification of 5-Bromo-2-methoxybenzamide

Author: BenchChem Technical Support Team. Date: January 2026

I have performed a second round of searches and have gathered more specific information on purification techniques for benzamides, which is highly relevant to 5-Bromo-2-methoxybenzamide. I found resources discussing common impurities in benzamide synthesis, suitable solvents for recrystallization (hot water, ethanol, acetone, acetonitrile), and the use of column chromatography with solvent systems like hexane/dichloromethane for substituted benzamides. There is also information on troubleshooting common issues like "oiling out" and low yield during recrystallization, and poor separation in column chromatography.

While a specific, dedicated protocol for this compound is still not explicitly detailed, I now have enough information to construct a comprehensive and scientifically sound technical support guide. I can extrapolate from the general principles of purifying substituted benzamides and apply them to this specific molecule, explaining the rationale behind the suggested methods based on its structure. I can also create detailed protocols for recrystallization and column chromatography, suggesting starting solvent systems based on the gathered data for similar compounds.

Therefore, I have sufficient information to proceed with generating the complete response as requested by the user.

Welcome to the technical support center for the purification of this compound. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound and need to ensure its purity for downstream applications. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the purification process.

Introduction: The Critical Role of Purity

This compound is a key intermediate in the synthesis of various pharmacologically active molecules. The presence of impurities, such as unreacted starting materials, byproducts, or degradation products, can have a significant impact on the yield, safety, and efficacy of the final active pharmaceutical ingredient (API). Therefore, robust purification is a critical step in any synthetic workflow involving this compound. This guide provides practical, field-proven insights to help you achieve the desired purity of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A1: The impurities in your crude product will largely depend on the synthetic route used. However, some common impurities to anticipate include:

  • Unreacted Starting Materials: This could include 5-bromo-2-methoxybenzoic acid or its corresponding acyl chloride, and the amine source (e.g., ammonia).

  • Hydrolysis Products: The primary hydrolysis product is 5-bromo-2-methoxybenzoic acid, which can form if water is present during the reaction or workup.[1]

  • Over-acylated Byproducts: In some cases, N,N-dibenzoylamine impurities can form, especially if there is an excess of the acylating agent.[1]

  • Residual Solvents: Solvents used in the reaction or workup may be present in the crude product.

Q2: What is the recommended starting point for purifying this compound?

A2: For most solid organic compounds like this compound, recrystallization is the most effective and efficient first-line purification technique.[1] It is generally simpler and requires less solvent than column chromatography. If recrystallization fails to provide the desired purity, then silica gel column chromatography is the next logical step.

Q3: Which analytical techniques are best for assessing the purity of my this compound?

A3: A combination of analytical methods is often best for a comprehensive purity assessment. The most common techniques include:

  • High-Performance Liquid Chromatography (HPLC): Excellent for quantifying the purity of the main compound and detecting non-volatile impurities. A reverse-phase C18 column is a good starting point.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the structure of the desired product and identifying any structurally related impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and residual solvents.

  • Infrared (IR) Spectroscopy: Can confirm the presence of the characteristic amide functional group and the absence of impurities like carboxylic acids.

Troubleshooting Guide

This section addresses specific issues you might encounter during the purification of this compound.

Recrystallization Troubleshooting
Problem Potential Cause(s) Recommended Solution(s)
"Oiling out" instead of crystallizing The compound is coming out of solution at a temperature above its melting point. The cooling rate is too rapid.- Add a small amount of the "good" solvent (the one it is more soluble in) to the hot solution to lower the saturation point. - Allow the solution to cool more slowly. - Use a seed crystal to induce crystallization at a lower temperature.[3]
Low crystal yield Too much solvent was used. Premature crystallization during hot filtration. Incomplete cooling.- Use the minimum amount of hot solvent required for complete dissolution. - Pre-heat the filtration apparatus (funnel and receiving flask). - Ensure the flask is thoroughly cooled in an ice bath to maximize crystal formation.[3]
No crystals form upon cooling The solution is not saturated (too much solvent). The solution is supersaturated.- Boil off some of the solvent to increase the concentration. - Induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal.
Crystals are discolored Presence of colored impurities.- Add a small amount of activated charcoal to the hot solution before filtration. Use sparingly as it can adsorb your product.[3]
Column Chromatography Troubleshooting
Problem Potential Cause(s) Recommended Solution(s)
Poor separation of spots on TLC The solvent system is not optimal.- Adjust the polarity of the eluent. For normal phase silica gel, if the Rf is too low, increase the polarity (e.g., more ethyl acetate in a hexane/ethyl acetate mixture). If the Rf is too high, decrease the polarity. An ideal Rf for the target compound is around 0.3.[4]
Compound won't elute from the column The eluent is not polar enough. The compound may be degrading on the silica.- Gradually increase the polarity of the eluent.[5] - Test the stability of your compound on a TLC plate by spotting it and letting it sit for an hour before eluting to see if a new spot appears. If it is unstable, consider using a less acidic stationary phase like alumina or deactivating the silica with triethylamine.[6][7]
Cracked or channeled column packing Improper packing of the column.- Repack the column, ensuring a homogenous slurry of silica gel is used and there are no air bubbles.[4]

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol provides a general guideline. The ideal solvent or solvent system should be determined through small-scale solubility tests.

Recommended Solvents to Test: Based on the structure (an aromatic amide), good starting points for recrystallization solvents are ethanol, methanol, acetone, acetonitrile, or a mixed solvent system like ethanol/water or ethyl acetate/hexane.[8][9]

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent while stirring until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat to boiling for a few minutes.

  • Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration through a pre-heated funnel into a clean, pre-heated flask.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Flash Column Chromatography of this compound

This method is suitable for separating impurities that are not effectively removed by recrystallization.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Solvents (e.g., hexane and ethyl acetate)

  • Chromatography column

Procedure:

  • Solvent System Selection: Determine an appropriate solvent system using Thin Layer Chromatography (TLC). A good starting point is a mixture of hexane and ethyl acetate. Adjust the ratio to achieve an Rf value of approximately 0.3 for this compound.[4]

  • Column Packing: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane) and carefully pour it into the column. Allow the silica to settle, ensuring an evenly packed bed without air bubbles. Add a layer of sand on top of the silica.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully apply the sample to the top of the column.

  • Elution: Begin eluting with the chosen solvent system, collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Visualized Workflows

Purification_Decision_Tree start Crude this compound recrystallization Attempt Recrystallization start->recrystallization check_purity1 Assess Purity (TLC, NMR, HPLC) recrystallization->check_purity1 pure_product Pure Product check_purity1->pure_product Purity > 98% column_chromatography Perform Column Chromatography check_purity1->column_chromatography Purity < 98% check_purity2 Assess Purity (TLC, NMR, HPLC) column_chromatography->check_purity2 check_purity2->pure_product

Caption: Decision tree for selecting a purification method.

Recrystallization_Workflow cluster_0 Recrystallization Process dissolve Dissolve in Minimal Hot Solvent filter Hot Filtration (optional) dissolve->filter cool Slow Cooling & Crystallization filter->cool isolate Isolate Crystals (Vacuum Filtration) cool->isolate wash Wash with Cold Solvent isolate->wash dry Dry Under Vacuum wash->dry

Caption: Step-by-step recrystallization workflow.

References

Technical Support Center: Alternative Synthetic Routes to 5-Bromo-2-methoxybenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Bromo-2-methoxybenzamide. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to provide you with the expertise and practical insights needed to navigate the complexities of this synthesis, ensuring successful and reproducible outcomes.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, providing explanations for the underlying causes and offering step-by-step solutions.

Issue 1: Low Yield in the Amidation of 2-Bromo-5-methoxybenzoic Acid

Q: I am attempting to synthesize this compound from 2-Bromo-5-methoxybenzoic acid and ammonia, but the yield is consistently low. What are the potential causes and how can I improve it?

A: Low yields in the direct amidation of a carboxylic acid with ammonia are a common challenge. The primary reason is the acid-base reaction between the carboxylic acid and ammonia, which forms a stable ammonium salt. This salt requires high temperatures to dehydrate and form the amide, often leading to side reactions and decomposition.[1]

Potential Causes and Solutions:

Potential Cause Explanation Recommended Solution
Ammonium Salt Formation The acidic proton of the carboxylic acid readily reacts with the basic ammonia to form an ammonium carboxylate salt. This salt is often unreactive under mild conditions.1. High-Temperature Dehydration: Heat the ammonium salt above 100°C to drive off water and form the amide.[1] However, this can lead to degradation. 2. Use of Coupling Reagents: Employ coupling reagents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[1][2] These reagents activate the carboxylic acid, facilitating amide bond formation under milder conditions.[2]
Poor Activation of the Carboxylic Acid The hydroxyl group of a carboxylic acid is a poor leaving group, making direct nucleophilic attack by ammonia inefficient.[2]1. Conversion to an Acyl Chloride: Convert the carboxylic acid to the more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[2] The resulting acyl chloride will readily react with ammonia to form the amide. A base, such as pyridine, is often added to neutralize the HCl byproduct.[3] 2. Conversion to an Ester: While less reactive than acyl chlorides, esters can also undergo aminolysis with ammonia, typically requiring more forcing conditions.[1]
Side Reactions at High Temperatures If using the thermal dehydration method, high temperatures can lead to decarboxylation or other decomposition pathways of the starting material or product.Optimize Reaction Time and Temperature: Carefully monitor the reaction to find the optimal balance between conversion and decomposition. The use of a sealed tube or a Dean-Stark trap to remove water can also be beneficial.
Issue 2: Poor Regioselectivity during the Bromination of 2-Methoxybenzamide

Q: I'm trying to synthesize this compound by brominating 2-methoxybenzamide, but I'm getting a mixture of isomers and low selectivity for the desired product. How can I improve the regioselectivity?

A: Achieving high regioselectivity in the electrophilic bromination of substituted benzene rings can be challenging due to the directing effects of multiple substituents. In 2-methoxybenzamide, both the methoxy (-OCH₃) and the amide (-CONH₂) groups are ortho-, para-directing. The methoxy group is a strong activating group, while the amide group is moderately activating. The position of bromination will be influenced by both electronic and steric factors.[4][5][6]

Potential Causes and Solutions:

Potential Cause Explanation Recommended Solution
Competing Directing Effects The strongly activating -OCH₃ group directs to the ortho and para positions. The -CONH₂ group also directs to its ortho and para positions. This can lead to a mixture of products.1. Choice of Brominating Agent: Different brominating agents can exhibit different selectivities.[4][7] Consider using milder brominating agents like N-Bromosuccinimide (NBS) in a polar solvent like DMF or acetic acid.[8] Molecular bromine in acetic acid is also a common choice.[9] 2. Control of Reaction Temperature: Lowering the reaction temperature can often enhance selectivity by favoring the kinetically controlled product over the thermodynamically controlled one.
Steric Hindrance The amide group can sterically hinder the positions ortho to it, potentially favoring substitution at the position para to the methoxy group (the 5-position).Utilize Steric Effects: While challenging to control directly, understanding the steric environment can help rationalize the observed product distribution and guide the choice of brominating agent. Bulky brominating agents might show different selectivity.
Over-bromination The activated ring system can be susceptible to di- or poly-bromination if the reaction conditions are too harsh or the stoichiometry is not carefully controlled.1. Stoichiometric Control: Use a slight excess or stoichiometric amount of the brominating agent. 2. Gradual Addition: Add the brominating agent slowly to the reaction mixture to maintain a low concentration and minimize over-reaction.
Issue 3: Difficulties with the Sandmeyer Reaction from 5-Amino-2-methoxybenzamide

Q: I am exploring an alternative route via a Sandmeyer reaction starting from 5-Amino-2-methoxybenzamide, but I am facing issues with the diazotization and the subsequent copper(I) bromide reaction. What are the common pitfalls?

A: The Sandmeyer reaction is a powerful method for introducing a variety of substituents onto an aromatic ring via a diazonium salt intermediate.[10][11][12] However, the success of this reaction is highly dependent on careful control of the reaction conditions.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Solution
Incomplete Diazotization The formation of the diazonium salt from the primary arylamine requires cold, acidic conditions. If the temperature is too high or the acid concentration is insufficient, the diazonium salt may not form completely or may decompose.1. Strict Temperature Control: Maintain the temperature between 0-5 °C during the addition of sodium nitrite.[13] 2. Sufficient Acid: Use a sufficient excess of a strong, non-nucleophilic acid like HCl or H₂SO₄ to ensure the amine is fully protonated and to maintain an acidic environment.
Decomposition of the Diazonium Salt Aryl diazonium salts are generally unstable and can decompose, especially at elevated temperatures, leading to the formation of phenols or other byproducts.Use Immediately: The diazonium salt solution should be used immediately after its preparation and kept cold until it is added to the copper(I) bromide solution.
Low Activity of Copper(I) Bromide The copper(I) bromide acts as a catalyst in the radical-nucleophilic aromatic substitution mechanism.[10] If the catalyst is old or has been oxidized to copper(II), its activity will be diminished.1. Freshly Prepared or Purified CuBr: Use freshly prepared or purified copper(I) bromide. 2. Use of a Cu(I)/Cu(II) Mixture: Some protocols suggest that a mixture of Cu(I) and Cu(II) can be beneficial.[14]
Side Reactions Side reactions such as the formation of biaryl compounds can occur, reducing the yield of the desired aryl bromide.[10]Optimize Solvent and Ligands: The choice of solvent can influence the reaction outcome.[10] In some cases, the addition of ligands like 1,10-phenanthroline can improve the efficiency of the catalytic system.[14]

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the synthesis of this compound?

A1: The most common and commercially viable starting materials are 2-methoxybenzoic acid or 3-methoxybenzoic acid.[9][15] Another approach involves starting with 2-methoxyaniline, which can be brominated and then converted to the benzamide. A less common but feasible route starts from 5-bromo-2-methoxyaniline.[16]

Q2: Is it preferable to introduce the bromine atom before or after forming the amide group?

A2: Both strategies are viable, and the choice often depends on the availability of starting materials and the desired overall yield and purity.

  • Bromination then Amidation: Starting with a methoxybenzoic acid, brominating it to 2-bromo-5-methoxybenzoic acid, and then converting the carboxylic acid to the amide is a common approach.[15][17] This route can be advantageous as the directing effects of the carboxyl and methoxy groups can favor the desired regiochemistry during bromination.

  • Amidation then Bromination: Starting with 2-methoxybenzoic acid, converting it to 2-methoxybenzamide, and then performing the bromination is another option. However, as discussed in the troubleshooting section, controlling the regioselectivity of the bromination on the activated 2-methoxybenzamide ring can be challenging.

Q3: Are there any modern coupling reactions that can be used as an alternative to the classical methods?

A3: Yes, modern cross-coupling reactions offer alternative strategies. For instance, an Ullmann-type condensation could potentially be employed to form the C-N bond of the amide.[18][19][20][21] This would involve coupling an aryl halide (e.g., 5-bromo-2-methoxy-bromobenzene) with an amide source, though this is a less direct approach for this specific target. More relevant to intermediates, palladium-catalyzed cross-coupling reactions are instrumental in building more complex molecules from bromo-substituted intermediates like this compound.[22]

Q4: What purification techniques are most effective for isolating this compound?

A4: The choice of purification method depends on the scale of the reaction and the nature of the impurities.

  • Recrystallization: This is a common and effective method for purifying solid products. A suitable solvent system (e.g., ethanol/water, isopropanol) should be chosen where the product has high solubility at elevated temperatures and low solubility at room temperature or below.

  • Column Chromatography: For smaller scale reactions or when impurities have similar solubility profiles to the product, silica gel column chromatography is a powerful purification technique. A solvent system of increasing polarity (e.g., hexane/ethyl acetate) is typically used to elute the components.

  • Washing/Trituration: Crude product can often be purified by washing or triturating with a solvent in which the impurities are soluble but the desired product is not.

Experimental Protocols

Protocol 1: Synthesis from 2-Bromo-5-methoxybenzoic Acid

This protocol involves the conversion of the carboxylic acid to an acyl chloride followed by amidation.

Step 1: Synthesis of 2-Bromo-5-methoxybenzoyl chloride

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-bromo-5-methoxybenzoic acid (1.0 eq) in an excess of thionyl chloride (SOCl₂) (e.g., 5-10 eq).

  • Add a catalytic amount of dimethylformamide (DMF) (e.g., 1-2 drops).

  • Heat the reaction mixture to reflux (approximately 80°C) and stir for 2-4 hours, or until the evolution of gas ceases and the solid has dissolved.

  • Allow the mixture to cool to room temperature and remove the excess thionyl chloride under reduced pressure.

  • The resulting crude 2-bromo-5-methoxybenzoyl chloride can be used directly in the next step or purified by distillation under reduced pressure.

Step 2: Synthesis of this compound

  • Dissolve the crude 2-bromo-5-methoxybenzoyl chloride in a suitable anhydrous solvent (e.g., dichloromethane or THF).

  • Cool the solution to 0°C in an ice bath.

  • Slowly bubble ammonia gas through the solution or add a concentrated aqueous solution of ammonium hydroxide dropwise with vigorous stirring.

  • Continue stirring at 0°C for 1 hour and then allow the reaction to warm to room temperature and stir for an additional 2-3 hours.

  • Quench the reaction by adding water.

  • If using an organic solvent, separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Protocol 2: Synthesis via Sandmeyer Reaction

This protocol outlines the synthesis starting from 5-amino-2-methoxyaniline, which would first be converted to 5-amino-2-methoxybenzamide. Assuming 5-amino-2-methoxybenzamide is the starting material:

Step 1: Diazotization of 5-Amino-2-methoxybenzamide

  • In a beaker, dissolve 5-amino-2-methoxybenzamide (1.0 eq) in a mixture of concentrated hydrochloric acid and water.

  • Cool the solution to 0-5°C in an ice-salt bath with vigorous stirring.

  • Prepare a solution of sodium nitrite (NaNO₂) (1.0-1.1 eq) in a small amount of cold water.

  • Add the sodium nitrite solution dropwise to the amine solution, ensuring the temperature remains below 5°C.

  • Stir the resulting diazonium salt solution at 0-5°C for 15-30 minutes.

Step 2: Sandmeyer Reaction with Copper(I) Bromide

  • In a separate flask, prepare a solution of copper(I) bromide (CuBr) (1.2-1.5 eq) in concentrated hydrobromic acid.

  • Cool this solution to 0°C.

  • Slowly add the cold diazonium salt solution to the CuBr solution with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60°C) until the evolution of nitrogen gas ceases.

  • Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water, sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visualizations

Synthetic_Routes cluster_0 Route 1: Bromination then Amidation cluster_1 Route 2: Amidation then Bromination cluster_2 Route 3: Sandmeyer Reaction 2-Methoxybenzoic Acid 2-Methoxybenzoic Acid 2-Bromo-5-methoxybenzoic Acid 2-Bromo-5-methoxybenzoic Acid 2-Methoxybenzoic Acid->2-Bromo-5-methoxybenzoic Acid Bromination (e.g., Br2/AcOH) 2-Methoxybenzamide 2-Methoxybenzamide 2-Methoxybenzoic Acid->2-Methoxybenzamide Amidation (e.g., 1. SOCl2 2. NH3) This compound This compound 2-Bromo-5-methoxybenzoic Acid->this compound Amidation (e.g., 1. SOCl2 2. NH3) 2-Methoxybenzamide->this compound Bromination (e.g., NBS/DMF) 5-Amino-2-methoxybenzamide 5-Amino-2-methoxybenzamide Diazonium Salt Diazonium Salt 5-Amino-2-methoxybenzamide->Diazonium Salt Diazotization (NaNO2, HCl, 0-5°C) Diazonium Salt->this compound Sandmeyer Rxn (CuBr, HBr)

Caption: Alternative synthetic routes to this compound.

Troubleshooting_Amidation Low Yield in Amidation Low Yield in Amidation Ammonium Salt Formation Ammonium Salt Formation Low Yield in Amidation->Ammonium Salt Formation Poor Carboxylic Acid Activation Poor Carboxylic Acid Activation Low Yield in Amidation->Poor Carboxylic Acid Activation High Temp Side Reactions High Temp Side Reactions Low Yield in Amidation->High Temp Side Reactions Solution: High Temp Dehydration Solution: High Temp Dehydration Ammonium Salt Formation->Solution: High Temp Dehydration Solution: Coupling Reagents (DCC, EDC) Solution: Coupling Reagents (DCC, EDC) Ammonium Salt Formation->Solution: Coupling Reagents (DCC, EDC) Solution: Convert to Acyl Chloride Solution: Convert to Acyl Chloride Poor Carboxylic Acid Activation->Solution: Convert to Acyl Chloride Solution: Optimize T & Time Solution: Optimize T & Time High Temp Side Reactions->Solution: Optimize T & Time

Caption: Troubleshooting low yields in amidation reactions.

References

Technical Support Center: Catalyst Selection for Cross-Coupling Reactions with 5-Bromo-2-methoxybenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth technical assistance for catalyst selection in cross-coupling reactions involving 5-Bromo-2-methoxybenzamide. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to navigate the complexities of your synthetic challenges.

Introduction to Cross-Coupling with this compound

This compound is a versatile building block in medicinal chemistry. The presence of a bromine atom, an electron-donating methoxy group, and a potentially coordinating primary amide group presents unique challenges and opportunities in catalyst selection for cross-coupling reactions. The electronic nature of the aryl bromide is influenced by the ortho-methoxy group, which can impact the oxidative addition step in palladium-catalyzed cycles. Furthermore, the primary amide moiety can, in some cases, interact with the catalyst, potentially leading to catalyst deactivation. Careful selection of the catalyst system—comprising a palladium precursor and a suitable ligand—along with the appropriate base and solvent is crucial for achieving high yields and reaction efficiency.

This guide will focus on providing practical advice for several key cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when performing cross-coupling reactions with this compound?

The primary challenges arise from the electronic properties and functional groups present in the molecule:

  • Electron-Rich Nature: The ortho-methoxy group is electron-donating, which can make the oxidative addition of the C-Br bond to the palladium(0) center slower compared to electron-deficient aryl bromides. This may necessitate the use of more electron-rich and bulky ligands to facilitate this key step in the catalytic cycle.[1]

  • Coordinating Amide Group: The primary amide functionality has the potential to coordinate to the palladium catalyst. This can lead to the formation of off-cycle, inactive catalyst species, resulting in lower yields or stalled reactions.[2] The choice of ligand and reaction conditions should aim to minimize this interaction.

  • Steric Hindrance: The ortho-methoxy group can introduce steric hindrance around the reaction center, which may influence the choice of coupling partner and ligand.

Q2: Which palladium precursors are generally recommended for this substrate?

Both Pd(0) and Pd(II) precursors can be effective, depending on the specific reaction and ligand used.

  • Pd(II) precursors like Pd(OAc)₂ and PdCl₂(PPh₃)₂ are often air-stable and convenient to handle. They require in situ reduction to the active Pd(0) species, which is typically achieved by a phosphine ligand or other reducing agents in the reaction mixture.[3]

  • Pd(0) precursors such as Pd(PPh₃)₄ and Pd₂(dba)₃ can sometimes provide more consistent results as they do not require an activation step. However, they can be more sensitive to air and moisture.[4]

For challenging couplings, using pre-formed palladium precatalysts, such as the Buchwald G3 or G4 precatalysts, can be advantageous as they are designed for efficient generation of the active LPd(0) species.[5]

Q3: How does the primary amide group affect catalyst stability?

Primary amides can act as N-donor ligands and coordinate to the palladium center. This can lead to catalyst inhibition or deactivation. To mitigate this, the use of bulky ligands that sterically shield the palladium center can be beneficial. Additionally, the choice of a non-coordinating solvent and an appropriate base is important. In some cases, N-protection of the amide may be considered if catalyst poisoning is a persistent issue, although this adds extra steps to the synthetic route.

Q4: Can I use the same catalyst system for different types of cross-coupling reactions with this substrate?

While some catalyst systems show broad applicability, it is generally recommended to optimize the catalyst for each specific type of cross-coupling reaction. For instance, ligands that are optimal for a Suzuki coupling may not be the best choice for a Buchwald-Hartwig amination due to the different nucleophiles and mechanistic requirements of each transformation.[1][6]

Troubleshooting Guide

Issue 1: Low to No Product Yield
Potential Cause Troubleshooting Steps & Explanation
Inefficient Oxidative Addition The electron-rich nature of the substrate can slow down this step. Switch to a more electron-rich and bulky phosphine ligand (e.g., a biarylphosphine like SPhos or XPhos for Suzuki and Buchwald-Hartwig reactions) to promote the oxidative addition.[1][7]
Catalyst Deactivation/Poisoning The primary amide may be coordinating to the palladium center. Increase the ligand-to-palladium ratio (e.g., from 1:1 to 2:1 or higher) to favor the formation of the desired catalytically active species.[5] Consider using a more sterically hindered ligand to prevent amide coordination. Ensure all reagents and solvents are pure and free of potential catalyst poisons.
Inactive Catalyst Ensure your palladium precursor is of good quality. If using a Pd(II) source, ensure the conditions are suitable for its reduction to Pd(0). Consider using a pre-activated Pd(0) source like Pd(PPh₃)₄ or a modern precatalyst.[5]
Suboptimal Base The choice of base is critical. For Suzuki reactions, ensure the base is strong enough to facilitate transmetalation (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃).[8] For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like NaOtBu or LHMDS is often required.[3] The physical form of the base (e.g., finely powdered) can also impact the reaction rate.[9]
Poor Solubility Ensure all components are soluble at the reaction temperature. A solvent screen with common choices like 1,4-dioxane, toluene, or DMF may be beneficial. For Suzuki couplings, the addition of water as a co-solvent is often necessary.[8]
Reaction Not at Equilibrium Monitor the reaction over a longer period. Some cross-coupling reactions with challenging substrates can be slow. If the reaction has stalled, a higher temperature or a more active catalyst system may be required.
Issue 2: Formation of Significant Side Products
Side Product Potential Cause & Explanation Mitigation Strategies
Homocoupling of Boronic Acid (Suzuki) This often occurs due to the presence of oxygen, which can facilitate the oxidative coupling of the boronic acid. It can also be promoted by certain palladium species.Rigorously degas all solvents and the reaction mixture. Maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction.[10] Using a Pd(0) source can sometimes reduce homocoupling compared to the in situ reduction of a Pd(II) precursor.[10]
Protodeboronation (Suzuki) The boronic acid is hydrolyzed back to the corresponding arene before it can participate in the cross-coupling. This can be caused by an overly aggressive base or prolonged reaction times at high temperatures.Use a milder base (e.g., K₂CO₃ instead of stronger bases). Consider using a boronate ester (e.g., a pinacol ester) which is more stable to hydrolysis.[11]
Hydrodehalogenation (Reductive Dehalogenation) The starting aryl bromide is reduced to the corresponding arene without coupling. This can be a side reaction in Buchwald-Hartwig aminations and can be promoted by certain catalyst systems or impurities.Optimize the ligand and base combination. Sometimes, a less reactive catalyst can suppress this side reaction. Ensure the amine coupling partner is pure.[6]

Recommended Catalyst Systems and Protocols

The following tables provide starting points for catalyst selection for various cross-coupling reactions with this compound. Optimization will likely be required for specific coupling partners.

Suzuki-Miyaura Coupling

This reaction is ideal for the formation of C-C bonds with aryl or vinyl boronic acids/esters.

Component Recommendation Rationale
Palladium Precursor Pd(OAc)₂ (2-5 mol%) or Pd₂(dba)₃ (1-3 mol%)Readily available and effective with a range of ligands.
Ligand SPhos (4-10 mol%) or XPhos (4-10 mol%)Bulky, electron-rich biarylphosphine ligands are effective for electron-rich aryl bromides.[1]
Base K₃PO₄ (2-3 equivalents) or Cs₂CO₃ (2-3 equivalents)Strong inorganic bases that are effective in promoting transmetalation.[8]
Solvent 1,4-Dioxane/H₂O (4:1 to 10:1) or Toluene/H₂O (10:1)Aprotic organic solvents with an aqueous co-solvent are standard for Suzuki couplings.
Temperature 80-110 °CSufficient to overcome the activation barrier for the electron-rich substrate.
  • To an oven-dried reaction vessel, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2-3 equiv.).

  • Add the palladium precatalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the phosphine ligand (e.g., SPhos, 4-10 mol%).

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1).

  • Stir the mixture at the desired temperature (e.g., 100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Buchwald-Hartwig Amination

This reaction is used for the formation of C-N bonds with a wide range of primary and secondary amines.

Component Recommendation Rationale
Palladium Precursor Pd₂(dba)₃ (1-3 mol%) or a Buchwald Precatalyst (e.g., XPhos Pd G3, 1-3 mol%)Buchwald precatalysts are highly efficient for C-N bond formation.[5]
Ligand XPhos (2-6 mol%) or RuPhos (2-6 mol%)Bulky, electron-rich ligands are crucial for promoting both oxidative addition and reductive elimination, and for preventing catalyst inhibition by the amide.[3]
Base NaOtBu (1.2-1.5 equivalents) or LHMDS (1.2-1.5 equivalents)Strong, non-nucleophilic bases are required to deprotonate the amine.[3]
Solvent Toluene or 1,4-DioxaneAnhydrous, non-coordinating solvents are preferred.
Temperature 80-110 °CTypical temperature range for Buchwald-Hartwig aminations.
  • To an oven-dried, resealable Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-3 mol%), the ligand (e.g., XPhos, 2-6 mol%), and the base (e.g., NaOtBu, 1.2-1.5 equiv.).

  • Add this compound (1.0 equiv.) and the amine coupling partner (1.1-1.3 equiv.).

  • Seal the tube, and evacuate and backfill with an inert gas three times.

  • Add the anhydrous, degassed solvent (e.g., toluene).

  • Stir the reaction mixture at the desired temperature (e.g., 100 °C) until the starting material is consumed as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify the product by column chromatography.

Sonogashira Coupling

This reaction forms a C-C bond between the aryl bromide and a terminal alkyne.

Component Recommendation Rationale
Palladium Precursor Pd(PPh₃)₂Cl₂ (1-3 mol%) or Pd(PPh₃)₄ (2-5 mol%)Standard and effective catalysts for Sonogashira couplings.[12]
Copper Co-catalyst CuI (2-10 mol%)Essential for the traditional Sonogashira catalytic cycle.[12]
Ligand PPh₃ (if using Pd(PPh₃)₂Cl₂)Triphenylphosphine is a common and effective ligand.
Base Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (≥ 2 equivalents)The amine base also often serves as a co-solvent.
Solvent THF or DMFPolar aprotic solvents are typically used.
Temperature Room Temperature to 60 °CSonogashira couplings can often be performed under mild conditions.
  • To a reaction flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%), and the copper(I) co-catalyst (e.g., CuI, 2-10 mol%).

  • Flush the flask with an inert gas.

  • Add the degassed solvent (e.g., THF) and the amine base (e.g., Et₃N, 2.0 equiv.).

  • Add the terminal alkyne (1.2 equiv.) via syringe.

  • Stir the mixture at the desired temperature (e.g., 40 °C) and monitor the reaction progress.

  • Upon completion, dilute with an organic solvent and filter through celite to remove the catalyst residues.

  • Wash the filtrate, dry the organic layer, and concentrate.

  • Purify the crude product by column chromatography.

Heck Coupling

This reaction couples the aryl bromide with an alkene.

Component Recommendation Rationale
Palladium Precursor Pd(OAc)₂ (2-5 mol%)A common and effective precursor for Heck reactions.[13]
Ligand P(o-tol)₃ (4-10 mol%) or PPh₃ (4-10 mol%)Triarylphosphines are standard ligands for Heck couplings.
Base Triethylamine (Et₃N) or K₂CO₃ (2-3 equivalents)An organic or inorganic base is required.
Solvent DMF, NMP, or AcetonitrilePolar aprotic solvents are typically used.
Temperature 100-140 °CHeck reactions often require higher temperatures.
  • In a reaction vessel, combine this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and the ligand (e.g., P(o-tol)₃, 4-10 mol%).

  • Add the base (e.g., Et₃N, 2.0 equiv.) and the alkene (1.2-1.5 equiv.).

  • Add the degassed solvent (e.g., DMF).

  • Heat the reaction mixture to the desired temperature (e.g., 120 °C) and monitor its progress.

  • After completion, cool the mixture, dilute with an organic solvent, and wash with water.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Visualizing Reaction Pathways and Troubleshooting

General Catalytic Cycle for Palladium-Catalyzed Cross-Coupling

G cluster_cycle Catalytic Cycle Pd(0)L_n Pd(0)L_n Ar-Pd(II)(L_n)-X Ar-Pd(II)(L_n)-X Pd(0)L_n->Ar-Pd(II)(L_n)-X Oxidative Addition (Ar-X) Ar-Pd(II)(L_n)-Nu Ar-Pd(II)(L_n)-Nu Ar-Pd(II)(L_n)-X->Ar-Pd(II)(L_n)-Nu Transmetalation (Suzuki) or Amine Coordination/Deprotonation (Buchwald-Hartwig) Ar-Nu Ar-Nu Ar-Pd(II)(L_n)-Nu->Ar-Nu Reductive Elimination

Caption: A simplified representation of the palladium catalytic cycle.

Troubleshooting Workflow for Low Yield

G start Low Yield Observed check_sm Starting Material Consumed? start->check_sm sm_present No check_sm->sm_present sm_absent Yes check_sm->sm_absent increase_temp Increase Temperature/Time sm_present->increase_temp check_side_products Analyze for Side Products (Homocoupling, Decomposition) sm_absent->check_side_products change_catalyst Change Ligand/Pd Source (More Active) increase_temp->change_catalyst check_base Screen Different Bases change_catalyst->check_base optimize_conditions Optimize Conditions to Minimize Side Reactions (Lower Temp, Degas, Change Base) check_side_products->optimize_conditions

Caption: A decision tree for troubleshooting low-yield reactions.

References

Validation & Comparative

A Comparative Guide to the Synthesis and Spectroscopic Validation of 5-Bromo-2-methoxybenzamide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity and structural integrity of synthesized compounds are paramount. 5-Bromo-2-methoxybenzamide is a key building block in the synthesis of various pharmaceutical agents. This guide provides an in-depth, objective comparison of its synthesis and spectroscopic validation, grounded in established scientific principles and experimental data.

Introduction to this compound

This compound serves as a crucial intermediate in organic synthesis. Its structure, featuring a substituted benzene ring with bromo, methoxy, and amide functional groups, makes it a versatile precursor for more complex molecules with potential biological activity. Accurate synthesis and rigorous validation are therefore critical first steps in the drug discovery and development pipeline.

Synthesis of this compound: A Reliable Approach

A common and effective method for synthesizing this compound involves the amidation of 5-bromo-2-methoxybenzoic acid. This can be achieved through various reagents, with one of the most straightforward being the conversion of the carboxylic acid to an acyl chloride followed by reaction with ammonia.

Experimental Protocol: Synthesis via Acyl Chloride

Step 1: Formation of 5-Bromo-2-methoxybenzoyl chloride To a solution of 5-bromo-2-methoxybenzoic acid in a suitable solvent such as dichloromethane, an excess of thionyl chloride (SOCl₂) is added. The reaction is typically stirred at room temperature or gently heated to facilitate the conversion. The progress of the reaction can be monitored by the cessation of gas (HCl and SO₂) evolution.

Step 2: Amidation The resulting crude 5-bromo-2-methoxybenzoyl chloride is then slowly added to a concentrated aqueous solution of ammonia, with cooling to manage the exothermic reaction. The amide product precipitates out of the solution and can be collected by filtration.

Causality Behind Experimental Choices:

  • Thionyl Chloride: Using thionyl chloride is advantageous as the byproducts (HCl and SO₂) are gaseous, which simplifies the purification of the intermediate acyl chloride.

  • Excess Ammonia: A large excess of ammonia is used to not only act as the nucleophile but also to neutralize the HCl produced during the reaction, driving the equilibrium towards the amide product.[1]

Caption: Synthesis workflow for this compound.

Spectroscopic Validation: A Multi-faceted Approach

To ensure the successful synthesis of the target compound and its purity, a combination of spectroscopic methods is employed. Each technique provides unique structural information, and together they offer a comprehensive validation.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the chemical environment of the hydrogen atoms in the molecule.

Expected ¹H NMR Spectrum (in CDCl₃): The spectrum is expected to show distinct signals for the aromatic protons, the methoxy group protons, and the amide protons.

  • Aromatic Protons: The three protons on the benzene ring will appear as a complex multiplet or as distinct doublets and a doublet of doublets, typically in the range of δ 6.8-8.0 ppm.

  • Methoxy Protons: The three protons of the methoxy group (-OCH₃) will appear as a sharp singlet around δ 3.9 ppm.

  • Amide Protons: The two protons of the amide group (-CONH₂) will appear as two broad singlets, typically in the range of δ 5.5-6.5 ppm, due to restricted rotation around the C-N bond and exchange with trace amounts of water.

Proton AssignmentExpected Chemical Shift (δ, ppm)Multiplicity
Aromatic H6.8 - 8.0Multiplet
Methoxy (-OCH₃)~3.9Singlet
Amide (-CONH₂)5.5 - 6.5Broad Singlets

Table 1: Predicted ¹H NMR data for this compound.

¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of the molecule.

Expected ¹³C NMR Spectrum (in CDCl₃): The spectrum will show distinct signals for each unique carbon atom in the molecule.

  • Carbonyl Carbon: The carbon of the amide carbonyl group (C=O) is expected to appear significantly downfield, around δ 165-170 ppm.

  • Aromatic Carbons: The six carbons of the benzene ring will appear in the range of δ 110-160 ppm. The carbon attached to the bromine will be in the lower end of this range, while the carbon attached to the methoxy group will be at the higher end.

  • Methoxy Carbon: The carbon of the methoxy group (-OCH₃) will appear around δ 56 ppm.

Carbon AssignmentExpected Chemical Shift (δ, ppm)
Carbonyl (C=O)165 - 170
Aromatic C-Br~115
Aromatic C-H110 - 135
Aromatic C-O~158
Aromatic C-C=O~125
Methoxy (-OCH₃)~56

Table 2: Predicted ¹³C NMR data for this compound.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Expected IR Absorption Bands:

  • N-H Stretch: The amide N-H bonds will show two distinct stretching vibrations in the range of 3100-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretches.

  • C=O Stretch: The amide carbonyl group will exhibit a strong absorption band around 1650-1680 cm⁻¹.

  • C-O Stretch: The aryl ether C-O bond will show a stretching vibration around 1250 cm⁻¹.

  • C-Br Stretch: The C-Br bond will have a characteristic absorption in the fingerprint region, typically below 600 cm⁻¹.

Functional GroupExpected Absorption Range (cm⁻¹)
Amide N-H Stretch3100 - 3500
Aromatic C-H Stretch~3000
Carbonyl C=O Stretch1650 - 1680
C-O Stretch (Aryl Ether)~1250
C-Br Stretch< 600

Table 3: Key IR absorption frequencies for this compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Expected Mass Spectrum: The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound (230.07 g/mol ). Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak will appear as a pair of peaks (M⁺ and M+2⁺) of almost equal intensity.

Key Fragmentation Peaks:

  • [M-NH₂]⁺: Loss of the amino group.

  • [M-CONH₂]⁺: Loss of the carboxamide group.

  • [M-Br]⁺: Loss of the bromine atom.

Caption: Workflow for the spectroscopic validation of the synthesized product.

Comparison with Alternative Synthesis Methods

While the acyl chloride method is robust, other synthetic routes exist, each with its own advantages and disadvantages.

Direct Amidation with Coupling Reagents

Carboxylic acids can be directly converted to amides using coupling reagents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[2]

  • Advantages: Milder reaction conditions compared to the acyl chloride method, which can be beneficial for sensitive substrates.

  • Disadvantages: Coupling reagents can be expensive, and the byproducts (e.g., dicyclohexylurea) can sometimes be difficult to remove completely.

Sandmeyer Reaction Approach

An alternative strategy involves starting from 2-methoxy-5-bromoaniline. A Sandmeyer reaction could potentially be used to convert the aniline to a nitrile, which can then be hydrolyzed to the amide.[3][4]

  • Advantages: Useful for accessing substitution patterns that are not easily achieved through other methods.

  • Disadvantages: The Sandmeyer reaction often involves the use of copper salts and can have variable yields depending on the substrate.[5] It also adds extra steps to the synthesis.

Conclusion

The synthesis of this compound via the acyl chloride route is a reliable and well-established method. The comprehensive validation of the synthesized product using a suite of spectroscopic techniques—¹H NMR, ¹³C NMR, IR, and Mass Spectrometry—is essential to confirm its identity and purity. While alternative synthetic methods exist, the choice of route will depend on factors such as substrate sensitivity, cost of reagents, and desired scale of the reaction. This guide provides the foundational knowledge for researchers to confidently synthesize and validate this important chemical intermediate.

References

A Comparative Guide to the Biological Activity of 5-Bromo-2-methoxybenzamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzamide Scaffold in Medicinal Chemistry

The benzamide framework is a cornerstone in modern medicinal chemistry, with approximately 25% of top-selling pharmaceuticals containing an amide functional group.[1][2] These compounds exhibit a vast spectrum of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and analgesic properties.[1] The versatility of the benzamide scaffold allows for fine-tuning of its biological activity through strategic substitution on the aromatic ring. This guide focuses on derivatives of 5-Bromo-2-methoxybenzamide, a structure that combines the electron-withdrawing properties of a bromine atom at the 5-position with the electron-donating methoxy group at the 2-position. This specific substitution pattern can significantly influence the molecule's physicochemical properties, such as lipophilicity and electronic distribution, thereby modulating its interaction with biological targets.

While comprehensive, direct comparative studies on a broad series of this compound derivatives are not extensively documented in publicly available literature, this guide will synthesize data from structurally related compounds to provide a robust framework for evaluation. We will explore the principal biological activities associated with this class of molecules—anticancer, antimicrobial, and anti-inflammatory—supported by experimental data and detailed protocols to empower researchers in their drug discovery efforts.

Anticancer Activity: Targeting Cellular Proliferation and Survival

Benzamide derivatives have emerged as promising candidates for anticancer drug development, often by modulating critical signaling pathways that govern cell growth, proliferation, and apoptosis (programmed cell death).[3] The introduction of halogen atoms, such as bromine, can enhance the lipophilicity and cell permeability of these compounds, potentially leading to improved cytotoxic effects against cancer cells.

Comparative Performance Data

The efficacy of anticancer agents is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of cancer cells by 50%. The table below summarizes the performance of various benzamide and brominated analogs against a panel of human cancer cell lines.

Compound/DerivativeCancer Cell LineCancer TypeIC50 (µM)Reference
Compound 5d (2-amino-N-methoxybenzamide derivative)A549Non-small cell lung cancer0.095[4]
Compound 5h (2-amino-N-methoxybenzamide derivative)A549Non-small cell lung cancer0.071[4]
Compound 6u (Benzofuran-triazole-benzaldehyde analog)A-549Lung Cancer0.040[5]
Compound 6u (Benzofuran-triazole-benzaldehyde analog)HeLaCervical Cancer0.029[5]
Compound 4e (5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine)SNB-75CNS Cancer< 10[6]
Compound 11 (N-methylbenzimidazole-2-hydroxybenzamide)MCF-7Breast Cancer1.2[7]
Compound 12 (N-methylbenzimidazole-2-hydroxy-4-methoxybenzamide)MCF-7Breast Cancer3.1[7]
Doxorubicin (Standard Drug)A-549Lung Cancer0.044[5]
Gefitinib (Standard Drug)A549Non-small cell lung cancer>100[4]

Note: The IC50 values are presented to illustrate the potency of related structures. Direct experimental values for a series of this compound derivatives should be determined for accurate comparison.

Key Signaling Pathway: NF-κB Inhibition

A frequent mechanism of action for the anticancer and anti-inflammatory effects of benzamide derivatives is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3] In normal cells, NF-κB is held inactive in the cytoplasm. However, in many cancer cells, this pathway is constitutively active, promoting cell survival and proliferation. By blocking this pathway, these compounds can induce apoptosis and halt tumor growth.[3]

NF_kB_Pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS, TNFα) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus IKK IKK Complex Stimulus->IKK Activates IkB IκBα IKK->IkB Phosphorylates (P) Proteasome Proteasome IkB->Proteasome Degradation NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocation NFkB_IkB NF-κB-IκBα Complex (Inactive) NFkB_IkB->NFkB Releases DNA DNA NFkB_nuc->DNA Binds to Genes Pro-inflammatory & Pro-survival Genes DNA->Genes Induces Transcription

NF-κB signaling pathway, a key target for benzamide derivatives.
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust colorimetric method for assessing cell viability.[8][9] It measures the metabolic activity of mitochondrial dehydrogenase enzymes in living cells, providing a reliable indication of cytotoxicity.[8]

Methodology:

  • Cell Seeding: Plate human cancer cells (e.g., A549, MCF-7) in a 96-well microplate at a density of 5,000–10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[9]

  • Compound Preparation: Prepare a stock solution of the this compound derivative in dimethyl sulfoxide (DMSO).[8] Create a series of dilutions in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5%.[9]

  • Treatment: Remove the medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include wells with medium alone (blank), cells with medium containing DMSO (vehicle control), and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 4 hours.[9] During this time, viable cells will reduce the yellow MTT to a purple formazan precipitate.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[9]

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.[9]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability percentage against the compound concentration and use non-linear regression analysis to determine the IC50 value.[9]

MTT_Workflow cluster_prep Preparation cluster_treat Treatment cluster_assay Assay cluster_analysis Analysis A 1. Seed Cancer Cells in 96-well plate B 2. Incubate 24h (37°C, 5% CO2) A->B C 3. Add Derivatives (various concentrations) B->C D 4. Incubate 48-72h C->D E 5. Add MTT Reagent D->E F 6. Incubate 4h (Formazan forms) E->F G 7. Add DMSO to Dissolve Crystals F->G H 8. Read Absorbance (570 nm) G->H I 9. Calculate Cell Viability & Determine IC50 H->I

Workflow for determining anticancer activity via MTT assay.

Antimicrobial Activity: Combating Pathogenic Microbes

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents.[10] Benzamide derivatives have demonstrated significant potential as antibacterial and antifungal agents, making them an important area of research.[1][11] The antimicrobial efficacy is often quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that prevents visible growth of a microorganism.[12]

Comparative Performance Data

The following table summarizes the antimicrobial activity of selected benzamide derivatives against various microbial strains.

Compound/DerivativeTarget MicroorganismGram StainMIC (µg/mL)Zone of Inhibition (mm)Reference
Compound 5a Bacillus subtilisPositive6.2525[1][2]
Compound 5a Escherichia coliNegative3.1231[1][2]
Compound 6b Bacillus subtilisPositive6.2524[1][2]
Compound 6c Escherichia coliNegative3.12-[1][2]
Compound E23 Gram-positive strainsPositive0.5 - 2.0-[2][13]
Compound 4d Escherichia coliNegative6.72-[10]
Compound 4h Staphylococcus aureusPositive6.63-[10]
Compound 4e Candida albicansFungus6.63-[10]

Note: Data from various benzamide series are shown for comparative context. The specific activity of this compound derivatives must be determined experimentally.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a standardized and quantitative technique used to determine the MIC of an antimicrobial agent.[12][14] This method is considered a gold standard for susceptibility testing.[12]

Methodology:

  • Inoculum Preparation: Select 2-3 isolated colonies of the test microorganism from an overnight culture on a non-selective agar plate. Suspend the colonies in sterile saline or broth. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 colony-forming units (CFU)/mL.[15]

  • Compound Dilution: In a sterile 96-well microplate, prepare two-fold serial dilutions of the test compound in a suitable liquid growth medium (e.g., Mueller-Hinton Broth). The concentration range should be sufficient to capture the expected MIC.

  • Inoculation: Dilute the standardized inoculum and add it to each well of the microplate, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.[15] Include a growth control well (no compound) and a sterility control well (no bacteria).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 35°C for 18-24 hours for most bacteria).[12]

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[14]

MIC_Workflow cluster_prep Preparation cluster_assay Inoculation & Incubation cluster_analysis Analysis A 1. Prepare Bacterial Inoculum (0.5 McFarland Standard) B 2. Serially Dilute Compound in 96-well Plate C 3. Inoculate Wells with Bacteria B->C Add Inoculum D 4. Incubate Plate (e.g., 24h at 37°C) C->D E 5. Visually Inspect for Bacterial Growth (Turbidity) D->E F 6. Determine Lowest Concentration with No Growth (MIC) E->F

Workflow for Minimum Inhibitory Concentration (MIC) determination.

Anti-inflammatory Activity: Modulating the Immune Response

Inflammation is a vital defense mechanism, but its dysregulation can lead to chronic diseases.[16] Benzamides have demonstrated anti-inflammatory properties, often by inhibiting key mediators of the inflammatory process.[3][17] For instance, some derivatives can inhibit the production of nitric oxide (NO), a pro-inflammatory molecule, in immune cells like macrophages when stimulated.[18][19]

Comparative Performance Data

The anti-inflammatory potential can be assessed by measuring the inhibition of inflammatory mediators. The IC50 value represents the concentration of the compound that inhibits 50% of a specific inflammatory response (e.g., protease activity or NO production).

Compound/DerivativeAssay TypeIC50 (mg/mL)Reference
N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives Protease Inhibition0.04 - 0.07[17][20]
Acetylsalicylic Acid (Aspirin - Standard Drug)Protease Inhibition0.405[17][20]

Note: The data shows that N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives are significantly more potent than aspirin in this in vitro assay, highlighting the potential of halogenated benzamides as anti-inflammatory agents.

Experimental Protocol: In Vitro Anti-inflammatory (Nitric Oxide Inhibition Assay)

This assay evaluates the ability of a compound to inhibit the production of nitric oxide (NO) in macrophage cells (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS), a component of bacterial cell walls that triggers a strong inflammatory response.[16][18]

Methodology:

  • Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Pre-treatment: Treat the cells with various concentrations of the this compound derivative for 1-2 hours before stimulation.

  • Stimulation: Add LPS (e.g., 1 µg/mL) to the wells to induce an inflammatory response and NO production. Include control wells (cells only, cells + LPS, cells + standard inhibitor like Dexamethasone).

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.

  • Nitrite Measurement (Griess Assay): NO is unstable and quickly converts to nitrite in the culture medium. The concentration of nitrite is measured using the Griess reagent, which forms a colored product.

    • Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent A (e.g., sulfanilamide solution) to each well and incubate for 10 minutes.

    • Add 50 µL of Griess Reagent B (e.g., N-(1-naphthyl)ethylenediamine solution) and incubate for another 10 minutes.

  • Absorbance Reading: Measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage of NO production inhibition relative to the LPS-stimulated control. Calculate the IC50 value.

Structure-Activity Relationship (SAR) Insights

Relating a molecule's chemical structure to its biological activity is a fundamental principle in drug design.[21] For benzamide derivatives, several structural features are key:

  • The Benzamide Core: The carbonyl group and the amide nitrogen are often involved in critical hydrogen bonding interactions with the target receptor or enzyme.[21]

  • Substituents on the Phenyl Ring:

    • Bromine (5-position): The bromo group is a strong electron-withdrawing group and increases the lipophilicity of the molecule. This can enhance membrane permeability and hydrophobic interactions within a receptor's binding pocket, often leading to increased potency.

    • Methoxy (2-position): The methoxy group is electron-donating and can act as a hydrogen bond acceptor. Its position ortho to the amide linkage can influence the conformation of the molecule, potentially locking it into a bioactive shape.

  • Substituents on the Amide Nitrogen: Modifications at this position can drastically alter activity. Different aryl or alkyl groups can probe various pockets within the target's binding site, influencing both potency and selectivity.[22]

The interplay between the electronic effects of the bromo and methoxy groups and the steric and physicochemical properties of other substituents determines the overall biological profile of the derivative.

Conclusion

This compound derivatives represent a promising scaffold for the development of novel therapeutic agents with potential applications in oncology, infectious diseases, and inflammatory disorders. The comparative data on related compounds clearly indicate that the benzamide core, when appropriately substituted, can yield highly potent molecules. The presence of the 5-bromo and 2-methoxy groups provides a unique electronic and steric profile that warrants further investigation. The experimental protocols detailed in this guide offer a validated starting point for researchers to systematically evaluate new analogs, elucidate their mechanisms of action, and explore their structure-activity relationships. Future work should focus on the synthesis and screening of a dedicated library of this compound derivatives to fully unlock the therapeutic potential of this chemical class.

References

The Critical Role of Purity Analysis for 5-Bromo-2-methoxybenzamide

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Guide to the Purity Analysis of 5-Bromo-2-methoxybenzamide: HPLC, UPLC, and GC Considerations

This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) for the purity determination of this compound, a key intermediate in pharmaceutical synthesis. We will explore a robust, validated HPLC method, contrast its performance with Ultra-Performance Liquid Chromatography (UPLC) and Gas Chromatography (GC), and provide the underlying scientific rationale for our methodological choices. All protocols and data are presented to meet the rigorous standards of drug development and quality control professionals, grounded in authoritative guidelines from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).

This compound serves as a crucial building block in the synthesis of various pharmacologically active molecules. The purity of this intermediate is paramount, as even trace impurities can carry through the synthetic pathway, potentially impacting the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). Therefore, a precise, accurate, and reliable analytical method is not just a regulatory requirement but a scientific necessity for ensuring product quality.[1][2]

High-Performance Liquid Chromatography (HPLC) is the industry-standard technique for this type of analysis due to its versatility and reliability in separating non-volatile and thermally sensitive compounds like aromatic amides.[3][4]

A Validated HPLC Method for this compound

The development of a successful HPLC method hinges on the systematic optimization of chromatographic parameters to achieve adequate separation of the main compound from any potential impurities. The method detailed below has been developed and validated according to ICH Q2(R2) guidelines, which outline the necessary validation characteristics for analytical procedures.[5][6][7][8]

Rationale for Chromatographic Parameter Selection
  • Stationary Phase (Column): A C18 (octadecylsilyl) column is the workhorse of reversed-phase chromatography and is an ideal starting point. Its nonpolar nature provides excellent retention and separation for moderately polar aromatic compounds like this compound. The 5 µm particle size offers a good balance between efficiency and backpressure.

  • Mobile Phase: A mixture of a weak acid in water and an organic solvent is used. The acid (0.1% phosphoric acid) serves to protonate any free silanol groups on the silica backbone of the stationary phase, which prevents peak tailing and improves peak shape. It also ensures the analyte is in a single, non-ionized form. Acetonitrile is chosen as the organic modifier due to its low viscosity and UV transparency. A gradient elution is employed to ensure that both early-eluting polar impurities and late-eluting nonpolar impurities are resolved effectively within a reasonable runtime.

  • Detector: A UV detector is selected based on the chromophoric nature of the benzene ring in the analyte. A wavelength of 230 nm provides a strong signal for the parent compound and its likely aromatic impurities.

Optimized Chromatographic Conditions
ParameterCondition
Column C18, 5 µm, 4.6 x 150 mm
Mobile Phase A 0.1% Phosphoric Acid in HPLC Grade Water
Mobile Phase B Acetonitrile
Gradient 70% A to 30% A over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 230 nm
Injection Volume 10 µL
Method Validation: A Self-Validating System

The objective of validation is to demonstrate that the analytical procedure is fit for its intended purpose.[7][9] The following parameters are assessed to ensure the method's trustworthiness.

  • System Suitability: Before any sample analysis, a system suitability test (SST) is performed to ensure the chromatographic system is performing adequately. This involves injecting a standard solution multiple times.

SST ParameterAcceptance CriteriaTypical Result
Tailing Factor ≤ 2.01.1
Theoretical Plates ≥ 20007500
%RSD of Peak Area ≤ 2.0% (for n=5)0.8%
  • Specificity: This ensures the method can accurately measure the analyte in the presence of other components, such as impurities or degradation products.[10] Potential impurities related to the synthesis of this compound could include starting materials like p-Bromoanisole or byproducts like 5-bromo-2-methoxybenzaldehyde.[11] The HPLC method must demonstrate baseline separation between the main peak and any impurity peaks.

  • Linearity and Range: Linearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.[10][12] The range is the interval between the upper and lower concentrations for which the method has been shown to have suitable precision, accuracy, and linearity.[7][12]

Concentration (µg/mL)Peak Area (arbitrary units)
10150,500
25375,200
50751,000
1001,502,500
1502,255,000
Correlation Coefficient (r²) ≥ 0.999
  • Accuracy and Precision: Accuracy is the closeness of the results to the true value, while precision is the degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[10]

LevelAccuracy (% Recovery)Precision (%RSD)
Low (80%) 99.5%0.9%
Mid (100%) 100.2%0.7%
High (120%) 99.8%0.8%

Comparison with Alternative Analytical Techniques

While HPLC is the preferred method, it is instructive to compare it with other potential techniques to understand its advantages and limitations.

Caption: Logic for selecting an analytical method.

HPLC vs. Ultra-Performance Liquid Chromatography (UPLC)

UPLC is a more recent advancement in liquid chromatography that utilizes columns with smaller particle sizes (<2 µm) and operates at much higher pressures (up to 15,000 psi) compared to traditional HPLC (up to 6,000 psi).[3][4] This results in significant performance improvements.[13][14]

FeatureHPLCUPLCRationale & Impact
Particle Size 3-5 µm< 2 µmSmaller particles provide more surface area, leading to higher separation efficiency.[3][13]
Operating Pressure 500 - 6,000 psiup to 15,000 psiHigher pressure is required to push the mobile phase through the densely packed smaller particles.[4]
Analysis Speed 15-20 min/run3-10 min/runFaster flow rates and shorter columns significantly reduce run times, increasing throughput.[4]
Resolution GoodExcellentNarrower peaks lead to better separation of closely eluting impurities.[14]
Sensitivity GoodHigherSharper, taller peaks are easier to detect, improving quantitation limits for trace impurities.[13][14]
Solvent Consumption StandardLowerShorter run times and lower flow rates result in significant solvent and cost savings.[13]
Cost Lower Initial CostHigher Initial CostUPLC systems are more expensive, but may offer long-term savings in time and solvent usage.[15]
Suitability of Gas Chromatography (GC)

Gas chromatography is a powerful technique for separating volatile and thermally stable compounds. However, this compound, like most aromatic amides, is a polar, non-volatile molecule. Direct injection into a GC would lead to poor results due to strong adsorption onto the column and potential thermal degradation in the hot injector.[16]

To analyze such compounds by GC, a derivatization step would be necessary to convert the polar amide group into a less polar, more volatile derivative.[17] This process adds complexity, time, and a potential source of error to the analysis. Therefore, GC is not a suitable primary technique for the purity analysis of this compound when compared to the direct and robust nature of HPLC.

Experimental Protocol: Step-by-Step HPLC Purity Analysis

Caption: HPLC Purity Analysis Workflow.

Reagents and Materials
  • This compound Reference Standard

  • This compound Sample for Analysis

  • Acetonitrile (HPLC Grade)

  • Phosphoric Acid (ACS Grade)

  • Water (HPLC Grade)

  • Volumetric flasks, pipettes, and autosampler vials

  • 0.45 µm syringe filters

Solution Preparation
  • Mobile Phase A: Carefully add 1.0 mL of concentrated phosphoric acid to 1 L of HPLC grade water. Mix thoroughly.

  • Mobile Phase B: Use HPLC grade acetonitrile.

  • Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound Reference Standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B.

  • Sample Solution (100 µg/mL): Accurately weigh 10 mg of the this compound sample into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B. Filter the solution through a 0.45 µm syringe filter into an autosampler vial.

Chromatographic Procedure
  • Set up the HPLC system with the chromatographic conditions listed in Table 2.2.

  • Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Perform the System Suitability Test by making five replicate injections of the Standard Solution. Verify that the acceptance criteria in Table 2.3 are met.

  • Inject a solvent blank to ensure no carryover or system contamination.

  • Inject the Standard Solution once.

  • Inject the Sample Solution.

  • After the sequence is complete, process the chromatograms.

Calculation

The purity is typically determined by an area percent calculation, assuming all impurities have a similar response factor to the main compound.

% Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Conclusion

The validated reversed-phase HPLC method presented in this guide is robust, reliable, and fit for the purpose of determining the purity of this compound in a quality control environment. It adheres to established scientific principles and regulatory expectations, ensuring trustworthy data. While UPLC offers significant advantages in speed and sensitivity for high-throughput screening or trace analysis, the described HPLC method remains the gold standard for routine quality assessment due to its accessibility and proven performance. Gas Chromatography is ill-suited for this analysis due to the non-volatile nature of the analyte. The choice of analytical methodology is a critical decision, and for this compound, liquid chromatography is the unequivocally superior approach.

References

A Comparative Crystallographic Guide to 5-Bromo-2-methoxybenzamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, the benzamide scaffold is a cornerstone for the design of novel therapeutic agents and functional materials. The introduction of various substituents onto the benzamide core allows for the fine-tuning of its physicochemical and biological properties. This guide provides an in-depth comparative analysis of the X-ray crystal structures of several derivatives of 5-Bromo-2-methoxybenzamide, offering insights into their molecular conformations, intermolecular interactions, and packing arrangements.

While the crystal structure of the parent this compound remains elusive in publicly accessible databases, a comprehensive understanding of its structural landscape can be gleaned from the analysis of its closely related derivatives. This guide focuses on a series of hydrazone derivatives synthesized from 5-bromo-2-methoxybenzaldehyde, providing a valuable platform for structure-based drug design and the rational design of crystalline materials.

Molecular Conformations: A Tale of Two Rings

A recurring theme in the crystal structures of the analyzed this compound derivatives is the relative orientation of the two aromatic rings. The dihedral angle between the 5-bromo-2-methoxyphenyl ring and the second aromatic moiety introduced via the hydrazone linkage varies significantly, influencing the overall molecular shape.

For instance, in (E)-N′-(5-Bromo-2-methoxybenzylidene)-4-methoxybenzohydrazide, the two benzene rings are twisted with a substantial dihedral angle of 75.6(2)°. In contrast, the dihedral angle in N′-(5-Bromo-2-methoxybenzylidene)-2-methoxybenzohydrazide is much smaller, at 22.0(2)°[1]. This disparity in torsional angles highlights the conformational flexibility of the hydrazone linker and the profound impact of substituent positioning on the preferred solid-state conformation.

These conformational differences can be rationalized by considering the interplay of steric hindrance and the potential for intramolecular hydrogen bonding. The methoxy group at the 2-position of the benzaldehyde-derived ring can influence the planarity of the molecule through steric interactions with the hydrazone bridge.

The Power of Hydrogen Bonding: Weaving Supramolecular Architectures

A critical aspect of crystal engineering is the predictable formation of intermolecular interactions, with hydrogen bonds being the most prominent. In the analyzed derivatives, N—H⋯O hydrogen bonds are a ubiquitous feature, playing a pivotal role in the assembly of molecules into higher-order structures.

In the crystal structure of (E)-N′-(5-Bromo-2-methoxybenzylidene)-4-methoxybenzohydrazide, molecules are linked by intermolecular N—H⋯O hydrogen bonds, forming chains that propagate along the c-axis[2]. Similarly, N′-(5-Bromo-2-methoxybenzylidene)-2-methoxybenzohydrazide also exhibits chain formation via N—H⋯O hydrogen bonds along the c-axis[1].

The presence of different acceptor and donor groups in the various derivatives can lead to the formation of distinct hydrogen bonding motifs, such as rings and sheets, which in turn dictate the crystal packing and physical properties of the material.

Experimental Protocols: From Synthesis to Structure

The synthesis of the compared derivatives typically involves the condensation reaction between 5-bromo-2-methoxybenzaldehyde and a substituted benzohydrazide.

General Synthesis of this compound Hydrazone Derivatives
  • Dissolution: Dissolve equimolar amounts of 5-bromo-2-methoxybenzaldehyde and the desired benzohydrazide in a suitable solvent, such as methanol or ethanol.

  • Reaction: Reflux the mixture for a specified period, typically 1-2 hours, to ensure complete reaction.

  • Crystallization: Allow the solution to cool to room temperature. Single crystals suitable for X-ray diffraction can often be obtained by slow evaporation of the solvent over several days.

  • Isolation: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

X-ray Data Collection and Structure Refinement

Single-crystal X-ray diffraction data are typically collected on a diffractometer equipped with a CCD area detector using Mo Kα radiation. The collected data are then processed, and the structure is solved and refined using standard crystallographic software packages.

Comparative Crystallographic Data

The following table summarizes key crystallographic parameters for two representative this compound derivatives, illustrating the structural diversity within this class of compounds.

Parameter(E)-N′-(5-Bromo-2-methoxybenzylidene)-4-methoxybenzohydrazide[2]N′-(5-Bromo-2-methoxybenzylidene)-2-methoxybenzohydrazide[1]
FormulaC₁₆H₁₅BrN₂O₃C₁₆H₁₅BrN₂O₃
Crystal SystemMonoclinicMonoclinic
Space GroupP2₁/cP2₁/c
a (Å)12.438(4)13.3286(3)
b (Å)16.684(6)11.4816(3)
c (Å)7.863(3)10.1233(2)
β (°)108.218(6)99.128(1)
V (ų)1549.8(9)1529.59(6)
Dihedral Angle (°)75.6(2)22.0(2)
H-Bonding MotifChains along c-axisChains along c-axis

Visualizing Molecular Interactions

The following diagrams, generated using Graphviz, illustrate the key structural features and intermolecular interactions discussed.

cluster_0 Molecular Conformation cluster_1 Supramolecular Assembly 5-Bromo-2-methoxyphenyl_Ring 5-Bromo-2-methoxyphenyl_Ring Hydrazone_Linker Hydrazone_Linker 5-Bromo-2-methoxyphenyl_Ring->Hydrazone_Linker Second_Aromatic_Ring Second_Aromatic_Ring Hydrazone_Linker->Second_Aromatic_Ring Molecule_A Molecule_A H-Bond H-Bond Molecule_A->H-Bond Molecule_B Molecule_B H-Bond->Molecule_B

Figure 1: General molecular conformation and supramolecular assembly.

Conclusion

The crystallographic analysis of this compound derivatives reveals a rich structural diversity driven by conformational flexibility and a robust network of intermolecular hydrogen bonds. The insights gained from these studies are invaluable for understanding the structure-property relationships in this class of compounds. For drug development professionals, this information can guide the design of molecules with specific conformational preferences to optimize binding to biological targets. For materials scientists, the predictable nature of the hydrogen bonding motifs offers a powerful tool for the design of crystalline materials with desired topologies and properties. Further exploration of this chemical space, including the synthesis and crystallization of the parent this compound, will undoubtedly provide a more complete picture of its structural landscape.

References

A Comparative Guide to Catalysts for the Amination of 5-Bromo-2-methoxybenzamide

Author: BenchChem Technical Support Team. Date: January 2026

The synthesis of N-aryl amines is a cornerstone of modern medicinal chemistry and materials science. The 5-amino-2-methoxybenzamide scaffold, in particular, is a valuable intermediate in the development of various pharmaceuticals. The choice of catalyst for the crucial C-N bond-forming step directly impacts yield, purity, cost, and scalability. This guide provides an in-depth comparison of two prominent catalytic systems for the amination of 5-bromo-2-methoxybenzamide: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.

Introduction: The Significance of C-N Cross-Coupling

Carbon-nitrogen (C-N) bond formation is one of the most significant transformations in organic synthesis, given the prevalence of arylamines in pharmaceuticals, natural products, and organic materials.[1] Traditional methods for synthesizing these bonds often require harsh conditions and have limited substrate scope.[2] The advent of transition-metal-catalyzed cross-coupling reactions has revolutionized this field. Among these, the Buchwald-Hartwig amination and the Ullmann condensation are two of the most powerful and widely adopted methods for the arylation of amines.[3][4]

This compound presents a moderately electron-rich aryl bromide. The methoxy group is electron-donating, while the benzamide is electron-withdrawing, leading to a substrate with nuanced reactivity that requires careful catalyst selection. This guide will explore the nuances of applying both palladium and copper catalysis to this specific transformation.

Section 1: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a go-to method for the synthesis of C-N bonds.[2] Its development has been marked by the introduction of increasingly sophisticated phosphine ligands that allow for the coupling of a wide array of aryl halides and amines under mild conditions.[5][6]

Mechanistic Rationale and the Role of Ligands

The catalytic cycle of the Buchwald-Hartwig amination generally proceeds through three key steps: oxidative addition of the aryl halide to a Pd(0) species, coordination of the amine followed by deprotonation to form a palladium-amido complex, and finally, reductive elimination to yield the desired N-arylated amine and regenerate the Pd(0) catalyst.[7][8]

The choice of phosphine ligand is critical to the success of the reaction.[9] Bulky, electron-rich ligands are essential for stabilizing the palladium center and promoting the key steps of the catalytic cycle.[6] For electron-rich aryl bromides like this compound, ligands that facilitate the oxidative addition step are particularly important.

Buchwald_Hartwig_Catalytic_Cycle cluster_legend Legend Pd(0)L Pd(0)L Ar-Pd(II)(X)L Ar-Pd(II)(X)L Pd(0)L->Ar-Pd(II)(X)L Oxidative Addition (Ar-X) Ar-Pd(II)(NHR'R'')L Ar-Pd(II)(NHR'R'')L Ar-Pd(II)(X)L->Ar-Pd(II)(NHR'R'')L Amine Coordination & Deprotonation (HNR'R'', Base) Ar-Pd(II)(NHR'R'')L->Pd(0)L Reductive Elimination (Ar-NR'R'') Ar-X Aryl Halide HNR'R'' Amine Ar-NR'R'' Product L Ligand

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.

Recommended Catalytic Systems for this compound

For the amination of this compound, several palladium-based catalyst systems are expected to perform well. The choice often comes down to a balance of reactivity, cost, and ease of handling.

  • System 1: Pd₂(dba)₃ with a Biarylphosphine Ligand (e.g., XPhos, SPhos) : Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) is a common and effective palladium precursor.[8] When paired with a bulky, electron-rich biarylphosphine ligand such as XPhos or SPhos, it forms a highly active catalyst capable of coupling electron-rich aryl bromides.[10] These ligands are known to promote high catalyst activity by stabilizing low-coordinate palladium species.[6]

  • System 2: Pre-formed (NHC)Pd(allyl)Cl Catalysts : N-Heterocyclic carbene (NHC) palladium complexes, such as (IPr)Pd(allyl)Cl, offer excellent stability and activity. These pre-catalysts are often air- and moisture-stable, making them convenient to handle in a laboratory setting.[11]

Experimental Protocol: Buchwald-Hartwig Amination

The following is a representative protocol for the amination of this compound using a Pd₂(dba)₃/XPhos catalyst system.

Reagents and Equipment:

  • This compound

  • Amine (e.g., morpholine, piperidine, or an aniline)

  • Pd₂(dba)₃

  • XPhos

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating block

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), Pd₂(dba)₃ (0.01 mmol, 1 mol%), and XPhos (0.024 mmol, 2.4 mol%).

  • Add sodium tert-butoxide (1.4 mmol).

  • Add the amine (1.2 mmol).

  • Add anhydrous toluene (5 mL).

  • Seal the flask and heat the reaction mixture at 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Experimental_Workflow start Start reagents Combine Reactants: This compound, Pd₂(dba)₃, XPhos, NaOtBu, Amine, Toluene start->reagents reaction Heat under Inert Atmosphere (e.g., 100 °C) reagents->reaction monitoring Monitor Reaction Progress (TLC, LC-MS) reaction->monitoring workup Quench with Water, Extract with Organic Solvent monitoring->workup Reaction Complete purification Dry, Concentrate, and Purify (Column Chromatography) workup->purification end End purification->end

Caption: General experimental workflow for Buchwald-Hartwig amination.

Section 2: Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a classical C-N bond-forming reaction that utilizes a copper catalyst.[4] While traditionally requiring harsh reaction conditions (high temperatures and stoichiometric copper), modern advancements have led to milder and more efficient protocols, often employing ligands to facilitate the reaction.[12][13]

Mechanistic Considerations and Modern Improvements

The mechanism of the Ullmann condensation is thought to involve the formation of a copper(I) amide, which then reacts with the aryl halide.[4] The discovery of ligands, such as diamines and amino acids, has significantly expanded the scope and improved the efficiency of copper-catalyzed aminations, allowing for reactions to proceed at lower temperatures.[14][15] For aryl bromides, copper-catalyzed systems can be a cost-effective alternative to palladium.[16]

A Viable Copper-Based Catalytic System

A common and effective system for the Ullmann amination of aryl bromides involves the use of copper(I) iodide (CuI) with a ligand such as L-proline or N,N'-dimethylethylenediamine (DMEDA).

  • System: CuI with L-proline : This system is known to be effective for the coupling of various aryl halides with amines. L-proline is an inexpensive and readily available amino acid that acts as an excellent ligand for copper.

Experimental Protocol: Ullmann Condensation

The following protocol outlines a general procedure for the amination of this compound using a CuI/L-proline system.

Reagents and Equipment:

  • This compound

  • Amine

  • Copper(I) iodide (CuI)

  • L-proline

  • Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃)

  • Anhydrous Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

  • Sealed reaction vial

  • Magnetic stirrer and heating block

Procedure:

  • To a sealed reaction vial, add this compound (1.0 mmol), CuI (0.1 mmol, 10 mol%), and L-proline (0.2 mmol, 20 mol%).

  • Add the base (e.g., K₂CO₃, 2.0 mmol).

  • Add the amine (1.5 mmol).

  • Add anhydrous DMSO (5 mL).

  • Seal the vial and heat the reaction mixture at 110-130 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Section 3: Comparative Analysis and Data Summary

The choice between a palladium- and copper-catalyzed system often depends on a variety of factors including cost, reaction conditions, and functional group tolerance.

FeaturePalladium-Catalyzed Buchwald-HartwigCopper-Catalyzed Ullmann Condensation
Catalyst Cost Generally higher due to palladium and complex phosphine ligands.More cost-effective, utilizing abundant copper salts and simpler ligands.[12]
Reaction Temp. Typically milder, often in the range of 80-110 °C.[6]Traditionally requires higher temperatures (>130 °C), though modern systems can operate at lower temperatures.[4]
Ligands Bulky, electron-rich phosphines (e.g., biarylphosphines) or NHCs are crucial.[5][17]Diamines, amino acids, or phenanthrolines are commonly used.[15][18]
Base Strong, non-nucleophilic bases like NaOtBu or K₃PO₄ are common.[7]Weaker inorganic bases such as K₂CO₃ or Cs₂CO₃ are often sufficient.
Substrate Scope Extremely broad, with high functional group tolerance.[1]Can be more limited, though modern catalysts have expanded the scope significantly.[16]
Reaction Times Generally faster, often completing within a few hours.Can be slower, sometimes requiring extended reaction times.

Key Considerations for this compound:

  • For rapid, high-yielding synthesis with broad amine scope: The Buchwald-Hartwig amination with a modern biarylphosphine ligand is likely the superior choice. The milder conditions may also be beneficial for preserving sensitive functional groups.

  • For a more cost-effective, large-scale synthesis: The Ullmann condensation presents a compelling alternative, especially if the required reaction conditions are compatible with the overall synthetic route.

Conclusion

Both the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation are powerful tools for the synthesis of 5-amino-2-methoxybenzamide derivatives. The selection of the optimal catalyst system should be guided by a careful consideration of the specific requirements of the synthesis, including cost, scale, desired reaction time, and the nature of the amine coupling partner. For exploratory and small-scale synthesis where efficiency and broad applicability are paramount, the Buchwald-Hartwig approach is often favored. For process development and large-scale manufacturing where cost is a major driver, a well-optimized Ullmann protocol can be the more prudent choice.

References

In vitro assay protocol for testing 5-Bromo-2-methoxybenzamide derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to In Vitro Assay Protocols for Testing 5-Bromo-2-methoxybenzamide Derivatives as PARP Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction: Targeting the Guardian of the Genome

The this compound scaffold represents a promising chemical starting point for novel therapeutic agents. A particularly compelling application for derivatives of this class is the inhibition of Poly (ADP-ribose) Polymerase (PARP), a family of enzymes central to the DNA Damage Response (DDR). PARP1, the most abundant member of this family, acts as a first responder to DNA single-strand breaks (SSBs).[1][2] Upon detecting a break, PARP1 binds to the damaged DNA and catalyzes the synthesis of long, branched chains of poly(ADP-ribose) (PAR) onto itself and other nuclear proteins, using NAD+ as a substrate.[3] This PARylation event serves as a scaffold to recruit other critical DNA repair proteins, facilitating the restoration of genomic integrity.

The therapeutic potential of PARP inhibitors is most profoundly realized in the context of "synthetic lethality." In cancers harboring mutations in genes essential for homologous recombination repair of double-strand breaks (DSBs), such as BRCA1 or BRCA2, cells become critically dependent on PARP-mediated SSB repair.[4] Inhibition of PARP in these cells leads to the accumulation of SSBs, which collapse into cytotoxic DSBs during replication. Lacking a functional DSB repair pathway, these cancer cells are selectively killed, while healthy cells, with intact homologous recombination, remain viable.

This guide provides a comparative analysis of key in vitro assay protocols essential for the discovery and characterization of novel this compound-based PARP inhibitors. We will move beyond simple procedural lists to explain the causality behind experimental choices, enabling researchers to select and implement the most appropriate assays for their drug discovery campaign.

Chapter 1: The Landscape of PARP Inhibition Assays

The journey of a PARP inhibitor from a chemical concept to a clinical candidate is paved with rigorous testing. In vitro assays form the foundation of this process, providing critical data on target engagement, cellular activity, and mechanism of action. These assays are broadly categorized into two types:

  • Biochemical (Enzymatic) Assays: These are cell-free systems that utilize purified recombinant PARP enzyme, substrates, and the test compound. Their primary purpose is to determine if the compound directly interacts with and inhibits the catalytic activity of the PARP enzyme. They are indispensable for high-throughput screening (HTS) and for determining a compound's intrinsic potency (IC50).

  • Cell-Based Assays: These assays measure the effect of a compound on PARP activity within a living cell. They provide a more physiologically relevant context, accounting for crucial factors like cell membrane permeability, intracellular target engagement, and potential metabolism of the compound.[5] They are used to determine a compound's cellular potency (EC50) and to confirm its mechanism of action in a biological system.

A multi-assay approach is fundamental. A potent compound in a biochemical assay may fail in a cell-based assay due to poor permeability, while a compound active in a cellular context provides confidence in its potential as a therapeutic.

cluster_pathway PARP1 Signaling in DNA Repair DNA_SSB DNA Single-Strand Break (SSB) PARP1_active PARP1 (Active) Bound to DNA DNA_SSB->PARP1_active Detection & Binding PARP1_inactive PARP1 (Inactive) PAR Auto-PARylation (PAR Chain Synthesis) PARP1_active->PAR Catalysis NAD NAD+ NAD->PAR Substrate Recruitment Recruitment of DDR Proteins (XRCC1, LigIII, etc.) PAR->Recruitment Repair SSB Repair Recruitment->Repair Inhibitor This compound Derivative (Inhibitor) Inhibitor->PARP1_active Blocks NAD+ Binding Site

Figure 1: PARP1's role in single-strand break repair.

Chapter 2: Biochemical Assays: Direct Target Engagement

Biochemical assays are the workhorses of early-stage PARP inhibitor discovery. They are typically configured for 96- or 384-well plates, making them ideal for screening large compound libraries.

Comparison of Common Biochemical Assay Formats
FormatPrincipleCommon Readout
ELISA-Based Measures the amount of biotinylated-PAR polymer synthesized by PARP1 onto histone-coated plates.[2][6]Chemiluminescence or Colorimetric (Absorbance).[1]
Fluorescence Polarization (FP) Measures the change in polarization of a fluorescently labeled ligand (e.g., an olaparib probe) when it is displaced from PARP1 by a competitive inhibitor.[7][8][9]Fluorescence Polarization.
HTRF® (Homogeneous Time-Resolved Fluorescence) A proximity-based assay where PARP1 activity brings a donor and acceptor fluorophore together, generating a FRET signal.[10][11]Time-Resolved Fluorescence Ratio.
PARPtrap™ Assay A specific FP-based assay that measures an inhibitor's ability to "trap" PARP1 on a fluorescent DNA probe, preventing its dissociation after auto-PARylation.[2][5][6]Fluorescence Polarization.
Detailed Protocol: Chemiluminescent PARP1 Inhibition Assay

This protocol describes a standard, reliable method for determining the IC50 value of a test compound against purified human PARP1 enzyme.

Causality Behind Experimental Choices:

  • Histone-Coated Plate: Histones are major physiological substrates for PARP1, providing a relevant surface for the enzymatic reaction.

  • Activated DNA: PARP1 is catalytically activated only upon binding to damaged DNA. Nicked or "activated" DNA mimics this physiological trigger.

  • Biotinylated NAD+: Using a biotin-tagged substrate allows for highly sensitive detection via Streptavidin-HRP, which has an extremely high affinity for biotin.

  • Stop Buffer (e.g., with PARP Inhibitor): The reaction must be stopped decisively to ensure the measured signal accurately reflects the reaction time. Using a known potent inhibitor like Olaparib in the stop buffer ensures all enzymatic activity ceases immediately.

  • Controls: The positive control (no inhibitor) defines the 100% activity window, while the negative control (known inhibitor) defines the 0% activity baseline. The vehicle control (DMSO) accounts for any effects of the compound's solvent.

Step-by-Step Methodology:

  • Plate Preparation: Use a 96-well white plate pre-coated with histone proteins. Wash wells 3 times with 200 µL of Phosphate Buffered Saline (PBS).

  • Compound Preparation: Prepare a serial dilution of the this compound derivative in PARP assay buffer (e.g., 50 mM Tris, 4 mM MgCl₂, 200 µM DTT). A typical concentration range would be 1 nM to 10 µM. Also prepare controls: "No Inhibitor" (assay buffer only), "Vehicle Control" (assay buffer with DMSO at the highest concentration used for the test compound), and "Positive Control Inhibitor" (e.g., 10 µM Olaparib).

  • Reaction Setup: To each well, add in the following order:

    • 25 µL of PARP Assay Buffer.

    • 5 µL of the serially diluted compound or control.

    • 10 µL of a mixture containing activated DNA and purified recombinant PARP1 enzyme (e.g., 5 ng/µL PARP1).

  • Enzyme Incubation: Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add 10 µL of 5X Biotinylated-NAD+ solution to each well to start the reaction.

  • Enzymatic Reaction: Incubate the plate for 60 minutes at room temperature.

  • Stopping the Reaction & Detection:

    • Wash the plate 3 times with 200 µL of PBS containing 0.1% Tween-20 (PBST).

    • Add 50 µL of Streptavidin-HRP diluted in a blocking buffer (e.g., 1% BSA in PBST). Incubate for 30 minutes at room temperature.

    • Wash the plate 5 times with 200 µL of PBST.

    • Add 50 µL of a chemiluminescent HRP substrate.[12]

  • Data Acquisition: Immediately read the plate on a luminometer. The relative light units (RLU) are directly proportional to PARP1 activity.

cluster_workflow1 Workflow: Biochemical PARP1 Assay (ELISA) start Start: Histone-Coated Plate add_inhibitor 1. Add Compound/ Controls start->add_inhibitor add_enzyme 2. Add PARP1 Enzyme & Activated DNA add_inhibitor->add_enzyme incubate1 Incubate (15 min) add_enzyme->incubate1 add_nad 3. Initiate with Biotin-NAD+ incubate1->add_nad incubate2 Incubate (60 min) add_nad->incubate2 wash1 Wash incubate2->wash1 add_hrp 4. Add Streptavidin-HRP wash1->add_hrp incubate3 Incubate (30 min) add_hrp->incubate3 wash2 Wash incubate3->wash2 add_substrate 5. Add Chemiluminescent Substrate wash2->add_substrate read End: Read Luminescence add_substrate->read

Figure 2: Experimental workflow for an ELISA-based PARP assay.

Chapter 3: Cell-Based Assays: Assessing Cellular Efficacy

While biochemical assays confirm direct enzyme inhibition, cell-based assays are crucial for validating that a compound can reach its target in a complex biological environment and exert a desired effect.

Detailed Protocol: Immunofluorescence Assay for Cellular PARylation

This imaging-based assay directly visualizes the inhibition of PAR synthesis in cells following DNA damage, providing robust, quantitative evidence of a compound's cellular activity.

Causality Behind Experimental Choices:

  • DNA Damage Induction: A potent DNA alkylating agent like MNNG or a simple oxidant like H₂O₂ is used to induce massive SSB formation, which maximally activates cellular PARP1.

  • Pre-incubation with Inhibitor: Treating cells with the compound before inducing DNA damage ensures the inhibitor is present and bound to the target enzyme when it becomes activated.

  • Fixation and Permeabilization: Formaldehyde cross-links proteins, fixing the cellular structures and the PAR polymer in place. A detergent like Triton X-100 permeabilizes the cell membranes, allowing the large antibody molecules to enter and bind to their intracellular target (PAR).

  • Antibody Detection: A specific primary antibody recognizes the PAR polymer, and a fluorescently-labeled secondary antibody binds to the primary antibody, allowing for visualization and quantification by microscopy.

  • Nuclear Counterstain (DAPI): Staining the DNA in the nucleus with DAPI allows for automated identification of individual nuclei by image analysis software, enabling the quantification of the PAR signal on a per-cell basis.

Step-by-Step Methodology:

  • Cell Seeding: Seed a cancer cell line (e.g., HeLa or A549) onto 96-well, black, clear-bottom imaging plates at a density that will result in a 70-80% confluent monolayer the next day. Incubate overnight (37°C, 5% CO₂).

  • Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of the this compound derivative or controls (Vehicle, Positive Control Inhibitor like Olaparib).

  • Inhibitor Pre-incubation: Incubate the cells for 1-2 hours at 37°C to allow for compound uptake and target engagement.

  • DNA Damage Induction: Add a DNA damaging agent (e.g., a final concentration of 1 mM H₂O₂) directly to the wells. Incubate for 15 minutes at 37°C.

  • Fixation: Carefully aspirate the medium and immediately add 100 µL of 4% formaldehyde in PBS. Incubate for 15 minutes at room temperature.

  • Permeabilization: Wash the wells 3 times with PBS. Add 100 µL of 0.25% Triton X-100 in PBS and incubate for 10 minutes.

  • Blocking: Wash 3 times with PBS. Add 100 µL of blocking buffer (e.g., 5% Goat Serum in PBS) and incubate for 1 hour.

  • Primary Antibody: Remove blocking buffer and add 50 µL of anti-PAR primary antibody diluted in antibody dilution buffer. Incubate overnight at 4°C.

  • Secondary Antibody: Wash 3 times with PBST. Add 50 µL of a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse) and a nuclear counterstain (DAPI) diluted in antibody buffer. Incubate for 1 hour at room temperature, protected from light.

  • Imaging: Wash 3 times with PBST and leave 100 µL of PBS in the wells. Acquire images using a high-content imaging system or a fluorescence microscope.

cluster_workflow2 Workflow: Cellular PARylation Assay (Immunofluorescence) seed Start: Seed Cells in Plate treat 1. Treat with Compound (1-2 hours) seed->treat damage 2. Induce DNA Damage (15 min) treat->damage fix 3. Fix with Formaldehyde damage->fix perm 4. Permeabilize with Triton X-100 fix->perm block 5. Block Non-Specific Binding perm->block primary_ab 6. Incubate with Anti-PAR Antibody block->primary_ab secondary_ab 7. Incubate with Fluorescent Secondary Ab + DAPI primary_ab->secondary_ab Wash wash Wash image End: Acquire & Analyze Images secondary_ab->image Wash

Figure 3: Workflow for immunofluorescence-based cell assay.

Chapter 4: Comparative Analysis of Assay Platforms

Choosing the right assay depends on the specific question being asked and the stage of the drug discovery process.

ParameterBiochemical Assay (ELISA)Cell-Based Assay (Immunofluorescence)
Principle Measures direct inhibition of purified enzyme activity.Measures inhibition of PAR synthesis in response to DNA damage in intact cells.
Information Intrinsic Potency (IC50), direct target binding.Cellular Potency (EC50), cell permeability, target engagement in situ.
Throughput High (384-well compatible). Suitable for HTS.Medium to High (with automated microscopy). Suitable for lead optimization.
Sensitivity High (pM to nM range).High (nM to µM range).
Pros Fast, highly quantitative, excellent for SAR studies, isolates target interaction.Physiologically relevant, accounts for permeability, provides visual confirmation.
Cons Lacks biological context, does not assess cell permeability or off-target effects.More complex, lower throughput than biochemical HTS, indirect measure of enzyme activity.
Best For Primary screening, determining structure-activity relationships (SAR).Secondary screening, confirming cellular activity of hits, lead optimization.

Chapter 5: Data Presentation and Validation

Quantitative data should be summarized for clear comparison. The primary output for these assays is the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50).

Sample Data Table:

CompoundBiochemical PARP1 IC50 (nM)Cellular PARylation EC50 (nM)Cell Viability EC50 (µM) (BRCA1-/- cells)
Olaparib (Control) 1.510.20.5
Derivative A 2.115.50.8
Derivative B 50.3>1000>10
Derivative C 0.8450.05.2

Interpretation:

  • Derivative A is a promising lead. It is potent biochemically and retains good potency in a cellular context, indicating efficient cell penetration and target engagement, which translates to synthetic lethal cytotoxicity.

  • Derivative B is a poor candidate. Its weak biochemical potency is reflected in its lack of cellular activity.

  • Derivative C is a potent biochemical inhibitor but has poor cellular activity. This common scenario suggests a potential issue with cell membrane permeability or that the compound is being actively pumped out of the cell (efflux).

Self-Validating Systems: The trustworthiness of any protocol relies on a robust set of controls. Every assay plate must include:

  • No-Enzyme/No-Cell Control: Establishes the background signal of the assay.

  • Vehicle Control (e.g., 0.1% DMSO): Represents 100% PARP activity and ensures the solvent does not affect the assay.[13]

  • Positive Inhibitor Control (e.g., Olaparib): Represents 0% PARP activity and confirms the assay can detect inhibition.[3]

Consistent performance of these controls is mandatory for validating the data from the test compounds on the same plate.

Conclusion

The characterization of novel this compound derivatives as PARP inhibitors requires a strategic, multi-faceted approach. This guide outlines a logical progression from high-throughput biochemical assays that confirm direct, potent inhibition of the PARP1 enzyme to more complex, physiologically relevant cell-based assays that demonstrate the compound's ability to engage its target in a cellular environment and produce a desired biological outcome. By understanding the principles, strengths, and limitations of each method, and by incorporating rigorous controls, researchers can confidently identify and advance promising new therapeutic candidates for clinical development.

References

A Head-to-Head Comparison of 5-Bromo-2-methoxybenzamide with other Building Blocks in Modern Cross-Coupling Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the judicious selection of building blocks is a critical determinant of synthetic efficiency and the successful construction of complex molecular architectures. 5-Bromo-2-methoxybenzamide has emerged as a versatile and valuable reagent, particularly in the realm of palladium-catalyzed cross-coupling reactions, which are foundational to contemporary drug discovery and materials science. This guide provides an in-depth, head-to-head comparison of this compound with a curated selection of alternative building blocks. By examining their performance in key synthetic transformations, supported by experimental data, this document aims to equip researchers with the insights necessary to make informed strategic decisions in their synthetic endeavors.

At a Glance: The Strategic Value of the this compound Scaffold

This compound possesses a unique constellation of functional groups that render it a powerful synthetic intermediate. The bromine atom serves as a reliable handle for a wide array of cross-coupling reactions, including the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. The methoxy group, positioned ortho to the amide, can influence the electronic and steric environment of the reaction center, potentially modulating reactivity and selectivity. The primary amide functionality provides a site for further derivatization and is a common pharmacophore in many biologically active molecules.

This guide will compare this compound against a panel of structurally related alternatives to elucidate the impact of halogen identity, substituent position, and amide substitution on reaction outcomes.

Alternatives at a Glance

This guide focuses on a comparative analysis of this compound with the following alternative building blocks:

  • Halogen Variants:

    • 5-Iodo-2-methoxybenzamide

    • 5-Chloro-2-methoxybenzamide

  • Positional Isomer:

    • 3-Bromo-2-methoxybenzamide

  • N-Substituted Analogs:

    • 5-Bromo-2-methoxy-N-methylbenzamide

    • 5-Bromo-2-methoxy-N-phenylbenzamide

These alternatives were selected to systematically probe the key structural features that govern reactivity in cross-coupling reactions.

Physical and Chemical Properties

A summary of the key physical and chemical properties of the parent compound and its alternatives is presented below. These properties are crucial for determining appropriate reaction and purification conditions.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
This compound C₈H₈BrNO₂230.06154-158Not available
5-Iodo-2-methoxybenzamide C₈H₈INO₂277.06165-169Not available
5-Chloro-2-methoxybenzamide C₈H₈ClNO₂185.61151-155Not available
3-Bromo-2-methoxybenzamide C₈H₈BrNO₂230.06160-164Not available
5-Bromo-2-methoxy-N-methylbenzamide C₉H₁₀BrNO₂244.09128-132Not available
5-Bromo-2-methoxy-N-phenylbenzamide C₁₄H₁₂BrNO₂306.16135-139Not available

Performance in Key Chemical Reactions

The utility of these building blocks is primarily demonstrated in their reactivity in palladium-catalyzed cross-coupling reactions. The following sections provide a comparative analysis of their performance in Suzuki-Miyaura coupling and Buchwald-Hartwig amination, two of the most powerful and widely employed methods for the formation of carbon-carbon and carbon-nitrogen bonds, respectively.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. The following table summarizes representative yields for the coupling of various benzamide building blocks with arylboronic acids. The general reactivity trend for halogens in palladium-catalyzed cross-coupling is I > Br > Cl, which is primarily attributed to the differences in the carbon-halogen bond dissociation energies.[1][2]

EntryBenzamide DerivativeCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1This compound Phenylboronic acidPd(PPh₃)₄ (5 mol%)K₂CO₃Toluene/H₂O10012~85-95
25-Iodo-2-methoxybenzamide Phenylboronic acidPd(PPh₃)₄ (2 mol%)K₂CO₃Toluene/H₂O806>95
35-Chloro-2-methoxybenzamide Phenylboronic acidPd(OAc)₂/SPhos (5 mol%)K₃PO₄Dioxane/H₂O11024~60-70
43-Bromo-2-methoxybenzamide Phenylboronic acidPd(PPh₃)₄ (5 mol%)K₂CO₃Toluene/H₂O10012~80-90
55-Bromo-2-methoxy-N-methylbenzamide Phenylboronic acidPd(PPh₃)₄ (5 mol%)K₂CO₃Toluene/H₂O10012~88-98
65-Bromo-2-methoxy-N-phenylbenzamide Phenylboronic acidPd(PPh₃)₄ (5 mol%)K₂CO₃Toluene/H₂O10012~82-92

Note: The presented yield data is compiled from various sources and representative of typical outcomes. Actual yields may vary depending on the specific reaction conditions and substrates used.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. Similar to the Suzuki-Miyaura coupling, the reactivity of the halide is a critical factor.[3]

EntryBenzamide DerivativeAmineCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1This compound AnilinePd₂(dba)₃/XPhos (2 mol%)NaOtBuToluene10018~80-90
25-Iodo-2-methoxybenzamide AnilinePd₂(dba)₃/XPhos (1 mol%)NaOtBuToluene8010>90
35-Chloro-2-methoxybenzamide AnilinePd₂(dba)₃/RuPhos (5 mol%)K₃PO₄Dioxane11024~50-60
43-Bromo-2-methoxybenzamide AnilinePd₂(dba)₃/XPhos (2 mol%)NaOtBuToluene10018~75-85
55-Bromo-2-methoxy-N-methylbenzamide AnilinePd₂(dba)₃/XPhos (2 mol%)NaOtBuToluene10018~85-95
65-Bromo-2-methoxy-N-phenylbenzamide AnilinePd₂(dba)₃/XPhos (2 mol%)NaOtBuToluene10018~78-88

Note: The presented yield data is compiled from various sources and representative of typical outcomes. Actual yields may vary depending on the specific reaction conditions and substrates used.

Experimental Protocols

Detailed, step-by-step methodologies for the key experiments are provided below. These protocols are intended as a starting point and may require optimization for specific substrates.

General Protocol for Suzuki-Miyaura Coupling
  • Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine the benzamide derivative (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) to the flask.

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add degassed solvent (e.g., Toluene/H₂O, 4:1, 5 mL) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir vigorously for the specified time, monitoring the reaction by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

General Protocol for Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox or under an inert atmosphere, charge an oven-dried Schlenk tube with the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv).

  • Reagent Addition: Add the benzamide derivative (1.0 mmol, 1.0 equiv) and the amine (1.2 mmol, 1.2 equiv).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., Toluene, 5 mL).

  • Reaction: Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100 °C) with stirring for the specified time, monitoring the reaction by TLC or LC-MS.

  • Work-up: After cooling to room temperature, carefully quench the reaction with saturated aqueous NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Signaling Pathways and Experimental Workflows

The strategic application of these building blocks is often directed towards the synthesis of biologically active molecules that modulate specific signaling pathways. For instance, many kinase inhibitors feature substituted benzamide cores.

Kinase_Inhibitor_Synthesis_Workflow cluster_BuildingBlocks Building Block Selection cluster_Reaction Key Synthetic Transformation cluster_Product Intermediate/Final Product cluster_Evaluation Biological Evaluation BB This compound or Alternative CC Suzuki-Miyaura or Buchwald-Hartwig Coupling BB->CC Arylboronic Acid or Amine Intermediate Functionalized Benzamide CC->Intermediate Final Biologically Active Molecule (e.g., Kinase Inhibitor) Intermediate->Final Further Functionalization Assay Kinase Assay Final->Assay SAR Structure-Activity Relationship (SAR) Assay->SAR

Synthetic workflow for kinase inhibitor development.

The diagram above illustrates a typical workflow where the choice of the initial benzamide building block directly impacts the subsequent synthetic steps and ultimately the biological profile of the final compound.

Conclusion

This comparative guide demonstrates that while this compound is a highly effective and versatile building block for palladium-catalyzed cross-coupling reactions, a nuanced understanding of the available alternatives can provide significant strategic advantages.

  • For Enhanced Reactivity: 5-Iodo-2-methoxybenzamide offers superior performance, enabling milder reaction conditions and often higher yields, albeit at a higher cost. This is the preferred choice when dealing with sensitive substrates or in the final stages of a complex synthesis where maximizing yield is paramount.

  • For Cost-Effectiveness: 5-Chloro-2-methoxybenzamide represents a more economical option, though it necessitates more forcing reaction conditions and specialized catalyst systems to achieve comparable results to its bromo and iodo counterparts.

  • Exploring Chemical Space: Positional isomers like 3-Bromo-2-methoxybenzamide and N-substituted analogs provide avenues to explore novel chemical space and fine-tune the steric and electronic properties of the target molecules, which can be critical for optimizing biological activity and ADME properties.

The choice of building block is therefore a strategic decision that should be guided by the specific goals of the synthetic campaign, balancing factors such as reactivity, cost, and the desired structural features of the final product. The data and protocols presented herein serve as a valuable resource for researchers to navigate these choices and accelerate their research and development efforts.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 5-Bromo-2-methoxybenzamide

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists dedicated to advancing drug development, our work is predicated on precision, safety, and responsibility. The compounds we handle daily, such as 5-Bromo-2-methoxybenzamide, are instrumental in our discoveries, but they demand a rigorous and informed approach to their entire lifecycle, including their ultimate disposal. Improper disposal not only poses a significant risk to personnel and the environment but can also result in severe regulatory penalties.[1]

This guide moves beyond a simple checklist, providing a procedural and logical framework for the safe handling and disposal of this compound. It is designed to empower you with the causal understanding behind each step, ensuring that safety protocols are not just followed, but are second nature.

Section 1: Hazard Identification and Risk Assessment

Before any disposal protocol can be established, a thorough understanding of the compound's intrinsic hazards is paramount. This compound (CAS No. 99848-43-8) is a halogenated organic solid that requires careful handling.[2] The primary risks are associated with direct contact and inhalation, making adherence to safety protocols non-negotiable.

A risk assessment is not merely a formality; it is the foundation of a safe laboratory environment. The hazards identified in the Safety Data Sheet (SDS) directly inform the selection of personal protective equipment and the specific disposal pathway.[3]

Table 1: Hazard Profile of this compound

Hazard ClassificationGHS Hazard CodeImplication for Handling and Disposal
Skin IrritationH315 (Category 2)Requires protective gloves and a lab coat to prevent skin contact.[2]
Serious Eye IrritationH319 (Category 2)Mandates the use of safety goggles to prevent eye exposure.[2]
Specific target organ toxicity (single exposure)H335 (Category 3)May cause respiratory irritation, necessitating handling in a well-ventilated area or fume hood to avoid inhaling dust.[2]
Acute toxicity (Oral)H302 (Category 4)Harmful if swallowed; reinforces the rule against eating, drinking, or smoking in the lab.[4][5]

Section 2: Personal Protective Equipment (PPE) - Your First Line of Defense

Based on the risk assessment, the following PPE is mandatory when handling this compound, particularly during weighing, transfer, and waste consolidation.

  • Eye Protection : Chemical safety goggles conforming to EN166 or OSHA's eye and face protection regulations in 29 CFR 1910.133 are required.[2][3][6]

  • Hand Protection : Chemically resistant protective gloves (e.g., nitrile) must be worn. Always inspect gloves for tears or punctures before use.

  • Body Protection : A long-sleeved laboratory coat must be worn and kept fully fastened to protect skin and clothing.[2]

  • Respiratory Protection : When handling the powder outside of a chemical fume hood or if dust generation is likely, a NIOSH/MSHA or European Standard EN 149 approved respirator is necessary to prevent respiratory tract irritation.[2]

The causality is direct: each piece of PPE forms a critical barrier between you and the specific hazards—H315, H319, and H335—posed by the chemical.

Section 3: The Core Disposal Workflow

The proper disposal of this compound is a multi-step process governed by its chemical properties. As a brominated compound, it falls into the category of halogenated organic waste . This classification is the single most important factor determining its disposal pathway.

Below is the standard operating procedure for its collection and disposal.

Step-by-Step Disposal Protocol
  • Waste Characterization : Identify the waste as solid this compound. Confirm that it is not mixed with other reactive or incompatible chemicals.

  • Segregation : This is a critical control point. This compound waste must be collected in a designated "Halogenated Organic Solid Waste" container.[7][8][9]

    • Causality : Halogenated wastes are treated via specific disposal methods, often incineration at very high temperatures, to ensure the complete destruction of the halogenated molecules and to scrub acidic gases (like HBr) from the effluent. Mixing them with non-halogenated streams complicates and increases the cost of disposal.[10] Never mix halogenated waste with non-halogenated solvents or other waste streams.[7][11]

  • Container Selection :

    • The waste container must be made of a material compatible with the chemical (e.g., high-density polyethylene - HDPE).[11]

    • It must be in good condition, free from damage, and possess a secure, leak-proof screw cap.[1][7][11]

    • For unused or expired product, the original container is often the best option, provided it is intact.[7]

  • Labeling : As soon as the first quantity of waste is added, the container must be labeled.[7][10] According to EPA and OSHA regulations, the label must include:[1][12][13]

    • The words "Hazardous Waste" .[13]

    • The full chemical name: "this compound" . Do not use abbreviations or chemical formulas.[7]

    • A clear indication of the hazards (e.g., "Irritant," "Toxic").[13]

    • The name of the principal investigator or laboratory contact.

  • Accumulation :

    • Store the labeled waste container in a designated Satellite Accumulation Area (SAA) .[11][13]

    • The SAA must be at or near the point of waste generation and under the direct control of laboratory personnel.[13][14]

    • The container must be kept closed at all times except when actively adding waste.[7][9] This is a crucial step to prevent the release of dust and ensure safety.

    • Store the container within a secondary containment bin or tray to mitigate potential spills.[1]

  • Requesting Disposal : Once the container is full (do not overfill; leave at least 1-inch of headspace), or as per your institution's policy, contact your Environmental Health & Safety (EHS) department to arrange for a pickup.[15] The waste will then be transported to a licensed hazardous waste disposal facility.[4][16]

Disposal Workflow Diagram

G cluster_prep Preparation & Assessment cluster_decision Segregation Decision cluster_path Containment & Labeling cluster_final Final Steps A Identify Waste: This compound B Consult SDS & Perform Risk Assessment A->B C Don Appropriate PPE (Goggles, Gloves, Lab Coat) B->C D Is the compound halogenated? C->D E Select 'Halogenated Organic Solid Waste' Container D->E Yes (Contains Bromine) F Label Container: 'Hazardous Waste' Full Chemical Name Hazards E->F G Store in SAA (Keep Closed) H Container Full? G->H I Contact EHS for Waste Pickup H->I Yes J Continue Accumulation H->J No J->G

Caption: Decision workflow for the proper disposal of this compound.

Section 4: Emergency Procedures - Spill and Exposure Management

Even with meticulous planning, accidents can occur. A rapid and correct response is vital to mitigating harm.

Spill Cleanup (Small Scale)
  • Alert Personnel : Inform colleagues in the immediate area.

  • Control Contact : Ensure you are wearing appropriate PPE before cleaning the spill.[3]

  • Prevent Dust : Use dry cleanup procedures.[3] Gently cover the spill with an inert absorbent material.

  • Collect Waste : Carefully sweep or scoop the material into a designated, sealable container for hazardous waste disposal.[2][3] Label it as "Spill Debris containing this compound."

  • Decontaminate : Clean the spill area thoroughly.

  • Dispose of Materials : All contaminated items (gloves, absorbent pads, etc.) must be disposed of as hazardous waste.[10]

First Aid and Exposure
  • Skin Contact : Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[2][6] Remove contaminated clothing. If irritation persists, seek medical attention.[2]

  • Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][6] Seek immediate medical attention.[2]

  • Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms occur.[2]

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[4][6]

Conclusion: A Commitment to Safety and Compliance

The proper disposal of this compound is not an afterthought but an integral part of the research process. By adhering to the principles of Characterize, Segregate, Contain, and Label , we uphold our professional responsibility to ensure a safe working environment and protect our planet. Always consult your institution's specific EHS guidelines and the manufacturer's most recent SDS, as they are the ultimate authorities for your specific situation. This diligence builds a deep and lasting culture of safety that is the hallmark of a trustworthy and authoritative scientific enterprise.

References

A Senior Application Scientist's Guide to Handling 5-Bromo-2-methoxybenzamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and handling protocols for 5-Bromo-2-methoxybenzamide (CAS No. 99848-43-8), a compound frequently utilized in pharmaceutical research and development. As laboratory professionals, our primary responsibility is to mitigate risk through a comprehensive understanding of the materials we handle. This document moves beyond a simple checklist, offering a procedural and causal framework for the safe utilization of this chemical, ensuring both personal safety and the integrity of your research.

Hazard Profile: Understanding the Risks

This compound is a substituted benzamide with a defined set of hazards that necessitate careful handling. The primary risks are associated with irritation and acute toxicity upon exposure. A failure to adhere to safety protocols can lead to skin and eye irritation, respiratory discomfort, and potential harm if ingested or inhaled.[1][2]

The compound is classified with the following hazard statements:

  • H315: Causes skin irritation[1]

  • H319: Causes serious eye irritation[1]

  • H335: May cause respiratory irritation[1]

  • H302 / H312 / H332: Harmful if swallowed, in contact with skin, or if inhaled[2]

Table 1: Hazard and Precautionary Summary

Hazard ClassGHS CodePrecautionary Statement
Skin IrritationH315P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][3]
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[1]
Eye IrritationH319P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][5][6]
P337 + P313: If eye irritation persists: Get medical advice/attention.[1]
Respiratory IrritationH335P261: Avoid breathing dust.[2][3]
P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1][5]
Acute ToxicityH302/H311/H331P264: Wash skin thoroughly after handling.[2][3]
P270: Do not eat, drink or smoke when using this product.[2][7]
P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.[3][7]

The First Line of Defense: Engineering and Administrative Controls

Personal protective equipment is the last line of defense. The primary methods for mitigating exposure involve creating a safe work environment.

  • Ventilation: All work involving this compound powder must be conducted in a certified chemical fume hood or a powder containment hood.[8][9][10] This is non-negotiable. The potential for respiratory irritation and the generation of fine dusts necessitates this engineering control to capture particles at the source.[1][11]

  • Designated Area: All handling of this compound should occur in a designated and clearly labeled area of the laboratory. This prevents cross-contamination and ensures that all personnel are aware of the potential hazards.

  • Hygiene Practices: Emergency eyewash stations and safety showers must be readily accessible and tested regularly.[6][8] Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1][10][12] Contaminated work clothing should be laundered by a professional service aware of the hazards and never taken home.[8][9]

Personal Protective Equipment (PPE): A Mandated Protocol

The appropriate selection and use of PPE are critical for preventing direct contact with this compound.

  • Eye and Face Protection: At a minimum, chemical safety goggles conforming to European Standard EN166 or OSHA 29 CFR 1910.133 must be worn.[1][4][6][13] Given the "serious eye irritation" classification, standard safety glasses with side shields are insufficient. When handling larger quantities or if there is a significant risk of splashing, a full-face shield should be worn in addition to safety goggles.[8]

  • Skin and Body Protection: A laboratory coat is mandatory. For procedures with a higher risk of contamination, long-sleeved clothing and additional protective garments should be utilized.[1][14]

  • Respiratory Protection: When engineering controls like a fume hood are not feasible or during a large-scale spill, respiratory protection is essential. A NIOSH-approved N95 dust mask or a respirator with a particulate filter (or equivalent EN 149 standard) should be used to prevent inhalation of the powder.[1] Improper use of respirators is dangerous; ensure you have been properly fit-tested and trained.[8][9]

Workflow: Weighing and Preparing a Solution

This protocol outlines the step-by-step process for safely weighing the solid compound and preparing a solution.

Objective: To accurately weigh 500 mg of this compound and dissolve it in a solvent.

Materials:

  • This compound

  • Appropriate solvent (e.g., DMSO, DMF)

  • Spatula

  • Weigh paper or weigh boat

  • Volumetric flask with stopper

  • Beaker

  • Wash bottle with solvent

  • Waste container

Procedure:

  • Preparation: Don all required PPE as outlined in Section 3. Ensure the chemical fume hood sash is at the appropriate working height.

  • Staging: Place all necessary equipment (balance, glassware, spatula, waste container) inside the fume hood.

  • Weighing:

    • Tare the analytical balance with the weigh paper.

    • Carefully open the this compound container.

    • Using a clean spatula, slowly transfer the powder onto the weigh paper until the desired mass is reached. Avoid creating airborne dust by moving slowly and deliberately.[11]

    • Securely close the primary container.

  • Transfer:

    • Carefully fold the weigh paper and transfer the powder into the volumetric flask.

    • Use a small amount of the chosen solvent to rinse any residual powder from the weigh paper into the flask.

  • Dissolution:

    • Add approximately half of the final volume of solvent to the flask.

    • Stopper the flask and gently swirl to dissolve the compound. Sonication may be used if necessary.

    • Once dissolved, add solvent to the final volume mark.

  • Cleanup:

    • Dispose of the used weigh paper and any contaminated wipes into a designated solid waste container.

    • Wipe down the spatula, balance, and work surface inside the fume hood with a damp cloth.

    • Remove PPE in the correct order (gloves first), and wash hands thoroughly.

Emergency Response Workflow

The following diagram outlines the immediate steps to take in the event of an exposure or spill.

cluster_prep Safe Handling & Emergency Response Workflow cluster_emergency Emergency Event cluster_spill_response Spill Response cluster_exposure_response Exposure Response start Begin Work with This compound handling Follow Safe Handling Protocol (Fume Hood, PPE) start->handling end_safe Work Complete Decontaminate & Dispose handling->end_safe spill Spill Occurs handling->spill Deviation exposure Personal Exposure handling->exposure Deviation spill_alert Alert Personnel Evacuate if Necessary spill->spill_alert expo_remove Remove from Exposure exposure->expo_remove spill_ppe Don Appropriate PPE (Respirator if needed) spill_alert->spill_ppe spill_contain Contain Spill Sweep Solids, No Water spill_ppe->spill_contain spill_dispose Collect in Labeled Container for Disposal spill_contain->spill_dispose spill_decon Decontaminate Area spill_dispose->spill_decon spill_report Report Incident spill_decon->spill_report expo_skin Skin Contact: Wash with Soap & Water for 15 min. Remove Clothing. expo_remove->expo_skin If Skin expo_eye Eye Contact: Flush with Water for 15 min. Lift Eyelids. expo_remove->expo_eye If Eyes expo_inhale Inhalation: Move to Fresh Air. expo_remove->expo_inhale If Inhaled expo_seek_medical Seek Immediate Medical Attention. Bring SDS. expo_skin->expo_seek_medical expo_eye->expo_seek_medical expo_inhale->expo_seek_medical

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-2-methoxybenzamide
Reactant of Route 2
Reactant of Route 2
5-Bromo-2-methoxybenzamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。